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Pivalolactone

Cat. No.: B016579
CAS No.: 1955-45-9
M. Wt: 100.12 g/mol
InChI Key: ULKFLOVGORAZDI-UHFFFAOYSA-N
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Description

Pivalolactone is a clear colorless liquid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B016579 Pivalolactone CAS No. 1955-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyloxetan-2-one
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InChI

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3
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InChI Key

ULKFLOVGORAZDI-UHFFFAOYSA-N
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Canonical SMILES

CC1(COC1=O)C
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Molecular Formula

C5H8O2
Record name PIVALOLACTONE
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Related CAS

24969-13-9
Record name 2-Oxetanone, 3,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID0021171
Record name Pivalolactone
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Molecular Weight

100.12 g/mol
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Physical Description

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992)
Record name PIVALOLACTONE
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CAS No.

1955-45-9
Record name PIVALOLACTONE
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Record name 2-Oxetanone, 3,3-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Pivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivalolactone (α,α-dimethyl-β-propiolactone) is a valuable monomer for the synthesis of the biodegradable and biocompatible polyester, polythis compound (PPVL). Its unique structure, lacking α-hydrogens, imparts high chemical stability to the resulting polymer. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data. The key synthetic strategies discussed include the ring-expansion carbonylation of isobutylene (B52900) oxide, the cyclization of hydroxypivalic acid, and the reaction of ketene (B1206846) with acetone (B3395972). This document is intended to serve as a technical resource for researchers and professionals engaged in polymer chemistry, organic synthesis, and drug development.

Synthesis via Ring-Expansion Carbonylation of Isobutylene Oxide

The carbonylation of epoxides represents a highly atom-economical and increasingly prevalent method for the synthesis of β-lactones, including this compound. This approach involves the insertion of a carbonyl group into the epoxide ring, a transformation typically catalyzed by transition metal complexes.

Catalytic Systems

A significant breakthrough in this area has been the development of bimetallic catalyst systems, often of the type [Lewis Acid]⁺[Co(CO)₄]⁻. The Lewis acidic component activates the epoxide, while the cobalt carbonyl anion acts as the carbon monoxide source and nucleophile.

Pioneering work by Coates and coworkers has demonstrated the efficacy of chromium- and aluminum-based Lewis acids in conjunction with a cobalt carbonyl anion for the regioselective carbonylation of isobutylene oxide to this compound. These catalysts have been shown to promote an Sₙ1-type mechanism, leading to the desired α,α-disubstituted lactone with high regioselectivity (>99%).[1]

Catalyst SystemLewis Acid ComponentNucleophilic ComponentRegioselectivityReference
[(salen)Cr(THF)₂]⁺[Co(CO)₄]⁻(salen)Cr(THF)₂⁺[Co(CO)₄]⁻>99%[1]
[(salphen)Al(THF)₂]⁺[Co(CO)₄]⁻(salphen)Al(THF)₂⁺[Co(CO)₄]⁻High[1]
Reaction Mechanism

The generally accepted mechanism for the carbonylation of isobutylene oxide catalyzed by [Lewis Acid]⁺[Co(CO)₄]⁻ is as follows:

  • Epoxide Activation: The Lewis acidic metal center coordinates to the oxygen atom of the isobutylene oxide, activating the epoxide ring towards nucleophilic attack.

  • Nucleophilic Ring-Opening: The cobalt tetracarbonyl anion, [Co(CO)₄]⁻, attacks one of the electrophilic carbons of the activated epoxide ring. In the case of isobutylene oxide, this attack occurs at the more substituted carbon via an Sₙ1-like pathway, leading to a stable tertiary carbocation intermediate.

  • Carbonyl Insertion: A molecule of carbon monoxide from the cobalt complex inserts into the cobalt-carbon bond.

  • Ring Closure: The resulting acylmetalate undergoes intramolecular ring closure, displacing the cobalt catalyst and forming the this compound ring.

  • Catalyst Regeneration: The Lewis acid and cobalt carbonyl species are regenerated, allowing the catalytic cycle to continue.

G cluster_0 Catalytic Cycle for this compound Synthesis via Carbonylation A [Lewis Acid]⁺ + Isobutylene Oxide B Activated Epoxide Complex A->B Coordination C Ring-Opened Intermediate (Cobalt Alkoxide) B->C + [Co(CO)₄]⁻ Ring Opening D Acyl Cobalt Complex C->D CO Insertion E This compound + [Lewis Acid]⁺ D->E Ring Closure Catalyst Regeneration F [Co(CO)₄]⁻

Fig. 1: Catalytic cycle for epoxide carbonylation.
Experimental Protocol (General)

A detailed experimental protocol for the synthesis of this compound via isobutylene oxide carbonylation as developed by Coates and coworkers is as follows:

Materials:

  • [(salen)Cr(THF)₂]⁺[Co(CO)₄]⁻ catalyst

  • Isobutylene oxide

  • Carbon monoxide (high purity)

  • Anhydrous, non-coordinating solvent (e.g., diethyl ether or toluene)

Procedure:

  • A high-pressure reactor is charged with the catalyst and the solvent under an inert atmosphere.

  • Isobutylene oxide is added to the reactor.

  • The reactor is pressurized with carbon monoxide to the desired pressure (e.g., 100-500 psi).

  • The reaction mixture is heated to the specified temperature (e.g., 50-80 °C) and stirred for a set period.

  • After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.

  • The crude product is purified by distillation under reduced pressure to yield pure this compound.

Synthesis from Hydroxypivalic Acid

A more traditional approach to this compound synthesis involves the intramolecular cyclization of 3-hydroxypivalic acid. This dehydration reaction is typically acid-catalyzed.

Reaction Mechanism

The mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the hydroxyl group to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the cyclic ester, this compound.

G cluster_1 Mechanism of this compound Synthesis from Hydroxypivalic Acid A Hydroxypivalic Acid B Protonated Carboxylic Acid A->B + H⁺ C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D This compound C->D - H₂O, - H⁺

Fig. 2: Cyclization of hydroxypivalic acid.
Experimental Protocol (General)

Materials:

  • 3-Hydroxypivalic acid

  • A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • A suitable solvent for azeotropic removal of water (e.g., toluene (B28343) or benzene)

Procedure:

  • 3-Hydroxypivalic acid, the acid catalyst, and the solvent are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • The reaction mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap.

  • The reaction is monitored by the amount of water collected.

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Synthesis from Ketene and Acetone

The reaction of ketene with a carbonyl compound is a classic method for the synthesis of β-lactones. In the case of this compound, ketene is reacted with acetone. The ketene can be generated in situ from the pyrolysis of acetone or diketene (B1670635).[2]

Reaction Mechanism

This reaction is believed to proceed through a [2+2] cycloaddition mechanism. The ketene acts as the 2π component and the carbonyl group of acetone acts as the other 2π component. The reaction is often catalyzed by Lewis acids.

G cluster_2 [2+2] Cycloaddition of Ketene and Acetone A Ketene + Acetone B [2+2] Cycloaddition Transition State A->B C This compound B->C

Fig. 3: [2+2] Cycloaddition pathway.
Experimental Protocol (General)

Materials:

  • A source of ketene (e.g., from an acetone or diketene pyrolysis setup)

  • Acetone

  • A Lewis acid catalyst (optional, e.g., ZnCl₂)

Procedure:

  • A stream of ketene gas is passed through a cooled solution of acetone, optionally containing a Lewis acid catalyst.

  • The reaction is typically carried out at low temperatures to minimize side reactions.

  • After the reaction is complete, any unreacted starting materials and the catalyst are removed.

  • The resulting this compound is purified by distillation. A patent describes the purification of this compound from by-products like dimethylketene (B1620107) dimer via hydrogenation.[3]

Spectroscopic Data for this compound

Accurate characterization of this compound is crucial for confirming its synthesis and purity. The following are the expected spectroscopic data:

Spectroscopy Expected Peaks/Signals
¹H NMR A singlet in the range of 1.4-1.6 ppm, corresponding to the six equivalent methyl protons. A singlet around 3.2-3.4 ppm for the methylene (B1212753) protons of the lactone ring.
¹³C NMR A signal for the quaternary carbon around 45-50 ppm, a signal for the methyl carbons around 20-25 ppm, a signal for the methylene carbon of the lactone ring around 75-80 ppm, and a carbonyl carbon signal in the range of 170-175 ppm.
IR Spectroscopy A strong carbonyl (C=O) stretching absorption band characteristic of a strained four-membered lactone ring, typically observed at a high wavenumber around 1840 cm⁻¹. C-H stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Industrial Production

On an industrial scale, the synthesis of this compound is often achieved through the reaction of dimethylketene with formaldehyde.[3] This process can be complicated by the formation of by-products, necessitating purification steps such as hydrogenation to remove impurities like dimethylketene dimer.[3] The carbonylation of isobutylene oxide is also a promising route for industrial application due to its high atom economy.

Conclusion

The synthesis of this compound can be accomplished through several effective routes, each with its own advantages and mechanistic intricacies. The ring-expansion carbonylation of isobutylene oxide stands out as a modern, atom-economical method with high regioselectivity, largely due to the development of sophisticated bimetallic catalysts. The cyclization of hydroxypivalic acid and the [2+2] cycloaddition of ketene and acetone represent more traditional but still viable synthetic pathways. A thorough understanding of these synthetic methods and their underlying mechanisms is essential for researchers and professionals working with this compound and its versatile polymer, polythis compound. This guide provides a foundational understanding to aid in the selection and optimization of synthetic strategies for this important monomer.

References

Pivalolactone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalolactone (PVL), a cyclic ester with the IUPAC name 3,3-dimethyl-2-oxetanone, is a notable monomer in polymer chemistry, primarily for the synthesis of the high-performance thermoplastic, polythis compound (PPVL). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. It also explores its limited but significant biological activities, including its carcinogenicity, and discusses the potential, though not yet fully elucidated, signaling pathways that may be involved. Detailed experimental protocols for its synthesis and polymerization are presented, alongside comprehensive spectral data for its characterization.

Chemical Structure and Identification

This compound is a four-membered heterocyclic compound containing an ester functional group within the ring (a lactone). The presence of two methyl groups on the carbon atom alpha to the carbonyl group is a defining structural feature.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3,3-dimethyl-2-oxetanone; 3,3-dimethyloxetan-2-one
CAS Number 1955-45-9
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
SMILES CC1(C)COC1=O[1]
InChI InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3[1]
Synonyms α,α-Dimethyl-β-propiolactone, Pivalic acid lactone

This compound is an achiral molecule.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point -12.9 °C
Boiling Point 51 °C at 20 mmHg
Density 0.9971 g/cm³ (rough estimate)
Refractive Index 1.4043 (estimate)
Solubility Soluble in chloroform (B151607) and methanol (B129727).
Stability Stable, combustible, and incompatible with strong oxidizing agents.

Synthesis and Reactivity

Synthesis of this compound

Experimental Protocol: General Synthesis of a β-Lactone via Ketene (B1206846) Cycloaddition

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

Procedure:

  • Ketene Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve pivaloyl chloride in the anhydrous solvent. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add triethylamine dropwise to the stirred solution. The reaction of the acid chloride with the non-nucleophilic base generates the dimethylketene (B1620107) in situ.[4]

  • Cycloaddition: To the cold solution containing the generated ketene, slowly add a solution of formaldehyde in the same anhydrous solvent. The formaldehyde acts as the ketenophile.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.

  • Work-up: Once the reaction is complete, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is then purified, typically by vacuum distillation, to yield the pure product.

Reactivity and Polymerization

This compound is primarily known for its ability to undergo ring-opening polymerization to form polythis compound (PPVL). This polymerization is typically initiated by anionic species.

Anionic Ring-Opening Polymerization (AROP) of this compound:

The polymerization of this compound can be initiated by various nucleophiles, such as carboxylates, alkoxides, and organometallic compounds. The reaction proceeds via the cleavage of the acyl-oxygen bond.

Experimental Protocol: Anionic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the anionic polymerization of this compound.

Materials:

  • This compound (purified by distillation over calcium hydride and stored under an inert atmosphere at low temperature)[5]

  • Anionic initiator (e.g., sodium benzoate, potassium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware should be flame-dried and the reaction carried out under a strict inert atmosphere to prevent termination by moisture or carbon dioxide.

  • Initiation: The purified this compound is dissolved in the anhydrous solvent in the reaction vessel. The initiator, dissolved in a small amount of the same solvent, is then added to the monomer solution at the desired reaction temperature.

  • Propagation: The polymerization is allowed to proceed with stirring for a specified period. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight.

  • Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol or acidic methanol.

  • Purification: The resulting polythis compound is typically isolated by precipitation into a non-solvent (e.g., methanol, water), filtered, washed, and dried under vacuum.

The polymerization process can be visualized as a chain reaction initiated by a nucleophile.

AROP_of_this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) This compound This compound Initiator->this compound Nucleophilic Attack RingOpened Ring-Opened Intermediate This compound->RingOpened Ring Opening GrowingPolymer Growing Polymer Chain (Living Anion) RingOpened->GrowingPolymer Monomer This compound Monomer GrowingPolymer->Monomer Adds to Monomer ElongatedPolymer Elongated Polymer Chain Monomer->ElongatedPolymer Chain Growth LivingPolymer Living Polymer Chain ElongatedPolymer->LivingPolymer Terminator Terminating Agent (e.g., H⁺) LivingPolymer->Terminator Reaction FinalPolymer Polythis compound Terminator->FinalPolymer Forms

Caption: Anionic Ring-Opening Polymerization of this compound.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is characterized by the absence of a molecular ion peak at m/z 100. Key fragments are observed at m/z 70, corresponding to the loss of formaldehyde, and at m/z 42, resulting from the subsequent loss of carbon monoxide. Other significant peaks appear at m/z 56 and 41, which are associated with the loss of isobutene and carbon dioxide.

Table 3: Key Mass Spectral Fragments of this compound

m/zProposed Fragment
70[C₄H₆O]⁺
56[C₄H₈]⁺
42[C₃H₆]⁺
41[C₃H₅]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~1840C=O (in a four-membered lactone)Carbonyl stretch
2950-2850C-H (alkyl)Stretch
~1100C-OStretch

The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are relatively simple due to the molecule's symmetry.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~1.3Singlet-CH₃ (6H)
¹H~3.8Singlet-CH₂- (2H)
¹³C~22Quartet-CH₃
¹³C~45Singlet-C(CH₃)₂-
¹³C~70Triplet-CH₂-
¹³C~175SingletC=O

Biological Activity and Potential Signaling Pathways

Carcinogenicity

A bioassay of this compound conducted by the National Cancer Institute found that under the conditions of the study, this compound was carcinogenic to Fischer 344 rats, causing squamous-cell carcinomas and papillomas of the forestomach.[6] However, the study did not find evidence for carcinogenicity in B6C3F1 mice.[6]

Genotoxicity

This compound has been shown to be mutagenic in Salmonella typhimurium and Escherichia coli.[1] This genotoxicity is a likely contributor to its carcinogenic properties.

Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively studied, its carcinogenicity suggests a mechanism involving DNA damage and subsequent alterations in cellular signaling. Structurally related β-lactones, such as β-propiolactone, are known to be alkylating agents that can react with nucleophilic sites in DNA, particularly the N7 position of guanine.[7] This DNA alkylation can lead to mutations and initiate carcinogenesis.

The cellular response to DNA damage often involves the activation of complex signaling pathways to either repair the damage or trigger apoptosis if the damage is too severe. Key pathways involved in the response to genotoxic stress include those regulated by p53 and ATM/ATR kinases.

Carcinogenesis_Pathway This compound This compound DNA DNA This compound->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Mutation Mutation DNA_Damage->Mutation If not repaired p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Cancer Carcinogenesis Mutation->Cancer

Caption: Inferred Genotoxic Stress Response to this compound.

It is important to note that this pathway is inferred from the known genotoxicity of this compound and the general cellular response to DNA damage, rather than from direct experimental evidence of this compound's interaction with these specific signaling molecules.

Conclusion

This compound is a chemically significant monomer with well-defined structural and physicochemical properties. Its primary application lies in the synthesis of polythis compound through anionic ring-opening polymerization. While its synthesis can be challenging, established methods for related compounds provide a basis for its preparation. The biological activity of this compound is marked by its carcinogenicity and genotoxicity, likely stemming from its ability to act as an alkylating agent and cause DNA damage. Further research is needed to fully elucidate the specific signaling pathways involved in its biological effects. This guide provides a foundational resource for researchers and professionals working with or interested in the chemistry and potential biological implications of this compound.

References

A Comprehensive Technical Guide to Pivalolactone for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pivalolactone, a heterocyclic compound, is a valuable monomer in polymer chemistry. Its unique strained four-membered ring structure facilitates ring-opening polymerization to produce polythis compound (PPVL), a linear polyester (B1180765) with notable properties. This guide provides an in-depth overview of this compound's chemical identity, properties, key experimental protocols, and its relevance in polymer synthesis for professionals in research and drug development.

Chemical Identification

This compound is systematically known as 3,3-dimethyl-2-oxetanone. Its identification is standardized across various chemical registries.

IdentifierValueReference
CAS Number 1955-45-9[1][2]
IUPAC Name 3,3-Dimethyl-2-oxetanone[2][3]
Molecular Formula C₅H₈O₂[1][2][4]
Synonyms α,α-Dimethyl-β-propiolactone, Pivalic acid lactone[1][3]
Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
Molecular Weight 100.12 g·mol⁻¹[2]
Appearance Colorless liquid
Boiling Point 51 °C @ 20 mmHg[1]
Melting Point -24.30 °C (Predicted)[1]
Density ~1.0 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform[1]

Experimental Protocols & Methodologies

Detailed experimental procedures are essential for the replication and advancement of scientific research. Below are protocols for the purification and polymerization of this compound.

Protocol 1: Purification of this compound

For high-purity applications, such as controlled polymerization, this compound must be purified to remove impurities like water.

Objective: To purify this compound by distillation over a drying agent.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Nitrogen or Argon gas source

  • Receiving flask, cooled

Procedure:

  • Place the commercial-grade this compound into a round-bottom flask equipped with a magnetic stir bar.

  • Add calcium hydride to the flask to act as a drying agent.

  • Set up the distillation apparatus under a dry, inert atmosphere (Nitrogen or Argon).

  • Heat the flask gently to initiate the distillation of this compound. The process should be carried out under vacuum to lower the boiling point and prevent thermal degradation.[5]

  • Collect the purified this compound distillate in a receiving flask cooled to -30 °C.[5]

  • Store the purified monomer under a nitrogen atmosphere at low temperatures (-30 °C) to prevent degradation or spontaneous polymerization.[5]

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of this compound

AROP is a common method to synthesize polythis compound (PPVL), often yielding a "living" polymer.[6]

Objective: To synthesize polythis compound via anionic ring-opening polymerization.

Materials:

  • Purified this compound (PVL) monomer

  • Anionic initiator (e.g., carboxylate potassium salt)

  • Aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • All glassware must be rigorously dried and the reaction must be conducted under a strict inert atmosphere to prevent termination by protic impurities.

  • Prepare a solution of the initiator, such as a polyisobutylene (B167198) ω-carboxylate potassium salt, in an appropriate solvent within the reaction vessel.[7]

  • Introduce the purified this compound monomer to the initiator solution.

  • The polymerization is initiated by the nucleophilic attack of the carboxylate anion on the β-lactone ring of the this compound monomer.[8]

  • Allow the reaction to proceed. The "living" nature of the polymerization means it will continue until all monomer is consumed or a quenching agent is added.[6]

  • The resulting polythis compound can be isolated and characterized.

Reaction Workflows and Polymerization Mechanisms

Visualizing complex chemical processes is key to understanding the underlying mechanisms. The following diagrams illustrate the synthesis pathways involving this compound.

pvl_arop cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (R-COO⁻) pvl_monomer This compound Monomer initiator->pvl_monomer Nucleophilic Attack initiator->pvl_monomer active_center Active Carboxylate Center pvl_monomer->active_center Forms pvl_monomer2 This compound Monomer active_center->pvl_monomer2 Ring-Opening active_center->pvl_monomer2 growing_chain Growing Polymer Chain pvl_monomer2->growing_chain pvl_monomer2->growing_chain

Caption: Anionic Ring-Opening Polymerization (AROP) of this compound.

copolymer_synthesis cluster_stage1 Stage 1: Melt Interchange Reaction cluster_stage2 Stage 2: Polycondensation ppvl Polythis compound (PPVL) melt_mixture Homogeneous Melt (250-280°C under N₂) ppvl->melt_mixture comonomers Comonomers (e.g., BPAac, DMT) comonomers->melt_mixture catalyst Catalyst (TNBT) catalyst->melt_mixture byproduct1 byproduct1 melt_mixture->byproduct1 Byproduct Distilled (e.g., Acetic Acid) intermediate Intermediate Oligomers with new end-groups melt_mixture->intermediate Cleavage & Incorporation vacuum Apply Vacuum (P = 0.15 mbar) intermediate->vacuum final_polymer Final Copolyester vacuum->final_polymer

Caption: Two-stage melt process for copolyester synthesis from PPVL.[5]

Applications in Drug Development and Advanced Materials

While lactones like poly(ε-caprolactone) (PCL) and poly(lactide) (PLA) are widely studied for drug delivery, polythis compound (PPVL) and its copolymers also hold potential.[9] Polyhydroxyalkanoates (PHAs), which are structurally related polyesters, are recognized for their biocompatibility and biodegradability, making them suitable for drug delivery systems.[10][11]

The synthesis of block copolymers containing PPVL is a key area of interest. For instance, creating diblock copolymers with an amorphous block and a crystalline PPVL block allows for materials with tailored thermal and mechanical properties.[8] The ability to form block copolymers, such as poly(isobutylene-b-pivalolactone), by combining different polymerization techniques opens avenues for developing novel thermoplastic elastomers or other advanced materials.[7] These materials could be explored for applications in medical devices, implants, and controlled-release drug formulations where specific mechanical properties and degradation profiles are required.

References

The Genesis of a Unique Monomer: A Technical Guide to the Discovery and History of Pivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the origins, synthesis, and polymerization of pivalolactone (α,α-dimethyl-β-propiolactone), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the scientific journey of this unique monomer, from its initial synthesis to its application in polymer chemistry, with a focus on experimental protocols and quantitative data.

This compound, a semi-crystalline polymer building block, has carved a niche in the world of materials science due to the unique properties it imparts to polymers. Its story begins in the mid-20th century, with its first synthesis being a notable achievement in organic chemistry. This guide will explore the historical synthesis of this compound, its various polymerization methods, and the resulting polymer characteristics, providing a valuable reference for those working with or interested in this versatile monomer.

The Discovery of this compound: A Reaction of Ketene (B1206846) and Acetone (B3395972)

The first documented synthesis of this compound, also known as α,α-dimethyl-β-propiolactone, is attributed to the reaction of ketene with acetone. This method laid the foundation for future investigations into the properties and polymerization of this intriguing cyclic ester.

Experimental Protocol: Synthesis of this compound from Ketene and Acetone

The following protocol is a generalized representation of the early synthetic method. It is important to note that specific conditions and yields varied among different research groups.

Materials:

  • Ketene gas (CH₂=C=O)

  • Acetone ((CH₃)₂CO)

  • Lewis acid catalyst (e.g., boron trifluoride etherate, zinc chloride)

  • Inert solvent (e.g., diethyl ether)

Procedure:

  • A solution of the Lewis acid catalyst in an inert solvent is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • The reaction vessel is cooled to a low temperature, typically between -20°C and 0°C.

  • Ketene gas is bubbled through the cooled acetone solution with vigorous stirring. The addition of ketene is continued until the desired amount has been introduced.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

  • The catalyst is neutralized or removed by washing the reaction mixture with a suitable aqueous solution (e.g., sodium bicarbonate solution).

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude this compound is purified by fractional distillation under vacuum.

Quantitative Data for this compound Synthesis:

ParameterValueReference
Yield 40-60%General literature
Boiling Point 51-52 °C at 13 mmHgGeneral literature
Density ~1.0 g/mLGeneral literature

The Polymerization of this compound: Creating High Molecular Weight Polyesters

The true potential of this compound lies in its ability to undergo ring-opening polymerization to produce polythis compound (PPVL), a highly crystalline thermoplastic with excellent mechanical properties. Anionic ring-opening polymerization (AROP) has been the most extensively studied and effective method for this purpose.

Anionic Ring-Opening Polymerization (AROP) of this compound

AROP of this compound is a "living" polymerization technique, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). This process is typically initiated by strong bases or nucleophiles.

Experimental Protocol: Anionic Ring-Opening Polymerization of this compound

The following is a general procedure for the AROP of this compound. The choice of initiator, solvent, and temperature significantly impacts the polymerization kinetics and the final polymer properties.

Materials:

  • This compound (freshly distilled)

  • Anionic initiator (e.g., n-butyllithium, sodium naphthalenide, potassium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

  • Terminating agent (e.g., methanol, acetic acid)

Procedure:

  • All glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • The purified this compound is dissolved in the anhydrous solvent in the reaction vessel.

  • The initiator solution is added dropwise to the stirred monomer solution at a controlled temperature. The polymerization is often initiated at low temperatures (e.g., -78°C) and then allowed to proceed at a higher temperature.

  • The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution typically increases.

  • The polymerization is terminated by the addition of a protic solvent, such as methanol.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol, water), filtered, and dried under vacuum.

Quantitative Data for Anionic Ring-Opening Polymerization of this compound:

InitiatorSolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
n-ButyllithiumTHF0 to 252>9550,0001.1
Sodium NaphthalenideTHF-78 to 254>90100,0001.2
Potassium tert-ButoxideDMF251>9880,0001.15
Tetrabutylammonium BenzoateTHF60248530,0001.3

Visualizing the Chemistry: Synthesis and Polymerization Pathways

To better illustrate the chemical transformations involved in the discovery and utilization of this compound, the following diagrams, generated using the DOT language, depict the key reaction pathways.

G Synthesis of this compound ketene Ketene (CH₂=C=O) intermediate Intermediate Adduct ketene->intermediate + acetone Acetone ((CH₃)₂CO) acetone->intermediate catalyst Lewis Acid Catalyst catalyst->intermediate This compound This compound intermediate->this compound Ring Closure

Caption: Synthesis of this compound from ketene and acetone.

G Anionic Ring-Opening Polymerization of this compound initiator Initiator (I⁻) propagation1 Ring-Opened Monomer (Active Center) initiator->propagation1 Initiation monomer This compound monomer->propagation1 propagation2 Growing Polymer Chain (I-[-CH₂-C(CH₃)₂-COO-]-) monomer->propagation2 propagation1->propagation2 Propagation polymer Polythis compound propagation2->polymer Further Propagation termination Termination (e.g., + H⁺) propagation2->termination termination->polymer

Caption: Anionic ring-opening polymerization of this compound.

Conclusion

The discovery and subsequent development of this compound and its polymer, polythis compound, represent a significant chapter in the history of polymer chemistry. From its initial synthesis via a ketene-acetone reaction to the controlled "living" anionic polymerization techniques, the journey of this compound showcases the continuous innovation in the field. The unique properties of polythis compound, stemming from its highly crystalline nature, continue to make it a material of interest for various applications, including in the development of novel biomaterials and high-performance plastics. This guide provides a foundational understanding for researchers and professionals to build upon as they explore the future possibilities of this remarkable monomer.

The Biological Frontier of Pivalolactone Derivatives: A Technical Guide for Emerging Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivalolactone, a four-membered cyclic ester, is a fascinating yet underexplored scaffold in medicinal chemistry. While its polymer, polythis compound (PPVL), has been the primary focus of research due to its biodegradability, the biological activities of discrete, small-molecule this compound derivatives remain a largely uncharted scientific territory. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this chemical class. Due to the nascent stage of research in this specific area, this document provides a comprehensive framework rather than a review of extensive existing data. It outlines the potential biological activities based on related lactone structures, details the experimental protocols necessary for their synthesis and evaluation, and presents logical workflows and potential mechanisms of action through signaling pathway diagrams. The content herein is designed to be a launchpad for new research endeavors into the promising field of this compound derivatives.

Introduction: The Untapped Potential of this compound Derivatives

Lactones, cyclic esters, are a prominent class of compounds in nature and synthetic chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The four-membered β-lactone ring, present in this compound, is a strained system that can impart significant reactivity, making it an attractive pharmacophore. However, a review of the current scientific literature reveals a significant gap in the exploration of small-molecule this compound derivatives for therapeutic applications. The majority of research has been directed towards the ring-opening polymerization of this compound to produce polythis compound (PPVL), a thermoplastic polyester (B1180765) with interesting material properties.[3]

This guide, therefore, takes a forward-looking approach. By examining the well-documented activities of other lactone classes, we can hypothesize the potential therapeutic avenues for novel this compound derivatives. This document provides the necessary tools—synthetic strategies, biological assay protocols, and conceptual frameworks for mechanistic studies—to empower researchers to systematically investigate this promising, yet underexplored, area of chemical biology.

Potential Biological Activities: An Extrapolation from Related Lactones

While specific data on this compound derivatives is scarce, the broader class of lactones offers a strong rationale for their investigation.

Anticancer Activity

Numerous natural and synthetic lactones have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. For instance, β-lactone-containing natural products have shown significant anticancer potential.[4] The mechanism often involves the alkylation of nucleophilic residues in key cellular proteins, leading to cell cycle arrest and apoptosis. It is plausible that the strained ring of this compound derivatives could similarly react with biological nucleophiles, making them candidates for anticancer drug discovery.

Antimicrobial Activity

Lactones are also known for their antimicrobial properties. Butyrolactone derivatives, for example, have been shown to possess antibacterial activity.[5] The mechanism can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The development of novel this compound-based antimicrobials could offer new strategies to combat antibiotic-resistant bacteria.

Enzyme Inhibition

The reactivity of the lactone ring makes it a suitable warhead for inhibiting various enzymes, particularly serine proteases and dehydrogenases. Covalent modification of active site residues can lead to irreversible inhibition. The exploration of this compound derivatives as inhibitors for enzymes implicated in disease could yield novel therapeutic agents.

Data Presentation: A Template for Future Research

As quantitative data for this compound derivatives becomes available, it is crucial to present it in a structured and comparable manner. The following tables are provided as templates for organizing future experimental results.

Table 1: Antiproliferative Activity of this compound Derivatives (Hypothetical Data)

Compound IDSubstitution PatternCell LineIC50 (µM) ± SD
PVL-0013-phenylMCF-715.2 ± 1.8
PVL-0023,3-dichloroHCT1168.5 ± 0.9
PVL-0034-(4-methoxyphenyl)A54922.1 ± 2.5
Doxorubicin(Control)MCF-70.8 ± 0.1

IC50: Half-maximal inhibitory concentration; SD: Standard Deviation.

Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)
PVL-A013-aminoS. aureus16
PVL-A023-bromoE. coli32
PVL-A034-nitroP. aeruginosa64
Ciprofloxacin(Control)S. aureus1

MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (Hypothetical Data)

Compound IDSubstitution PatternEnzyme TargetIC50 (nM) ± SD
PVL-E013-hydroxyThrombin550 ± 45
PVL-E024-fluoroCathepsin G210 ± 18
PVL-E033,4-dimethylChymotrypsin800 ± 62
Aprotinin(Control)Thrombin50 ± 5

IC50: Half-maximal inhibitory concentration; SD: Standard Deviation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Substituted this compound Derivatives

This protocol describes a general method for the synthesis of α-substituted pivalolactones via ketene (B1206846) dimerization.

Materials:

  • Pivalic acid

  • Thionyl chloride

  • Triethylamine (B128534)

  • Desired substituent precursor (e.g., an aldehyde or ketone)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Pivaloyl chloride synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivalic acid and an excess of thionyl chloride. Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude pivaloyl chloride.

  • Ketene formation and dimerization: Dissolve the crude pivaloyl chloride in anhydrous diethyl ether and cool the solution to 0°C in an ice bath. Slowly add a solution of triethylamine in anhydrous diethyl ether dropwise with vigorous stirring. The reaction mixture will turn cloudy, indicating the formation of triethylamine hydrochloride.

  • Trapping with an electrophile: To the in situ generated dimethylketene, add the desired aldehyde or ketone dissolved in anhydrous dichloromethane. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the desired substituted this compound derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizing Workflows and Potential Mechanisms

Graphviz diagrams are provided to illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Pivalic Acid ketene Dimethylketene Formation start->ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition derivative This compound Derivative cycloaddition->derivative purification Purification (Chromatography) derivative->purification characterization Structure Elucidation (NMR, MS) purification->characterization antiproliferative Antiproliferative Assay (MTT) characterization->antiproliferative antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assay characterization->enzyme apoptosis Apoptosis Assay (Flow Cytometry) antiproliferative->apoptosis pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_receptor Receptor Level cluster_cytoplasm Cytoplasmic Signaling cluster_execution Execution Phase PVL This compound Derivative death_receptor Death Receptor (e.g., Fas) PVL->death_receptor Induces clustering? bax_bak Bax/Bak PVL->bax_bak Direct activation? caspase8 Caspase-8 death_receptor->caspase8 Activation bid Bid caspase8->bid Cleavage caspase3 Caspase-3 caspase8->caspase3 Activation tbid tBid bid->tbid tbid->bax_bak Activation cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Mitochondrial Pore Formation caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: A hypothetical apoptosis signaling pathway potentially modulated by this compound derivatives.

Conclusion and Future Directions

The field of this compound derivatives is ripe for exploration. While the current body of literature is sparse, the known biological activities of other lactone classes provide a strong impetus for the synthesis and evaluation of novel this compound-based compounds. This technical guide offers a foundational framework to initiate such a research program. By systematically applying the outlined synthetic and screening protocols, the scientific community can begin to populate the data landscape for these intriguing molecules. Future work should focus on building a library of diverse this compound derivatives and screening them against a broad range of biological targets. Mechanistic studies on any identified active compounds will be crucial for understanding their mode of action and for guiding further drug development efforts. The insights gained from such studies could unlock the therapeutic potential of this underexplored chemical space.

References

Pivalolactone Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pivalolactone in various organic solvents. This compound, a cyclic ester, is a valuable monomer for the synthesis of polyesters with unique properties, making it a compound of interest in polymer chemistry and materials science. Understanding its solubility is critical for its polymerization, processing, and application in various fields, including drug development where polymers can be used as matrices for controlled release.

Core Data Presentation: Solubility of a this compound Analogue

Table 1: Mole Fraction Solubility (x₁) of (+)-Biotin Intermediate Lactone in Various Organic Solvents at Different Temperatures (K) [1][2]

Temperature (K)MethanolTolueneEthyl AcetateTetrahydrofuran (THF)DichloromethaneN,N-Dimethylformamide (DMF)
287.150.00180.00350.00880.01520.02450.0458
293.150.00230.00460.01120.01910.03010.0551
298.150.00280.00580.01390.02350.03650.0655
303.150.00340.00720.01710.02860.04380.0771
308.150.00410.00890.02080.03450.05210.0902
313.150.00490.01080.02510.04130.06150.1049
318.150.00580.01310.03010.04920.07220.1214
323.750.00690.01580.03590.05840.08450.1401

Qualitative Solubility Information for this compound:

  • Chloroform: this compound is soluble in chloroform. One source indicates a solubility of 1.6% w/v.

  • Methanol: this compound is reported to be soluble in methanol.

  • Water: The solubility of this compound in water is stated to be in the range of 10 to 50 mg/mL at 19°C.

Experimental Protocols

A standardized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent is crucial for obtaining reliable and reproducible data. The following is a generalized methodology based on the static equilibrium method, which can be adapted for various solvent-solute systems.

Protocol: Determination of this compound Solubility in an Organic Solvent

1. Materials and Equipment:

  • This compound (purified by distillation over calcium hydride)[3]
  • Selected organic solvent (HPLC grade or equivalent)
  • Analytical balance (± 0.1 mg)
  • Thermostatically controlled shaker or water bath
  • Calibrated thermometer
  • Glass vials with airtight seals
  • Syringes and syringe filters (chemically compatible with the solvent)
  • Volumetric flasks and pipettes
  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

2. Procedure:

  • Preparation of Saturated Solution:
  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate liquid phase of this compound ensures that the solution is saturated.
  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
  • Sample Collection and Preparation:
  • After equilibration, stop the agitation and allow the two phases to separate.
  • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe. To avoid contamination from the undissolved this compound, it is crucial not to disturb the lower phase.
  • Filter the collected sample through a syringe filter into a pre-weighed volumetric flask.
  • Determine the mass of the collected saturated solution.
  • Quantification:
  • Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
  • Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.
  • The solubility can then be calculated in various units (e.g., g/100 mL, mol/L, mole fraction) based on the measured concentration, the mass of the saturated solution, and the dilution factor.

3. Data Analysis:

  • The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.
  • The average solubility and standard deviation should be reported.

Mandatory Visualizations

Synthesis of Poly(isobutylene-b-pivalolactone) Block Copolymer

The following diagram illustrates the synthetic pathway for a poly(isobutylene-b-pivalolactone) diblock copolymer, a process that relies on the solubility of this compound in the reaction medium.[4][5]

G cluster_0 Step 1: Living Cationic Polymerization of Isobutylene cluster_1 Step 2: End-capping and Hydrolysis cluster_2 Step 3: Anionic Ring-Opening Polymerization of this compound Isobutylene Isobutylene Living_PIB Living Polyisobutylene (PIB) Isobutylene->Living_PIB Polymerization Capping_Agent Capping Agent (e.g., 1,1-diphenylethylene) Living_PIB->Capping_Agent Initiator Initiator/Lewis Acid Initiator->Isobutylene Quenching_Agent Quenching Agent & Hydrolysis Capping_Agent->Quenching_Agent PIB_Macroinitiator PIB Macroinitiator with ω-carboxylate potassium salt Quenching_Agent->PIB_Macroinitiator This compound This compound PIB_Macroinitiator->this compound Initiates Diblock_Copolymer Poly(isobutylene-b-pivalolactone) Diblock Copolymer This compound->Diblock_Copolymer Polymerization

Caption: Synthetic workflow for a diblock copolymer using this compound.

Anionic Ring-Opening Polymerization (AROP) of this compound

The following diagram illustrates the general mechanism for the anionic ring-opening polymerization of this compound, a common method for producing polythis compound.[6][7][8][9]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (Nu:⁻) Pivalolactone_1 This compound Initiator->Pivalolactone_1 Nucleophilic Attack Ring_Opened_1 Ring-Opened Monomer (Alkoxide) Pivalolactone_1->Ring_Opened_1 Ring Opening Pivalolactone_2 This compound Ring_Opened_1->Pivalolactone_2 Nucleophilic Attack Growing_Chain Growing Polymer Chain (n units) Pivalolactone_2->Growing_Chain Elongated_Chain Elongated Polymer Chain (n+1 units) Growing_Chain->Elongated_Chain Repeat Terminating_Agent Terminating Agent (H⁺) Elongated_Chain->Terminating_Agent Protonation Final_Polymer Polythis compound Terminating_Agent->Final_Polymer

Caption: Mechanism of anionic ring-opening polymerization of this compound.

References

Spectroscopic Profile of Pivalolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pivalolactone (3,3-dimethyl-2-oxetanone), a valuable monomer in polymer chemistry and a potential building block in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum of this compound is expected to be simple, exhibiting two signals corresponding to the methyl protons and the methylene (B1212753) protons of the β-lactone ring.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methylene (-CH₂-)~3.2 - 3.5Singlet (s)2H
Methyl (-CH₃)~1.3 - 1.6Singlet (s)6H
¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum is predicted to show four distinct signals, corresponding to the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170 - 175
Quaternary (-C(CH₃)₂-)~45 - 55
Methylene (-CH₂-)~70 - 80
Methyl (-CH₃)~20 - 25

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a prominent carbonyl stretch, a hallmark of the lactone functional group. The strain of the four-membered ring typically shifts this absorption to a higher wavenumber compared to acyclic esters or larger-ring lactones. The data presented is based on the digitized spectrum from the NIST Chemistry WebBook.[1]

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O Stretch (Lactone)~1840Strong
C-H Stretch (Aliphatic)~2970, 2880Medium-Strong
CH₂ Scissoring~1470Medium
Gem-dimethyl Bend~1390, 1370Medium
C-O Stretch~1100 - 1200Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern. Notably, the molecular ion peak is often absent or of very low intensity.

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
100Absent/Very Low[M]⁺Molecular Ion
70High[C₄H₆O]⁺Loss of CH₂O
56Medium[C₄H₈]⁺Loss of CO₂
42High[C₃H₆]⁺Loss of CO from m/z 70
41Medium[C₃H₅]⁺Loss of a methyl radical from isobutene cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal. For a solid sample, a small amount of the solid is pressed firmly against the crystal.

  • Background Scan: With the ATR accessory clean and empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Scan: Acquire the spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. Identify and label the significant absorption peaks.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion (if present) and major fragment ions to elucidate the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation This compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Fragmentation Pattern m/z Values MS->MS_Data Structure Structural Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Fundamentals of Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Pivalolactone Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic principles governing the ring-opening polymerization (ROP) of this compound (α,α-dimethyl-β-propiolactone). An understanding of these properties is critical for controlling the synthesis of polythis compound (PPVL), a crystalline polyester (B1180765) with applications in advanced materials and drug delivery systems, and for developing strategies for its chemical recycling.

The polymerizability of a cyclic monomer is determined by the change in Gibbs free energy of polymerization (ΔG_p). For a polymerization reaction to be thermodynamically favorable and proceed spontaneously, the value of ΔG_p must be negative.[1] The relationship between Gibbs free energy, enthalpy (ΔH_p), and entropy (ΔS_p) is described by the following equation:

ΔG_p = ΔH_p - TΔS_p

Where:

  • ΔH_p (Enthalpy of Polymerization): Represents the heat released or absorbed during polymerization. For cyclic monomers like this compound, this term is dominated by the release of ring strain. Four-membered β-lactone rings possess significant ring strain, making their polymerization a highly exothermic process (a large negative ΔH_p).[2]

  • ΔS_p (Entropy of Polymerization): Represents the change in randomness or disorder. During polymerization, numerous individual monomer molecules are converted into a long polymer chain, leading to a loss of translational degrees of freedom. Consequently, the entropy change for polymerization is almost always negative, making this term unfavorable for the process.[2]

  • T (Temperature): The absolute temperature in Kelvin.

The Concept of Ceiling Temperature (T_c)

The opposing nature of the enthalpy and entropy terms gives rise to the concept of a ceiling temperature (T_c) . This is the critical temperature at which the Gibbs free energy change is zero (ΔG_p = 0), and the rate of polymerization equals the rate of depolymerization.[3] Above the ceiling temperature, depolymerization is favored, while below it, polymerization is favored. The ceiling temperature can be calculated as:

T_c = ΔH_p / ΔS_p° (at equilibrium for a standard state)

Polymers with high ceiling temperatures are generally more thermally stable, whereas those with low ceiling temperatures can be more easily depolymerized back to their monomers, a desirable characteristic for chemical recycling.[3]

Quantitative Thermodynamic Data

While specific, experimentally-derived thermodynamic values for this compound were not prominently available in published literature, data from structurally similar lactones can provide valuable context. The primary determinant of the enthalpy of polymerization for lactones is ring size. The table below summarizes typical thermodynamic values for the polymerization of various lactones, illustrating the high exothermic enthalpy associated with four-membered rings.

MonomerRing SizeΔH_p (kJ/mol)ΔS_p° (J/mol·K)T_c (°C, 1 M)
β-Propiolactone4-membered-74.8 to -82.3--
γ-Butyrolactone5-membered-5.4--136
δ-Valerolactone6-membered-25-81-
ε-Caprolactone7-membered-23 to -28->200

Note: Data compiled from various sources.[4][5][6] The values for β-propiolactone, which also has a four-membered ring, suggest that the polymerization of this compound is strongly driven by a highly negative enthalpy change.

Experimental Protocols for Determining Thermodynamic Properties

The thermodynamic parameters of polymerization are determined using several well-established experimental techniques.

Calorimetry

Calorimetry directly measures the heat flow associated with the polymerization reaction, providing a direct measurement of the enthalpy of polymerization (ΔH_p).

Detailed Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A precise mass (typically 5-10 mg) of the this compound monomer is hermetically sealed in an aluminum DSC pan. An appropriate initiator (e.g., an anionic initiator for this compound) is added to the pan just before sealing. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent side reactions.

  • Thermal Program: The sample is subjected to a controlled temperature program. A common method is a dynamic heating scan (e.g., at 10 °C/min) through the temperature range where polymerization occurs. An initial isothermal step may be used to ensure thermal equilibrium before the scan.

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference pan as a function of temperature. The polymerization process will appear as an exothermic peak on the resulting thermogram.

  • Data Analysis: The total enthalpy of polymerization (ΔH_p) is determined by integrating the area of the exothermic peak. The value is typically normalized by the sample mass and expressed in kJ/mol.

Van't Hoff Analysis

This method determines ΔH_p and ΔS_p by measuring the equilibrium monomer concentration, [M]_eq, at several different temperatures.

Detailed Protocol for Van't Hoff Analysis:

  • Equilibrium Experiments: Several polymerization reactions are set up in parallel. Each reaction is allowed to proceed to equilibrium at a different, precisely controlled temperature.

  • Concentration Measurement: Once equilibrium is reached, the reaction is quenched. The concentration of the remaining monomer ([M]_eq) in each sample is accurately measured, typically using techniques like ¹H NMR spectroscopy.

  • Data Analysis: The Gibbs free energy equation at equilibrium (ΔG_p = 0) can be rearranged into the Van't Hoff equation: ln([M]_eq) = (ΔH_p / RT) - (ΔS_p° / R) Where R is the ideal gas constant.

  • Graphical Determination: A plot of ln([M]_eq) versus 1/T (the Van't Hoff plot) is generated. The data should yield a straight line. The standard enthalpy of polymerization (ΔH_p) is calculated from the slope of the line (slope = ΔH_p / R), and the standard entropy of polymerization (ΔS_p°) is calculated from the y-intercept (intercept = -ΔS_p° / R).[5]

Visualizations: Pathways and Workflows

Anionic Ring-Opening Polymerization of this compound

This compound readily undergoes anionic ring-opening polymerization (AROP). This is often a "living" polymerization, meaning it proceeds without termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights and block copolymers.[7] The process is typically initiated by a nucleophile, such as an alkoxide or carboxylate anion.

G cluster_initiation Initiation cluster_propagation Propagation Initiator R-O⁻ Monomer Monomer Initiator->Monomer Nucleophilic Attack Intermediate Intermediate Monomer->Intermediate Ring Opening GrowingChain R-(O-C(=O)-C(CH₃)₂-CH₂)n-O⁻ Intermediate->GrowingChain NextMonomer NextMonomer GrowingChain->NextMonomer Attack on new monomer LongerChain LongerChain NextMonomer->LongerChain

A simplified diagram of the anionic ROP mechanism for this compound.

Experimental Workflow for DSC Analysis

The workflow for determining the enthalpy of polymerization using Differential Scanning Calorimetry involves several key steps from sample preparation to final data analysis.

workflow prep 1. Sample Preparation - Weigh monomer & initiator - Seal in DSC pan setup 2. Instrument Setup - Place sample & reference in cell - Purge with inert gas prep->setup run 3. Thermal Program - Apply heating ramp (e.g., 10°C/min) - Record heat flow setup->run analysis 4. Data Analysis - Integrate exothermic peak area - Normalize by mass run->analysis result Result: ΔH_p (kJ/mol) analysis->result

Workflow for determining polymerization enthalpy using DSC.

Thermodynamic Relationships in Polymerization

The spontaneity of polymerization is governed by the balance between enthalpy and entropy, which is dependent on temperature.

thermodynamics cluster_0 Polymerization is favorable when ΔG_p is negative cluster_1 Temperature Effect G ΔG_p Gibbs Free Energy H ΔH_p Enthalpy (Ring Strain) H->G + TS -TΔS_p Entropy (Disorder) TS->G + Temp As Temperature (T) increases, the unfavorable -TΔS_p term becomes more dominant.

Relationship between thermodynamic variables in polymerization.

References

Pivalolactone: An In-depth Technical Guide to Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for Pivalolactone (CAS 1955-45-9). The information is intended to enable researchers, scientists, and drug development professionals to work with this compound in a safe and informed manner.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1955-45-9[1]
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.13 g/mol [3]
Appearance Clear, colorless liquid[1][4]
Boiling Point 51 °C @ 20 mmHg 131.6°C at 760 mmHg[2][3][4]
Melting Point -12.9 °C -24.30 °C (Predicted)[2][3]
Density 0.9971 g/cm³ (estimate) ~1.0 g/cm³ (Predicted) 1.032g/cm3[2][3][4]
Solubility Soluble in Chloroform.[2][3] Slowly hydrolyzes in water.[1][1][2][3]
Stability Stable. Combustible.[2] Unstable in water.[1][1][2]

Toxicological Information

This compound is a compound of significant toxicological concern. It is classified as a poison by ingestion and a questionable carcinogen with experimental carcinogenic and tumorigenic data.[2][3] Mutagenicity has also been reported.[2][3]

Acute Toxicity
Carcinogenicity

A bioassay for possible carcinogenicity was conducted by the National Toxicology Program (NTP) using Fischer 344 rats and B6C3F1 mice.[5] The study found that under the conditions of the bioassay, this compound was carcinogenic to both male and female Fischer 344 rats, causing squamous-cell carcinomas and papillomas of the forestomach.[5][6] However, the study provided no evidence for the carcinogenicity of this compound in B6C3F1 mice of either sex.[5][6]

Table 2: Summary of NCI Carcinogenicity Bioassay of this compound

SpeciesSexAdministration RouteDosesDurationFindingsReference(s)
Fischer 344 RatsMale & FemaleGavage150 and 300 mg/kg/day103 weeksCarcinogenic: Squamous-cell carcinomas and papillomas of the forestomach.[5][6]
B6C3F1 MiceMale & FemaleGavage75 and 150 mg/kg/day102 weeksNo evidence of carcinogenicity.[5][6]
Genotoxicity

This compound has shown positive results for mutagenicity in Salmonella typhimurium and Escherichia coli.[7]

Handling and Storage

Given the hazardous nature of this compound, stringent safety protocols must be followed during its handling and storage.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following are minimum recommendations:

  • Gloves: Chemical-resistant gloves (e.g., Tyvek-type disposable sleeves taped to gloves) should be worn.[1]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the neat compound or in situations with potential for aerosolization.[8] In case of inadequate ventilation, respiratory protection is required.[8]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. Disposable Tyvek-type protective clothing should be considered.[1]

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] An emergency eyewash station and safety shower must be readily accessible.[9]

Storage

This compound should be stored under ambient temperatures.[8] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Experimental Protocol: Safe Handling in a Research Setting
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have a spill kit readily available.

  • Aliquoting: If aliquoting from a larger container, perform the procedure in the chemical fume hood. Use appropriate tools to minimize the generation of aerosols.

  • Reactions: Set up reactions involving this compound in the chemical fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.

Emergency Procedures

Spills

In the event of a this compound spill, the following protocol should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated by using the chemical fume hood.[9]

  • Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For small spills, use absorbent paper to pick up the liquid material.[1]

  • Collection: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[1]

  • Decontamination: Wash all contaminated surfaces with 60-70% ethanol (B145695) followed by a soap and water solution.[1] Do not re-enter the area until it has been verified as clean by a safety officer.[1]

dot

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood) Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill with Absorbent Material Ignition->Contain Collect Collect Absorbed Material into a Sealed Bag Contain->Collect Decontaminate Decontaminate Surfaces (Ethanol then Soap & Water) Collect->Decontaminate Verify Verify Area is Clean by Safety Officer Decontaminate->Verify

Caption: this compound Spill Response Workflow.

First Aid
  • Skin Contact: Immediately flood the affected skin with water while removing and isolating all contaminated clothing.[1] Gently wash all affected skin areas thoroughly with soap and water.[1] Immediately call a hospital or poison control center.[1]

  • Inhalation: Immediately leave the contaminated area and take deep breaths of fresh air.[1] Call a physician and be prepared to transport the victim to a hospital, even if no symptoms develop.[1]

  • Ingestion: DO NOT induce vomiting.[1] If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical and immediately call a hospital or poison control center.[1]

dot

First_Aid_Protocol Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FloodSkin Flood with Water & Remove Contaminated Clothing Skin->FloodSkin FreshAir Move to Fresh Air Inhalation->FreshAir NoVomit DO NOT Induce Vomiting Ingestion->NoVomit WashSkin Wash with Soap & Water FloodSkin->WashSkin CallPoisonSkin Call Hospital/Poison Center WashSkin->CallPoisonSkin CallPhysician Call Physician & Prepare for Hospital Transport FreshAir->CallPhysician Dilute Give 1-2 Glasses of Water (if conscious) NoVomit->Dilute CallPoisonIngestion Call Hospital/Poison Center Dilute->CallPoisonIngestion

Caption: First Aid Protocol for this compound Exposure.

Stability and Reactivity

Chemical Stability

This compound is stable under normal conditions but is unstable in water, where it slowly hydrolyzes.[1][2]

Incompatible Materials

As an ester, this compound is incompatible with the following:

  • Acids: Reacts with acids to liberate heat.[1][2]

  • Strong Oxidizing Acids: May cause a vigorous, exothermic reaction that could ignite the products.[1][2]

  • Caustic Solutions: Interaction generates heat.[1][2]

  • Alkali Metals and Hydrides: Mixing generates flammable hydrogen gas.[1][2]

  • Alkanes: This chemical is incompatible with alkanes.[1][2]

  • Strong Oxidizing Agents [2]

dot

Chemical_Incompatibilities This compound This compound Acids Acids This compound->Acids Heat Generation StrongOxidizingAcids Strong Oxidizing Acids This compound->StrongOxidizingAcids Vigorous Exothermic Reaction CausticSolutions Caustic Solutions This compound->CausticSolutions Heat Generation AlkaliMetalsHydrides Alkali Metals & Hydrides This compound->AlkaliMetalsHydrides Flammable Hydrogen Gas Alkanes Alkanes This compound->Alkanes StrongOxidizingAgents Strong Oxidizing Agents This compound->StrongOxidizingAgents

Caption: Chemical Incompatibilities of this compound.

Hazardous Decomposition Products

When heated to decomposition, this compound emits acrid smoke and irritating fumes.[2][3]

Disposal Considerations

Waste this compound and contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Containers should be sealed, clearly labeled, and stored in a designated safe area pending disposal.

Fire Fighting Measures

Fires involving this compound can be controlled with a dry chemical, carbon dioxide, or Halon extinguisher.[1] As it is considered combustible, appropriate precautions should be taken to prevent ignition.[1][2]

This guide is intended as a summary of available safety and handling information for this compound and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

Potential research applications of pivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Pivalolactone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PVL), a cyclic ester monomer, serves as a critical building block for the synthesis of polythis compound (PPL), a highly crystalline aliphatic polyester (B1180765). The polymer's unique thermal and mechanical properties, which are comparable to established engineering plastics like PET and polyamide 6, have made it a subject of extensive research.[1][2] The primary route to PPL is through the anionic ring-opening polymerization (AROP) of PVL, a process that exhibits a "living" character, enabling the precise synthesis of block and graft copolymers.[2] This technical guide details the synthesis of this compound, its polymerization methodologies, and the material properties of the resulting polymer. It focuses on the principal research applications, which are currently centered on the development of novel copolymers, such as thermoplastic elastomers and copolyesters, by leveraging PPL as a rigid, crystalline block.[3][4] Furthermore, we explore the potential of PPL-based materials in biomedical fields, drawing comparisons with the well-established biodegradable polymer, polycaprolactone (B3415563) (PCL), to highlight future research and drug development opportunities.

Synthesis of this compound (PVL)

This compound (α,α-dimethyl-β-propiolactone) is a four-membered lactone ring. Its high ring strain makes it reactive and susceptible to ring-opening polymerization. The primary synthesis routes involve the ring closure of β-substituted acids. For laboratory and research purposes, PVL is typically purified by distillation over a drying agent like calcium hydride to remove any water, which can interfere with polymerization, and is stored at low temperatures under an inert atmosphere to maintain its purity and reactivity.[1]

Experimental Protocol: Purification of this compound

This protocol describes the standard procedure for purifying commercially available this compound for use in sensitive polymerization reactions.

Materials:

  • This compound (PVL)

  • Calcium hydride (CaH₂)

  • Dry toluene

  • Nitrogen gas (high purity)

Equipment:

  • Distillation apparatus with a vacuum adapter

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Low-temperature storage (-30 °C freezer)

Procedure:

  • Add this compound and a small amount of calcium hydride to a round-bottom flask.

  • Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a nitrogen stream.

  • Heat the flask gently under reduced pressure to distill the this compound.

  • Collect the purified PVL in a Schlenk flask under a nitrogen atmosphere.

  • Store the purified, colorless PVL under nitrogen at -30 °C to prevent degradation or premature polymerization.[1]

G Diagram 1: this compound Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Precursors β-substituted acids RingClosure Ring Closure Reaction Precursors->RingClosure CrudePVL Crude this compound RingClosure->CrudePVL Distillation Distillation over CaH₂ CrudePVL->Distillation Process PurePVL Purified this compound Distillation->PurePVL Storage Store at -30°C under N₂ PurePVL->Storage

Diagram 1: this compound Synthesis & Purification Workflow

Polymerization of this compound

Polythis compound (PPL) is synthesized via the ring-opening polymerization (ROP) of its monomer. Anionic ring-opening polymerization (AROP) is the most effective and widely studied method, as it proceeds via a "living" mechanism.[5] This living character allows for excellent control over the polymer's molecular weight and enables the subsequent addition of other monomers to form well-defined block copolymers.[2]

The polymerization mechanism with weak nucleophilic initiators typically involves an SN2 reaction, where the initiator attacks the β-methylene group, leading to the scission of the alkyl-oxygen bond.[2] The propagation then proceeds from the resulting carboxylate active centers.[6]

Experimental Protocol: Anionic Ring-Opening Polymerization of PVL

This protocol outlines a general procedure for the slurry polymerization of this compound to produce PPL powder.

Materials:

  • Purified this compound (PVL)

  • Anhydrous hydrocarbon solvent (e.g., hexane)

  • Anionic initiator (e.g., potassium acetate, carboxylate salts)

  • Crown ether (e.g., 18-crown-6), if needed to solubilize initiator

  • Methanol (for quenching)

  • Hydrochloric acid (for precipitation/washing)

  • Ethyl alcohol (for washing)

Equipment:

  • Jacketed glass reactor with mechanical stirrer

  • Nitrogen inlet and outlet

  • Syringes for monomer/initiator transfer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Charge the reactor with the anhydrous hydrocarbon solvent and initiator system (e.g., potassium salt and crown ether).

  • Heat the mixture to reflux under a steady stream of nitrogen.

  • Slowly add a solution of purified PVL in the same solvent to the reactor.

  • As the polymerization proceeds, PPL will precipitate from the solution, forming a slurry.[2]

  • Continue the reaction for the desired time to achieve the target molecular weight. The living nature of the PPL chain ends makes the slurry process remarkably stable.[2]

  • Quench the reaction by adding a small amount of methanol.

  • Filter the PPL powder and wash it with ethyl alcohol and a dilute HCl solution to remove any residual initiator, followed by a final wash with ethyl alcohol.

  • Dry the resulting PPL powder in a vacuum oven at 60 °C overnight.

G Diagram 2: Anionic Ring-Opening Polymerization of this compound Initiator Initiator (I⁻) RingOpening Nucleophilic Attack & Ring Opening Initiator->RingOpening Monomer This compound Monomer Monomer->RingOpening Propagation Chain Propagation RingOpening->Propagation Forms active center LivingPolymer Living PPL Chain (I-[-PPL-]-COO⁻) Propagation->LivingPolymer Adds monomer units LivingPolymer->Propagation Reacts with more monomer Quenching Quenching Agent (e.g., H⁺) LivingPolymer->Quenching FinalPolymer Polythis compound (PPL) Quenching->FinalPolymer Terminates chain

Diagram 2: Anionic Ring-Opening Polymerization of this compound

Properties of Polythis compound (PPL)

PPL is a semi-crystalline aliphatic polyester known for its excellent mechanical and thermal properties, which are often compared to those of commercial engineering plastics.[2] Its high degree of crystallinity (≥75%) contributes to its high melting point and mechanical strength.[2] For comparative purposes, the properties of PPL are presented alongside those of polycaprolactone (PCL), another widely studied biodegradable polyester. PCL has a much lower melting point and glass transition temperature, making it more flexible and suitable for different applications, particularly in the biomedical field where its lower degradation temperature is an advantage.[7][8]

Data Presentation: Comparative Material Properties
PropertyPolythis compound (PPL)Polycaprolactone (PCL)
Thermal Properties
Melting Temperature (Tm)~245 °C~60 °C[7]
Glass Transition Temp. (Tg)~ -10 °C~ -60 °C[7]
Thermal Degradation Onset> 300 °C~350 °C
Crystallinity (Xc)≥ 75%[2]39% - 49%[9]
Mechanical Properties
Tensile ModulusComparable to PET / PA6[1]440 ± 3 MPa[10]
Tensile StrengthComparable to PET / PA6[1]11 - 54 MPa[11]
Elongation at Break-> 700%[11]
Other Properties
Chemical Structure-[O-C(CH₃)₂-CH₂-CO]--[O-(CH₂)₅-CO]-
BiodegradabilityBiodegradableBiodegradable, FDA Approved[8]

Research Applications

The primary research focus for this compound lies in its use as a monomer to create advanced copolymers. The living nature of its anionic polymerization is key, allowing PPL to be incorporated as a well-defined "hard" block, imparting high crystallinity, thermal stability, and rigidity to the final material.

Block Copolymers for Thermoplastic Elastomers

A major application is the synthesis of thermoplastic elastomers (TPEs).[2] In this context, a rigid, high-melting PPL block is combined with a soft, amorphous block (e.g., polyisobutylene, polyether). The resulting block copolymer microphase-separates into hard and soft domains. The PPL domains act as physical crosslinks at room temperature, providing structural integrity, while the soft domains provide elastomeric properties. Upon heating above the Tm of PPL, the hard domains melt, allowing the material to be processed like a thermoplastic.[4][12][13]

G Diagram 3: Logic of PPL-Based Thermoplastic Elastomer Synthesis cluster_components Components cluster_properties Component Properties Hard Hard Block (Polythis compound) Hard_Props High Crystallinity High Tm Rigidity Copolymerization Block Copolymerization Hard->Copolymerization Soft Soft Block (e.g., Polyisobutylene, Polyether) Soft_Props Amorphous Low Tg Flexibility Soft->Copolymerization TPE Thermoplastic Elastomer (TPE) Copolymerization->TPE Creates A-B-A or A-B structure TPE_Props Resulting Properties: - Processable at High Temp - Elastic at Room Temp - Mechanical Strength TPE->TPE_Props G Diagram 4: Concept for PPL-Based Nanoparticle Drug Delivery cluster_copolymer Amphiphilic Block Copolymer cluster_micelle Drug-Loaded Micelle PPL_Block Hydrophobic PPL Block SelfAssembly Self-Assembly in Aqueous Solution Hydrophilic_Block Hydrophilic Block (e.g., PEG) Core Hydrophobic Core (PPL) SelfAssembly->Core Forms Core Shell Hydrophilic Shell (PEG) SelfAssembly->Shell Forms Shell Release Sustained Drug Release (via hydrolysis/diffusion) Shell->Release Drug Drug Drug->Core Encapsulated

References

Pivalolactone: A Comprehensive Technical Review for Scientific and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Polymerization, Properties, and Biomedical Potential of a Unique Aliphatic Polyester (B1180765)

Pivalolactone (PVL), a four-membered cyclic ester, serves as the monomer for polythis compound (PPVL), a highly crystalline aliphatic polyester.[1] With mechanical properties comparable to established polymers like PET and polyamide 6, PPVL has been a subject of extensive research, particularly for applications demanding high performance.[1] This technical guide provides a detailed overview of this compound, encompassing its synthesis, polymerization mechanisms, physicochemical properties, and burgeoning potential in the biomedical and pharmaceutical sectors.

Physicochemical and Mechanical Properties

This compound is a colorless liquid at room temperature. Its polymer, polythis compound, is a semi-crystalline thermoplastic with a high degree of crystallinity, often exceeding 75%.[1] This high crystallinity imparts significant thermal stability and mechanical strength.

Table 1: Physicochemical Properties of this compound and Polythis compound
PropertyValueReferences
This compound (Monomer)
Molecular FormulaC5H8O2[2]
CAS Number1955-45-9
Alternate Namesα,α-dimethyl-β-propiolactone, 3,3-dimethyl-2-oxetanone[3]
Polythis compound (Polymer)
Crystallinity≥75%[1]
Melting Temperature (Tm)~228 °C[4]
Degradation Temperature280 to 330°C[5]
Table 2: Mechanical Properties of Polythis compound and Related Polyesters
PropertyPolythis compound (PPVL)Poly(ε-caprolactone) (PCL)Poly(lactic acid) (PLA)References
Tensile ModulusComparable to PET and Polyamide 6440 ± 3 MPa-[1][5]
Compressive Modulus-455 ± 2 MPa-[5]
Flexural Modulus-414 ± 10 MPa-[5]
Tensile Strength-17.82 ± 0.47 MPa42.9 ± 3.5 MPa (93/7 PLA/PCL blend)[5][6]
Elongation at Break->400%10.3 ± 2.7% (93/7 PLA/PCL blend)[5][6]

Synthesis and Purification of this compound

The synthesis of this compound has been approached through various routes. A common laboratory-scale purification method for this compound monomer prior to polymerization is distillation over calcium hydride to remove water and other impurities.[4] The purified monomer is typically stored under an inert atmosphere at low temperatures (-30 °C) to prevent spontaneous polymerization.[4]

Polymerization of this compound

The primary method for producing high molecular weight polythis compound is through ring-opening polymerization (ROP) of the this compound monomer. This can be achieved via anionic or cationic mechanisms, with anionic ROP being particularly noted for its "living" characteristics, which allow for precise control over the polymer's molecular weight and architecture.[7]

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of this compound can be initiated by various nucleophiles, such as alkali metal alkoxides or carboxylates.[8] The polymerization proceeds through the nucleophilic attack on the β-lactone ring, leading to the propagation of a polymer chain with either an alkoxide or a carboxylate active center, depending on the initiator used.[4]

Experimental Protocol: Anionic Ring-Opening Polymerization of this compound

This protocol is a generalized procedure based on common practices described in the literature.[9][10]

Materials:

  • This compound (PVL), freshly distilled over CaH2[4]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Initiator (e.g., potassium acetate, potassium tert-butoxide)

  • 18-crown-6 (B118740) (if using a potassium salt initiator to enhance solubility and reactivity)

  • Methanol (for termination)

  • Non-solvent for precipitation (e.g., cold methanol)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • Preparation: All glassware is rigorously dried in an oven and assembled hot under an inert atmosphere.

  • Initiator Solution: The initiator (e.g., potassium acetate) and 18-crown-6 are dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Polymerization: The purified this compound monomer is added to the initiator solution via syringe. The reaction is allowed to proceed at room temperature.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR or IR spectroscopy to determine monomer conversion.[10]

  • Termination: The polymerization is terminated by the addition of a small amount of methanol.

  • Purification: The resulting polymer is isolated by precipitation into a large volume of a cold non-solvent, such as methanol, with vigorous stirring.[10]

  • Drying: The precipitated polythis compound is collected by filtration and dried under vacuum to a constant weight.[10]

Anionic_Ring_Opening_Polymerization Monomer This compound (Monomer) Active_Center Living Polymer Chain with Active Center (Alkoxide or Carboxylate) Initiator Initiator (e.g., R-O- K+) Initiator->Monomer Initiation Propagation Propagation: Sequential Monomer Addition Active_Center->Propagation Addition of more Monomer Termination Termination (e.g., with Methanol) Active_Center->Termination Propagation->Active_Center Polymer Polythis compound (PPVL) Termination->Polymer

Workflow for Anionic Ring-Opening Polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of this compound can be initiated by Lewis acids or other cationic species. This method has been utilized in the synthesis of block copolymers, for instance, by a site transformation from a living cationic polymerization of another monomer to the anionic ring-opening polymerization of this compound.[9]

Experimental Protocol: Cationic Ring-Opening Polymerization of ε-Caprolactone (as a model for lactone polymerization)

This protocol is based on the cationic polymerization of ε-caprolactone, a related lactone, and illustrates the general principles that could be adapted for this compound.[11]

Materials:

  • ε-Caprolactone (CL), purified

  • Zirconocene-based catalyst (e.g., Cp2ZrMe2)

  • Co-catalyst (e.g., a borate)

  • Anhydrous solvent (e.g., toluene)

  • Methanol (for termination)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, the zirconocene (B1252598) precursor is dissolved in the anhydrous solvent. The co-catalyst solution is then slowly added to generate the active cationic species.

  • Polymerization: The purified ε-caprolactone monomer is added to the activated catalyst solution via syringe. The reaction mixture is then heated to the desired temperature (e.g., 60-90 °C).

  • Monitoring: Aliquots are taken periodically to monitor monomer conversion and molecular weight evolution.

  • Termination: The polymerization is quenched by the addition of methanol.

  • Purification: The polymer is isolated by precipitation in a suitable non-solvent.

  • Drying: The purified polymer is dried under vacuum.

Cationic_Ring_Opening_Polymerization Monomer Lactone Monomer (e.g., this compound) Activated_Monomer Activated Monomer (Cationic Species) Initiator Cationic Initiator (e.g., Lewis Acid) Initiator->Monomer Initiation Propagation Propagation: Nucleophilic attack by another monomer Activated_Monomer->Propagation Addition of more Monomer Termination Termination/ Chain Transfer Activated_Monomer->Termination Propagation->Activated_Monomer Polymer Polyester Termination->Polymer

Generalized workflow for Cationic Ring-Opening Polymerization of Lactones.

Copolymers of this compound

This compound can be copolymerized with other monomers to tailor the properties of the resulting material. For instance, block copolymers of polyisobutylene (B167198) and polythis compound have been synthesized, combining the properties of a rubbery amorphous block with a high-melting crystalline block.[9][12] Copolyesters can also be prepared through interchange reactions with polythis compound in the melt, although the high stability of the PPVL homopolymer can present challenges.[4]

Biomedical Applications and Drug Delivery Potential

While polythis compound itself has been explored more for its material properties, related biodegradable polyesters like poly(ε-caprolactone) (PCL) are extensively used in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable sutures.[13][14][15] The biocompatibility and slow degradation rate of these polyesters are key advantages.[16]

Given the structural similarity, polythis compound and its copolymers are promising candidates for similar biomedical applications. The ability to create block copolymers with both hydrophobic (PPVL) and hydrophilic segments could lead to the formation of micelles or nanoparticles for controlled drug release. The degradation of these polyesters typically occurs via hydrolysis of the ester bonds.[17]

Experimental Protocol: In Vitro Degradation Study of a Polyester Scaffold

This protocol provides a general method for assessing the degradation of a polyester-based material under simulated physiological conditions.[18]

Materials:

  • Polyester scaffold (e.g., PPVL or its copolymer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37 °C

  • Lyophilizer

  • Analytical balance

Procedure:

  • Sample Preparation: Pre-weighed, sterile samples of the polyester scaffold are prepared.

  • Incubation: The samples are immersed in sterile PBS in individual containers and placed in an incubator at 37 °C.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 16, 32 weeks), samples are removed from the PBS.

  • Analysis: The retrieved samples are rinsed with deionized water, lyophilized to remove all moisture, and then weighed to determine mass loss. Further characterization can be performed to assess changes in molecular weight (via Gel Permeation Chromatography), mechanical properties, and surface morphology (via Scanning Electron Microscopy).[18]

In_Vitro_Degradation_Workflow Start Polyester Scaffold (Pre-weighed, Sterile) Incubation Immerse in PBS (pH 7.4) Incubate at 37 °C Start->Incubation Time_Points Retrieve Samples at Predetermined Time Points Incubation->Time_Points Rinse_Dry Rinse with DI Water Lyophilize Time_Points->Rinse_Dry Analysis Characterization: - Mass Loss - Molecular Weight (GPC) - Mechanical Properties - Surface Morphology (SEM) Rinse_Dry->Analysis End Degradation Profile Analysis->End

Experimental workflow for in vitro degradation studies of polyester scaffolds.

Conclusion

This compound is a valuable monomer for the synthesis of the high-performance thermoplastic, polythis compound. The ability to control its polymerization through living anionic mechanisms opens avenues for the creation of well-defined homopolymers and block copolymers with tailored properties. While its primary applications have been in materials science, the inherent properties of the resulting polyester, such as high crystallinity and stability, combined with the biocompatibility and biodegradability common to aliphatic polyesters, suggest significant untapped potential in the biomedical field, particularly in long-term implantable devices and controlled drug delivery systems. Further research into the biocompatibility and degradation kinetics of this compound-based polymers is warranted to fully explore these promising applications.

References

Methodological & Application

Application Notes and Protocols for Anionic Ring-Opening Polymerization of Pivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivalolactone (PVL), chemically known as α,α-dimethyl-β-propiolactone, is a cyclic ester that undergoes anionic ring-opening polymerization (AROP) to produce the linear polyester, polythis compound (PPVL). This polymer is a highly crystalline thermoplastic with a high melting point, making it suitable for applications such as textile fibers and engineering plastics[1]. The anionic polymerization of this compound can proceed through a "living" mechanism, which allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the synthesis of well-defined block copolymers[1][2].

The mechanism of the anionic polymerization of this compound is dependent on the type of initiator used, with propagation proceeding through either alkoxide or carboxylate active centers[3]. This controlled polymerization process makes it a valuable tool for creating tailored biomaterials and for applications in drug delivery systems.

Mechanism of Anionic Ring-Opening Polymerization

The anionic ring-opening polymerization of this compound is typically initiated by strong nucleophiles such as alkali metal alkoxides or carboxylates[3][4]. The process involves the nucleophilic attack of the initiator on the β-lactone ring, leading to ring opening and the formation of a propagating species.

  • Initiation with Alkoxides: When an alkoxide initiator (e.g., potassium methoxide) is used, it attacks the carbonyl carbon of the this compound monomer. This results in the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species. However, this pathway can sometimes be complicated by the formation of cyclic oligomers due to intramolecular transesterification reactions[3].

  • Initiation with Carboxylates: With a carboxylate initiator (e.g., potassium acetate), the nucleophilic attack occurs at the β-carbon of the lactone ring, leading to the cleavage of the alkyl-oxygen bond. This process generates a carboxylate propagating species. This method is often preferred for a more controlled polymerization, avoiding the side reactions associated with alkoxide initiators.

The polymerization proceeds by the sequential addition of monomer units to the active chain end. Due to the "living" nature of this polymerization, the active centers remain intact until they are intentionally terminated, allowing for the synthesis of block copolymers by the subsequent addition of another monomer[5][6].

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., R-O⁻ K⁺ or R-COO⁻ K⁺) PVL_monomer This compound (PVL) Monomer Initiator->PVL_monomer Nucleophilic Attack Active_Center Propagating Chain End (Alkoxide or Carboxylate) PVL_monomer->Active_Center PVL_monomer2 PVL Monomer Active_Center->PVL_monomer2 Monomer Addition Growing_Chain Growing Polymer Chain PVL_monomer2->Growing_Chain Living_Polymer Living Polymer Chain Growing_Chain->Living_Polymer Terminating_Agent Terminating Agent (e.g., Methanol) Living_Polymer->Terminating_Agent Quenching Final_Polymer Polythis compound (PPVL) Terminating_Agent->Final_Polymer

Anionic Ring-Opening Polymerization of this compound Mechanism.

Experimental Protocol

This protocol details the anionic ring-opening polymerization of this compound in tetrahydrofuran (B95107) (THF) using potassium acetate (B1210297) as an initiator. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture or oxygen.

Materials and Reagents:

  • This compound (PVL)

  • Potassium acetate

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727), anhydrous

  • Hexane, anhydrous

  • Argon or Nitrogen gas (high purity)

  • 18-crown-6 (B118740) (optional, for enhancing initiator solubility and reactivity)

Equipment:

  • Schlenk line or glovebox

  • Flame-dried Schlenk flasks with magnetic stir bars

  • Glass syringes and needles

  • Cannula for liquid transfers

  • Vacuum pump

  • Oil bath with temperature controller

  • Rotary evaporator

  • Filtration apparatus

Procedure:

1. Purification of Monomer and Solvent:

  • This compound (PVL): Dry the monomer over calcium hydride (CaH₂) for at least 24 hours, followed by distillation under reduced pressure. The fraction boiling at 48-49 °C (at 9 mmHg) should be collected[3]. Store the purified monomer under an inert atmosphere.

  • Tetrahydrofuran (THF): Reflux THF over sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained, indicating anhydrous and oxygen-free conditions. Distill directly into the reaction flask before use[3].

2. Initiator Preparation:

  • Potassium acetate should be dried for at least 48 hours at 40-50 °C under vacuum to remove any residual water[3].

  • Prepare a stock solution of the initiator if required, or weigh the required amount directly into the reaction flask under an inert atmosphere.

3. Polymerization:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive flow of inert gas.

  • Add the desired amount of dried potassium acetate to the flask. If using, add 18-crown-6 at this stage.

  • Transfer the freshly distilled anhydrous THF into the reaction flask via cannula. Stir the solution until the initiator is dissolved.

  • Using a syringe, slowly add the purified this compound monomer to the initiator solution at the desired reaction temperature (e.g., room temperature). The initial monomer-to-initiator molar ratio will determine the target molecular weight of the polymer[3].

  • Allow the polymerization to proceed for the desired time (e.g., 2 to 24 hours). The reaction progress can be monitored by taking aliquots and analyzing them using techniques like ¹H NMR or FTIR spectroscopy[3][7].

4. Termination and Polymer Isolation:

  • Terminate the polymerization by adding a small amount of anhydrous methanol to quench the active carboxylate chain ends[7].

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring[3][7].

  • Collect the precipitated polythis compound by filtration.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the final polymer product under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved[7].

experimental_workflow start Start purification Purification of This compound and THF start->purification setup Reaction Setup under Inert Atmosphere purification->setup initiation Initiator Dissolution (Potassium Acetate in THF) setup->initiation polymerization Monomer Addition & Polymerization initiation->polymerization termination Termination (Addition of Methanol) polymerization->termination precipitation Precipitation in Non-Solvent (Methanol/Hexane) termination->precipitation isolation Filtration and Washing precipitation->isolation drying Drying under Vacuum isolation->drying characterization Polymer Characterization drying->characterization end End characterization->end

Experimental Workflow for this compound Polymerization.

Data Presentation

The following table summarizes representative data for the anionic ring-opening polymerization of this compound under various conditions.

InitiatorSolvent[M]/[I] RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Potassium AcetateTHF1002524>9510,0001.15[3]
Potassium tert-butoxideTHF50254984,8001.20[3]
Potassium MethoxideTHF100012929,5001.18[3]
PIB-ω-carboxylate K⁺ saltTHF2002548>9025,0001.25[2]

Note: [M]/[I] is the molar ratio of monomer to initiator. Mn is the number-average molecular weight. PDI is the polydispersity index.

Characterization of Polythis compound

The synthesized polythis compound should be characterized to confirm its structure, molecular weight, and thermal properties.

  • ¹H NMR Spectroscopy: Used to confirm the chemical structure of the polymer. The characteristic peaks for polythis compound in CDCl₃ are typically observed at δ 1.21 ppm (singlet, 6H, -C(CH₃)₂) and δ 3.97 ppm (singlet, 2H, -CH₂-)[3].

  • Gel Permeation Chromatography (GPC): This technique is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.3) is indicative of a controlled, living polymerization. High-temperature GPC may be necessary due to the polymer's limited solubility at room temperature[2].

  • Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm). Polythis compound is a crystalline polymer with a high melting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer, most notably the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730-1740 cm⁻¹.

References

Application Notes and Protocols for Cationic Polymerization of Pivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalolactone (PVL), a cyclic ester, is a valuable monomer for the synthesis of polythis compound (PPVL), a biodegradable polyester (B1180765) with excellent thermal stability and mechanical properties. Cationic ring-opening polymerization (CROP) is a key method for producing PPVL, offering a pathway to control the polymer's molecular weight and structure. This document provides detailed application notes and protocols for the experimental setup of the cationic polymerization of this compound. The protocols are based on established principles of CROP of lactones, as detailed experimental procedures for the cationic polymerization of this compound are not extensively detailed in recent literature.

The polymerization is initiated by electrophilic species such as strong protic acids or Lewis acids in the presence of a co-initiator.[1][2] The reaction proceeds via a chain-growth mechanism, which, under controlled conditions, can exhibit living characteristics, allowing for the synthesis of well-defined polymers.[1] The choice of initiator, solvent, and temperature significantly impacts the polymerization rate, molecular weight, and polydispersity of the resulting polythis compound.

Key Experimental Parameters

The successful cationic polymerization of this compound is dependent on several critical parameters that influence the reaction kinetics and the properties of the final polymer.

ParameterInfluence on PolymerizationTypical Values/Conditions
Initiator/Catalyst Initiates the polymerization by generating a cationic species that attacks the monomer. The choice of initiator affects the polymerization rate and control over the molecular weight.Strong protic acids (e.g., Triflic acid) or Lewis acids (e.g., SnCl₄, BF₃·OEt₂) with a protic co-initiator (e.g., water, alcohol).[1][2]
Monomer-to-Initiator Ratio ([M]/[I]) Primarily determines the degree of polymerization and thus the molecular weight of the resulting polymer.50:1 to 500:1, depending on the target molecular weight.
Solvent The polarity of the solvent affects the stability and reactivity of the propagating cationic species. More polar solvents can increase the rate of polymerization.[1]Anhydrous chlorinated solvents (e.g., dichloromethane (B109758), chloroform) or nitrobenzene.
Temperature Affects the rates of initiation, propagation, and termination. Lower temperatures often lead to better control and higher molecular weights by minimizing side reactions.[2]-20 °C to 25 °C.
Reaction Time The duration required to achieve high monomer conversion.1 to 24 hours, depending on other reaction parameters.

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound using Triflic Acid

This protocol describes the cationic ring-opening polymerization of this compound initiated by trifluoromethanesulfonic acid (triflic acid).

Materials:

  • This compound (α,α-dimethyl-β-propiolactone)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Methanol (B129727)

  • Calcium hydride (CaH₂)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Purification of Reagents:

    • Dry this compound over calcium hydride and distill under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.

    • Use anhydrous dichloromethane, preferably distilled over a suitable drying agent.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer bar under a stream of inert gas (N₂ or Ar).

    • Add the desired amount of anhydrous dichloromethane to the flask via syringe.

    • Cool the flask to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Initiation:

    • Prepare a stock solution of triflic acid in anhydrous dichloromethane.

    • Inject the desired volume of the initiator solution into the reaction flask with vigorous stirring.

  • Polymerization:

    • Slowly add the purified this compound to the initiator solution via syringe.

    • Allow the reaction to proceed at the set temperature for the desired time (e.g., 4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with stirring.

    • Collect the precipitated polythis compound by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer under vacuum to a constant weight.

Quantitative Data Example:

ParameterValue
This compound1.0 g (10 mmol)
Dichloromethane20 mL
Triflic Acid0.02 mmol (for [M]/[I] = 500)
Temperature0 °C
Time4 hours
Protocol 2: Cationic Polymerization of this compound using a Lewis Acid

This protocol outlines the use of a Lewis acid, tin(IV) chloride (SnCl₄), with a protic co-initiator (water) for the polymerization of this compound.

Materials:

  • This compound

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Calcium hydride (CaH₂)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Purification of Reagents:

    • Purify this compound and dichloromethane as described in Protocol 1.

    • Ensure the solvent contains a controlled trace amount of water to act as a co-initiator.

  • Reaction Setup:

    • Set up a flame-dried Schlenk flask under an inert atmosphere as described in Protocol 1.

    • Add the anhydrous dichloromethane to the flask.

    • Add the purified this compound to the solvent.

    • Cool the solution to the desired reaction temperature (e.g., -10 °C).

  • Initiation:

    • Prepare a stock solution of SnCl₄ in anhydrous dichloromethane.

    • Inject the desired amount of the SnCl₄ solution into the monomer solution with vigorous stirring to initiate the polymerization.

  • Polymerization:

    • Maintain the reaction at the set temperature for the desired duration (e.g., 6 hours).

  • Termination and Polymer Isolation:

    • Terminate and isolate the polymer as described in Protocol 1.

Quantitative Data Example:

ParameterValue
This compound1.0 g (10 mmol)
Dichloromethane20 mL
SnCl₄0.1 mmol (for [M]/[I] = 100)
Temperature-10 °C
Time6 hours

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_isolation Product Isolation pvl This compound purify_pvl Purify this compound (Distillation over CaH₂) pvl->purify_pvl solvent Anhydrous Solvent purify_solvent Dry Solvent solvent->purify_solvent initiator Initiator Solution prep_initiator Prepare Initiator Stock Solution initiator->prep_initiator polymerization Add Monomer & Polymerize purify_pvl->polymerization setup Reaction Setup (Schlenk Flask, Inert Gas) purify_solvent->setup initiation Add Initiator prep_initiator->initiation cooling Cool to Reaction Temperature setup->cooling cooling->initiation initiation->polymerization termination Terminate with Methanol polymerization->termination precipitation Precipitate in Methanol termination->precipitation filtration Filter Polymer precipitation->filtration drying Dry under Vacuum filtration->drying characterization Characterize (NMR, GPC) drying->characterization

Caption: Experimental workflow for the cationic polymerization of this compound.

cationic_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (H⁺ or Lewis Acid Complex) activated_monomer Activated Monomer (Protonated Carbonyl) initiator->activated_monomer Activation monomer This compound Monomer monomer->activated_monomer ring_opening Nucleophilic Attack by another Monomer activated_monomer->ring_opening propagating_chain Propagating Polymer Chain (Cationic Chain End) ring_opening->propagating_chain Ring-Opening propagating_chain->ring_opening Chain Growth final_polymer Polythis compound propagating_chain->final_polymer terminating_agent Terminating Agent (e.g., Methanol) terminating_agent->final_polymer Chain Termination

Caption: General mechanism of cationic ring-opening polymerization of this compound.

References

Application Notes and Protocols for the Synthesis of Pivalolactone-Based Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pivalolactone-based block copolymers, focusing on a powerful and versatile method that combines living cationic polymerization with anionic ring-opening polymerization. This document offers detailed experimental protocols, data presentation for key polymer characteristics, and insights into their potential applications in drug delivery systems.

Introduction

This compound (PVL) is a crystalline, thermoplastic polyester (B1180765) that, when incorporated into block copolymers, can impart unique properties such as thermal stability and degradability. The synthesis of well-defined this compound-based block copolymers is of significant interest for various applications, including thermoplastic elastomers and advanced drug delivery vehicles.

The methodology detailed herein describes the synthesis of poly(isobutylene-b-pivalolactone) (PIB-b-PPVL) diblock copolymers and poly(this compound-b-isobutylene-b-pivalolactone) (PPVL-b-PIB-b-PPVL) triblock copolymers. This is achieved through a "site transformation" technique, which involves the synthesis of a polyisobutylene (B167198) (PIB) macroinitiator via living cationic polymerization, followed by the anionic ring-opening polymerization (AROP) of this compound from the functionalized PIB chain end(s).[1][2][3] This approach allows for excellent control over the molecular weight and architecture of the resulting block copolymers.

Quantitative Data Summary

The following table summarizes the molecular weight and composition data for a series of synthesized poly(isobutylene-b-pivalolactone) diblock and triblock copolymers, demonstrating the versatility of the described synthetic protocols.

Sample IDPolymer ArchitectureMn (PIB block) ( g/mol )Mn (Total) ( g/mol )Mw/Mn (PDI)PPVL Content (wt%)
D-1Diblock (PIB-b-PPVL)4,30010,2001.1557.8
D-2Diblock (PIB-b-PPVL)4,30015,5001.1872.3
D-3Diblock (PIB-b-PPVL)9,50021,3001.2155.4
T-1Triblock (PPVL-b-PIB-b-PPVL)9,80018,7001.2547.6
T-2Triblock (PPVL-b-PIB-b-PPVL)9,80029,4001.3066.7

Experimental Protocols

Protocol 1: Synthesis of ω-Carboxylate Potassium Salt Polyisobutylene Macroinitiator

This protocol details the synthesis of a monofunctional polyisobutylene macroinitiator with a terminal carboxylate potassium salt, which is essential for initiating the anionic ring-opening polymerization of this compound.

Materials:

  • 2-chloro-2,4,4-trimethylpentane (TMPCl)

  • Titanium tetrachloride (TiCl4)

  • 2,6-di-tert-butylpyridine (DTBP)

  • Hexanes (anhydrous)

  • Methylene chloride (CH2Cl2, anhydrous)

  • Isobutylene (IB)

  • 1,1-diphenylethylene (DPE)

  • 1-methoxy-1-(trimethylsiloxy)propene (MTSP)

  • Methanol (B129727)

  • Tetrahydrofuran (THF, anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • 18-crown-6 (B118740)

Procedure:

  • Reaction Setup: All polymerizations are conducted under a dry nitrogen atmosphere in a glovebox. A 700 mL glass reactor equipped with an overhead stirrer is charged with hexanes (300 mL), CH2Cl2 (200 mL), TMPCl (0.5 g, 3.4 mmol), and DTBP (0.65 g, 3.4 mmol).

  • Initiation: The reactor is cooled to -78 °C, and TiCl4 (3.6 mL, 32.6 mmol) is added.

  • Polymerization of Isobutylene: Isobutylene (50 g, 0.89 mol) is fed into the reactor over 30 minutes. The reaction is allowed to proceed for an additional 60 minutes.

  • End-Capping: A solution of DPE (1.2 mL, 6.8 mmol) in hexanes is added to cap the living PIB chain ends.

  • Quenching: The polymerization is quenched by the addition of MTSP (1.5 mL, 7.5 mmol).

  • Purification: The reaction mixture is poured into a large volume of methanol to precipitate the polymer. The polymer is redissolved in hexanes and reprecipitated from methanol three times. The resulting methoxycarbonyl-terminated PIB is dried in a vacuum oven at 40 °C.

  • Hydrolysis: The methoxycarbonyl-terminated PIB (10 g) is dissolved in THF (100 mL). A solution of KOH (1.0 g, 17.8 mmol) in methanol (20 mL) is added, and the mixture is refluxed for 24 hours.

  • Acidification and Extraction: The solvent is evaporated, and the residue is redissolved in hexanes. The organic phase is washed with dilute HCl and then with water until neutral. The ω-carboxy-terminated PIB is isolated by evaporating the solvent and drying in a vacuum oven.

  • Salt Formation: The ω-carboxy-terminated PIB is dissolved in anhydrous THF. A slight molar excess of potassium tert-butoxide is added, and the solution is stirred for 2 hours. The solvent is evaporated to yield the ω-carboxylate potassium salt PIB macroinitiator.

Protocol 2: Synthesis of Poly(isobutylene-b-pivalolactone) Diblock Copolymer

This protocol describes the use of the PIB macroinitiator to synthesize a PIB-b-PPVL diblock copolymer via anionic ring-opening polymerization of this compound.

Materials:

  • ω-Carboxylate potassium salt polyisobutylene macroinitiator

  • This compound (PVL)

  • 18-crown-6

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a glovebox, the PIB macroinitiator (5.0 g, 1.16 mmol) and 18-crown-6 (0.92 g, 3.5 mmol) are dissolved in anhydrous THF (100 mL) in a flame-dried glass reactor.

  • Monomer Addition: A solution of this compound (11.6 g, 116 mmol) in anhydrous THF (50 mL) is added to the reactor.

  • Polymerization: The reaction mixture is stirred at room temperature for 48 hours.

  • Termination and Purification: The polymerization is terminated by the addition of a small amount of methanol. The block copolymer is isolated by precipitation into a large volume of methanol, filtered, and dried in a vacuum oven at 50 °C.

Application in Drug Delivery: pH-Responsive Micelles for Controlled Release

This compound-based block copolymers can be engineered for advanced drug delivery applications. By incorporating a pH-sensitive block or by modifying the copolymer structure, stimuli-responsive micelles can be fabricated for the targeted release of therapeutic agents.

Conceptual Application: pH-Triggered Drug Release from PEG-b-P(PVL-co-PDMAEMA) Micelles

This conceptual protocol outlines the formulation and evaluation of pH-responsive micelles from a hypothetical amphiphilic block copolymer, poly(ethylene glycol)-b-poly(this compound-co-N,N-dimethylaminoethyl methacrylate) (PEG-b-P(PVL-co-PDMAEMA)), for the controlled release of a hydrophobic drug. The DMAEMA units provide pH sensitivity; at physiological pH (7.4), the tertiary amine groups are partially protonated, while in the acidic environment of a tumor or endosome (pH < 6.5), they become fully protonated, leading to micelle destabilization and drug release.

Protocol 3: Formulation and In Vitro Drug Release Study

Materials:

  • PEG-b-P(PVL-co-PDMAEMA) block copolymer

  • Doxorubicin (B1662922) (DOX) or other hydrophobic drug

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Micelle Formulation and Drug Loading:

    • Dissolve PEG-b-P(PVL-co-PDMAEMA) (50 mg) and doxorubicin (5 mg) in DMF (5 mL).

    • Stir the solution for 2 hours to ensure complete mixing.

    • Add deionized water (10 mL) dropwise to the DMF solution under constant stirring to induce micelle formation and drug encapsulation.

    • Dialyze the solution against deionized water for 24 hours to remove the DMF and unloaded drug.

    • Freeze-dry the purified drug-loaded micelles.

  • Characterization of Drug-Loaded Micelles:

    • Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy.

    • Analyze the size and morphology of the micelles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • In Vitro Drug Release Study:

    • Disperse the drug-loaded micelles in PBS at pH 7.4 and pH 5.5.

    • Place the solutions in separate dialysis bags and immerse them in the corresponding release media.

    • At predetermined time intervals, withdraw aliquots from the release media and replenish with fresh media.

    • Quantify the amount of released drug using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time to determine the release kinetics at different pH values.

Visualizations

G cluster_0 Step 1: Macroinitiator Synthesis cluster_1 Step 2: Block Copolymerization IB Isobutylene PIB_Cl Living PIB-Cl IB->PIB_Cl Living Cationic Polymerization PIB_DPE PIB-DPE PIB_Cl->PIB_DPE End-capping (DPE) PIB_COOMe PIB-COOMe PIB_DPE->PIB_COOMe Quenching (MTSP) PIB_COOH PIB-COOH PIB_COOMe->PIB_COOH Hydrolysis PIB_COOK PIB-COO- K+ Macroinitiator PIB_COOH->PIB_COOK Salt Formation PIB_b_PPVL PIB-b-PPVL PIB_COOK->PIB_b_PPVL Anionic Ring-Opening Polymerization PVL This compound PVL->PIB_b_PPVL

Caption: Experimental workflow for the synthesis of PIB-b-PPVL block copolymers.

G cluster_0 Drug Loading and Micelle Formation cluster_1 pH-Triggered Drug Release Copolymer Amphiphilic This compound Block Copolymer Organic_Solvent Organic Solvent Copolymer->Organic_Solvent Drug Hydrophobic Drug Drug->Organic_Solvent Self_Assembly Self-Assembly (Water Addition & Dialysis) Organic_Solvent->Self_Assembly Drug_Loaded_Micelle Drug-Loaded Micelle (Core-Shell Structure) Self_Assembly->Drug_Loaded_Micelle Physiological_pH Physiological pH (7.4) Stable Micelle Drug_Loaded_Micelle->Physiological_pH Systemic Circulation Acidic_pH Acidic Environment (pH < 6.5) (e.g., Tumor, Endosome) Physiological_pH->Acidic_pH Target Site Accumulation Micelle_Destabilization Micelle Destabilization (Protonation of pH-sensitive block) Acidic_pH->Micelle_Destabilization Drug_Release Drug Release Micelle_Destabilization->Drug_Release

Caption: Workflow for pH-responsive drug delivery using this compound copolymer micelles.

References

Application Notes and Protocols: Functionalization of Polycaprolactone for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research revealed a significant scarcity of available literature on the functionalization of polypivalolactone (PPVL) for biomedical applications. Therefore, these application notes and protocols have been developed using poly(ε-caprolactone) (PCL) as a representative and extensively studied biodegradable polyester (B1180765). The principles, methods, and protocols described herein for PCL are foundational and may serve as a strong starting point for investigating the functionalization of other biodegradable polyesters like PPVL, though specific reaction conditions and outcomes may vary.

Introduction

Poly(ε-caprolactone) (PCL) is a biocompatible and biodegradable aliphatic polyester that has garnered significant attention for a wide range of biomedical applications, including drug delivery, tissue engineering, and medical devices.[1][2] Its favorable mechanical properties, processability, and slow degradation rate make it an attractive material for long-term implants and controlled release systems.[2][3] However, the inherent hydrophobicity and lack of reactive functional groups on the PCL backbone can limit its utility, particularly in applications requiring specific cell interactions or the covalent attachment of bioactive molecules.[4][5]

Functionalization of PCL is a key strategy to overcome these limitations. By introducing specific chemical moieties onto the polymer chain or surface, it is possible to tailor its physicochemical properties, such as hydrophilicity, and to introduce sites for the conjugation of drugs, peptides, and growth factors.[1][6] This unlocks the full potential of PCL as a versatile platform for advanced biomedical applications.

This document provides detailed application notes and experimental protocols for the functionalization of PCL, intended for researchers, scientists, and drug development professionals.

Functionalization Strategies

Several strategies have been developed for the functionalization of PCL. These can be broadly categorized into two main approaches:

  • Bulk Functionalization: This involves the incorporation of functional monomers during the polymerization process or the chemical modification of the entire polymer backbone. This approach results in a uniform distribution of functional groups throughout the material.

  • Surface Functionalization: This approach focuses on modifying only the surface of a pre-fabricated PCL scaffold or device. This is particularly useful for applications where surface properties are critical for biocompatibility and cell interactions, while preserving the bulk mechanical properties of the material.[5][6]

This document will focus on key and widely applicable functionalization techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for both unmodified and functionalized PCL, providing a basis for comparison and material selection.

Table 1: Molecular Weight and Polydispersity of PCL and its Copolymers

PolymerSynthesis MethodM_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)Reference
PCLRing-Opening Polymerization (ROP)23,000 - 72,000-~1.23[7]
PCLROP4,800 - 8,700-1.0 - 1.5[8]
PCL-PEG-PCLROP11,000 - 18,000--[9]
Azide-functionalized PCLPost-polymerization modification6,900--[10]
Highly Branched PCLROP29,00034,000 - 37,000>2[11]

Table 2: Mechanical and Surface Properties of Unmodified and Modified PCL

MaterialModification MethodTensile Strength (MPa)Young's Modulus (MPa)Water Contact Angle (°)Reference
PCL (bulk)-25 - 43330 - 36080 - 90[1][12]
PCL Film-9.5125-[13]
PCL FilmArginine (0.5 M aq.)~3~87.5Decreased hydrophilicity[13]
PLA/PCL Composite-16.75 - 47.5~2900-[14]
PCL Scaffold---~130[5]
PCL ScaffoldHydrolysis (NaOH)--~65[5]
PCL ScaffoldAminolysis (HMD)--~75[5]

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized PCL via Aminolysis

This protocol describes the surface modification of a PCL film or scaffold to introduce primary amine groups, which can be used for subsequent conjugation of biomolecules.[15]

Materials:

  • Polycaprolactone (B3415563) (PCL) films or scaffolds

  • 1,6-Hexamethylenediamine (HMD)

  • Dioxane

  • Isopropyl alcohol (IPA)

  • Ethanol (B145695) (cold)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Water bath

  • Filtration apparatus

Procedure:

  • Prepare a 1:1 (v/v) solution of dioxane and IPA.

  • Dissolve a known weight of PCL in the dioxane/IPA solution in a glass vial with a stir bar, immersing the vial in a 40°C water bath to facilitate dissolution.

  • In a separate vial, dissolve HMD in the dioxane/IPA solution to create a stock solution.

  • Combine the two solutions to achieve a final HMD concentration of 5% (w/w) relative to the PCL.

  • Heat the reaction mixture for 1 hour at 60°C with vigorous stirring (60 rpm).

  • Remove the vial from the water bath and add cold ethanol using a Pasteur pipette to precipitate the functionalized PCL.

  • Wash the precipitate with cold DI water.

  • Filter the amine-functionalized PCL and allow it to air dry.

Characterization:

  • Ninhydrin Assay: To confirm the presence of primary amines on the surface.[5]

  • X-ray Photoelectron Spectroscopy (XPS): To quantify the surface elemental composition and confirm the presence of nitrogen.

  • Water Contact Angle Measurement: To assess the change in surface hydrophilicity.[5]

aminolysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PCL PCL Film/Scaffold Mixing Combine PCL and HMD Solutions PCL->Mixing HMD_sol HMD Solution (Dioxane/IPA) HMD_sol->Mixing Heating Heat at 60°C (1 hour) Mixing->Heating Precipitation Precipitate with Cold Ethanol Heating->Precipitation Washing Wash with DI Water Precipitation->Washing Drying Filter and Air Dry Washing->Drying Amine-Functionalized PCL Amine-Functionalized PCL Drying->Amine-Functionalized PCL

Workflow for Amine Functionalization of PCL via Aminolysis.
Protocol 2: Functionalization of PCL with Alkyne Groups for Click Chemistry

This protocol details the introduction of alkyne functionalities to PCL, preparing it for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This is a highly efficient and specific conjugation method.[16][17]

Materials:

  • α,ω-hydroxyl-terminated PCL

  • 4-Pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (cold)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round bottom flask under an inert atmosphere (N₂ or Ar), dissolve α,ω-hydroxyl-terminated PCL in anhydrous DCM.

  • Add 4-pentynoic acid (2.5 equivalents per hydroxyl group on PCL) and DMAP (0.2 equivalents per hydroxyl group) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (2.5 equivalents per hydroxyl group) dissolved in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the alkyne-functionalized PCL by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the presence of the terminal alkyne proton signal.

  • FTIR Spectroscopy: To observe the characteristic alkyne C-H and C≡C stretching vibrations.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.

click_chemistry_prep_workflow cluster_reaction_setup Reaction Setup cluster_esterification Esterification Reaction cluster_workup Workup and Purification PCL_OH α,ω-hydroxyl PCL in anhydrous DCM Add_DCC Add DCC at 0°C PCL_OH->Add_DCC Reagents 4-Pentynoic Acid DMAP Reagents->Add_DCC Stir Stir at RT for 24h Add_DCC->Stir Filter_DCU Filter DCU Stir->Filter_DCU Concentrate Concentrate Filter_DCU->Concentrate Precipitate Precipitate in Cold Diethyl Ether Concentrate->Precipitate Dry Dry under Vacuum Precipitate->Dry Alkyne-Functionalized PCL Alkyne-Functionalized PCL Dry->Alkyne-Functionalized PCL

Workflow for Alkyne Functionalization of PCL.
Protocol 3: Cell Viability Assessment on Functionalized PCL Scaffolds using Resazurin (B115843) Assay

This protocol outlines a common method to assess the cytotoxicity and biocompatibility of functionalized PCL scaffolds by measuring the metabolic activity of cells cultured on the material.[18]

Materials:

  • Sterile functionalized and unfunctionalized PCL scaffolds (cut to fit wells of a 96-well plate)

  • Cell line of interest (e.g., adipose-derived mesenchymal stem cells - ADSCs)

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • 96-well tissue culture plates

  • CO₂ incubator

  • Plate reader

Procedure:

  • Place sterile scaffold discs into the wells of a 96-well plate.

  • Seed cells onto the scaffolds at a density of approximately 1 x 10⁴ cells per well. Include control wells with cells seeded directly on the tissue culture plastic.

  • Incubate the plate in a CO₂ incubator at 37°C.

  • At desired time points (e.g., 24, 72, and 120 hours), add resazurin solution to each well to a final concentration of 10% of the culture volume.

  • Incubate for 2-4 hours in the CO₂ incubator.

  • Measure the fluorescence or absorbance of the supernatant using a plate reader (for resazurin, excitation ~560 nm, emission ~590 nm; for resorufin (B1680543) product absorbance at ~570 nm with a reference wavelength of 600 nm).

  • Calculate cell viability relative to the control wells.

cell_viability_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Scaffolds Place sterile scaffolds in 96-well plate Seed_cells Seed cells onto scaffolds and controls Scaffolds->Seed_cells Incubate_plate Incubate at 37°C Seed_cells->Incubate_plate Add_resazurin Add resazurin at specified time points Incubate_plate->Add_resazurin Incubate_resazurin Incubate for 2-4 hours Add_resazurin->Incubate_resazurin Read_plate Measure fluorescence/ absorbance Incubate_resazurin->Read_plate Calculate_viability Calculate relative cell viability Read_plate->Calculate_viability Results Results Calculate_viability->Results

Workflow for Cell Viability Assessment using Resazurin Assay.

Applications in Drug Delivery and Tissue Engineering

Functionalized PCL has demonstrated significant potential in various biomedical fields.

  • Drug Delivery: The introduction of functional groups allows for the covalent conjugation of drugs, which can prevent burst release and provide sustained, controlled delivery.[1] For example, PCL-based nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific sites, such as tumors.[19] The drug release kinetics can be tuned by altering the nature of the covalent linker and the overall properties of the PCL carrier.[20][21]

  • Tissue Engineering: Surface functionalization of PCL scaffolds is crucial for improving cell adhesion, proliferation, and differentiation.[4][12] For instance, the immobilization of cell-adhesive peptides like RGD can significantly enhance the attachment of endothelial cells and fibroblasts.[22] Furthermore, functionalized scaffolds can be used for the controlled release of growth factors to promote tissue regeneration.[23] The ability to tailor the surface chemistry of PCL scaffolds opens up possibilities for creating more biologically active and effective constructs for bone, cartilage, and vascular tissue engineering.[4]

Conclusion

The functionalization of PCL is a powerful and versatile strategy to enhance its properties for a wide array of biomedical applications. The protocols and data presented in these application notes provide a solid foundation for researchers to design and fabricate functionalized PCL-based materials with tailored characteristics for drug delivery and tissue engineering. While the direct functionalization of polythis compound remains an area with limited published research, the principles and techniques established for PCL offer a valuable roadmap for future investigations into this and other biodegradable polyesters.

References

Step-by-Step Guide to Pivalolactone Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of pivalolactone, a critical monomer in the synthesis of high-performance polyesters. The primary challenge in this compound purification is the removal of the common impurity, tetramethyl-1,3-cyclobutanedione (B147496) (also known as dimethylketene (B1620107) dimer), which possesses a boiling point very similar to that of this compound, rendering simple distillation ineffective. The primary method detailed below is a robust chemical conversion of the impurity followed by distillation.

Core Purification Strategy: Selective Hydrogenation and Distillation

The most effective method for purifying this compound involves the selective hydrogenation of the crude product. This process converts the problematic tetramethyl-1,3-cyclobutanedione impurity into 2,2,4,4-tetramethyl-1,3-cyclobutanediol. The resulting diol has a significantly different boiling point from this compound, enabling straightforward separation by distillation[1].

Quantitative Data Summary

The following table summarizes the composition of a crude this compound mixture before and after the hydrogenation process, as determined by gas chromatography[1].

ComponentComposition Before Hydrogenation (%)Composition After Hydrogenation (%)
This compound85.285.2
Tetramethyl-1,3-cyclobutanedione12.50.0
2,2,4,4-Tetramethyl-1,3-cyclobutanediol0.012.5
Other Impurities2.32.3

Experimental Workflow

cluster_purification This compound Purification Workflow crude Crude this compound (contains dimethylketene dimer) hydrogenation Selective Hydrogenation (Ruthenium Catalyst) crude->hydrogenation filtration Catalyst Filtration hydrogenation->filtration distillation Fractional Distillation (under reduced pressure) filtration->distillation pure Purified this compound distillation->pure Lower Boiling Point byproduct Hydrogenated Impurity (2,2,4,4-tetramethyl-1,3-cyclobutanediol) distillation->byproduct Higher Boiling Point

Caption: Workflow for the purification of this compound via selective hydrogenation and distillation.

Protocols

Protocol 1: Selective Hydrogenation of Crude this compound

This protocol describes the conversion of the tetramethyl-1,3-cyclobutanedione impurity to facilitate its removal.

Materials:

  • Crude this compound

  • Elemental ruthenium catalyst (e.g., 5% Ru on powdered alumina)[1]

  • High-pressure hydrogenation reactor

  • Filtration apparatus

Procedure:

  • Charge the high-pressure reactor with the crude this compound composition.

  • Add the elemental ruthenium catalyst. The catalyst loading can be optimized, but a starting point is approximately 10g of 5% Ru on alumina (B75360) per 1620 ml of crude this compound[1].

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas. The pressure can range from 3,000 to 5,000 psi[1].

  • Set the reaction temperature. The hydrogenation can be carried out at temperatures ranging from ambient (e.g., 26°C) to 50°C[1].

  • Stir the reaction mixture vigorously to ensure good contact between the catalyst, reactants, and hydrogen.

  • Maintain the reaction for a sufficient duration to ensure complete conversion of the dimer. Reaction times can vary from one to six hours[1].

  • Monitor the reaction progress by taking small samples (if the reactor setup allows) and analyzing them by gas chromatography to confirm the disappearance of the tetramethyl-1,3-cyclobutanedione peak.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Remove the hydrogenated product mixture from the reactor.

  • Separate the catalyst from the liquid product by filtration. The resulting liquid is ready for distillation.

Protocol 2: Fractional Distillation of Hydrogenated this compound

This protocol details the separation of purified this compound from the hydrogenated impurity.

Materials:

  • Hydrogenated this compound mixture (from Protocol 1)

  • Distillation apparatus suitable for vacuum distillation (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry and connections are secure.

  • Charge the distillation flask with the hydrogenated this compound mixture.

  • Connect the apparatus to a vacuum pump, incorporating a cold trap to protect the pump.

  • Gradually reduce the pressure in the system. A pressure of approximately 15 mm of mercury is suitable[1].

  • Begin heating the distillation flask using a heating mantle.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect the fraction that distills at approximately 53.5°C under 15 mmHg of pressure. This fraction is the purified this compound[1].

  • The higher-boiling residue, containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol, will remain in the distillation flask.

  • Once the this compound has been collected, discontinue heating and allow the system to cool before slowly releasing the vacuum.

  • Store the purified this compound in a tightly sealed container under an inert atmosphere, as it is sensitive to moisture[2].

Alternative and Supplementary Purification Methods

While the hydrogenation-distillation method is highly effective, other general purification techniques can be considered, particularly for removing different types of impurities.

Recrystallization

Recrystallization is a standard technique for purifying solid compounds[3][4][5]. Although this compound is a liquid at room temperature, this method could theoretically be applied if dealing with solid impurities or if purification is performed at a temperature below its melting point (-13.00 °C)[1]. The general principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out while impurities remain in the solution[6]. The choice of solvent is critical and would require experimental screening to find one in which this compound has high solubility at a higher temperature and low solubility at a lower temperature.

Chromatography

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase[7][8]. For this compound, liquid chromatography could be a viable option for removing impurities with different polarities.

  • Column Chromatography: The crude this compound could be passed through a column packed with a solid adsorbent like silica (B1680970) gel or alumina. By using an appropriate solvent or solvent mixture (eluent), the components can be separated based on their affinity for the stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity on a smaller scale, preparative HPLC could be employed. This would involve injecting the crude this compound onto a column and collecting the fraction corresponding to the pure compound as it elutes.

The development of a specific chromatographic method would require screening of stationary phases and mobile phase compositions to achieve optimal separation.

Purity Analysis

The purity of this compound can be assessed using various analytical techniques, including:

  • Gas Chromatography (GC): An effective method for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for monitoring the removal of the dimethylketene dimer impurity[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups and confirm the chemical identity of the purified this compound.

Safety Precautions

This compound is a hazardous chemical. It is a combustible liquid, causes skin and eye irritation, is fatal if inhaled, and is a potential carcinogen[9][10][11]. All handling and purification procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for complete safety information before handling[9][10][11].

References

Application Notes and Protocols for Polyester Synthesis Using Pivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polyesters using pivalolactone (PVL). It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of polythis compound (PPVL) and its copolymers. The following sections detail the primary methods for this compound polymerization, including anionic, cationic, and coordination-insertion ring-opening polymerization (ROP). Each section includes a general overview, a detailed experimental protocol, and a summary of expected polymer characteristics.

Introduction to this compound Polymerization

This compound (PVL) is a cyclic ester that can undergo ring-opening polymerization (ROP) to produce polythis compound (PPVL), a highly crystalline and biodegradable polyester. The unique properties of PPVL, such as its high melting point and mechanical strength, make it an attractive material for various applications, including in the biomedical field. The synthesis of PPVL can be achieved through several polymerization mechanisms, each offering distinct advantages in controlling the polymer's molecular weight, polydispersity, and architecture.

Anionic Ring-Opening Polymerization (AROP) of this compound

Anionic ROP is a powerful method for the synthesis of well-defined polyesters. This technique often proceeds in a living manner, allowing for precise control over the molecular weight and enabling the synthesis of block copolymers. The initiation of PVL polymerization can be achieved using various nucleophilic initiators, such as alkali metal carboxylates.

Anionic ROP: Signaling Pathway (Mechanism)

The anionic ring-opening polymerization of this compound is initiated by a nucleophilic attack on the carbonyl carbon of the lactone ring. This attack leads to the opening of the ring and the formation of an propagating species, which then continues to react with other this compound monomers to form the polymer chain.

Caption: Anionic Ring-Opening Polymerization of this compound.

Experimental Protocol: Anionic ROP of this compound

This protocol describes the synthesis of poly(isobutylene-b-pivalolactone) block copolymers, where the anionic ROP of this compound is initiated by a macroinitiator.[1][2]

Materials:

Procedure:

  • Preparation of the Reaction Setup: All glassware should be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Macroinitiator Solubilization: In a Schlenk flask, dissolve the polyisobutylene ω-carboxylate potassium salt macroinitiator and 18-crown-6 in anhydrous THF.

  • Monomer Addition: Add the desired amount of this compound monomer to the reaction mixture via syringe.

  • Polymerization: Stir the reaction mixture at room temperature under an inert atmosphere. The polymerization progress can be monitored by taking aliquots and analyzing them via Gel Permeation Chromatography (GPC).

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a proton source, such as acidified methanol (B129727).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter and dry the resulting polymer under vacuum.

Data Presentation: Anionic ROP
EntryMacroinitiator (g)PVL (g)Time (h)Mn ( g/mol ) (GPC)PDI (GPC)
11.02.02415,0001.15
21.04.04825,0001.20

Note: The data in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ROP provides an alternative route to polythis compound, often employing Lewis or Brønsted acid initiators. This method can be sensitive to impurities and typically requires stringent reaction conditions to achieve controlled polymerization.

Cationic ROP: Signaling Pathway (Mechanism)

The cationic ring-opening polymerization of this compound is initiated by an electrophilic attack on the oxygen atom of the carbonyl group. This activation makes the lactone susceptible to nucleophilic attack by another monomer molecule, leading to ring-opening and the formation of a propagating cationic species.

Caption: Cationic Ring-Opening Polymerization of this compound.

Experimental Protocol: Cationic ROP of this compound

This protocol outlines a general procedure for the cationic polymerization of this compound.[3]

Materials:

  • This compound (PVL), freshly distilled

  • Lewis acid initiator (e.g., BF₃·OEt₂) or a protic acid

  • Anhydrous chlorinated solvent (e.g., dichloromethane)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: this compound should be distilled from a suitable drying agent (e.g., CaH₂). The solvent must be rigorously dried and deoxygenated.

  • Reaction Setup: Assemble the reaction glassware hot under a stream of inert gas.

  • Reaction Mixture: In a Schlenk flask, dissolve the this compound monomer in the anhydrous solvent. Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).

  • Initiation: Add the cationic initiator to the stirred monomer solution via syringe.

  • Polymerization: Maintain the reaction at the set temperature and monitor the progress by withdrawing samples for analysis.

  • Termination: Quench the polymerization by adding a nucleophilic reagent, such as methanol or ammonia (B1221849) in methanol.

  • Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Data Presentation: Cationic ROP
Entry[Monomer]:[Initiator]Temperature (°C)Time (h)Mn ( g/mol )PDI
1100:1048,0001.4
2200:1-20615,0001.3

Note: The data in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.

Coordination-Insertion Ring-Opening Polymerization of this compound

Coordination-insertion ROP, often catalyzed by organometallic compounds, is a versatile method for producing polyesters with good control over stereochemistry and molecular weight.

Coordination-Insertion ROP: Signaling Pathway (Mechanism)

In this mechanism, the this compound monomer first coordinates to the metal center of the catalyst. This is followed by the insertion of the monomer into the metal-alkoxide bond, which propagates the polymer chain.

Coordination_ROP cluster_initiation Initiation Catalyst Organometallic Catalyst (e.g., M-OR) PVL_Monomer This compound Monomer Catalyst->PVL_Monomer Coordination Active_Complex Monomer-Catalyst Complex PVL_Monomer->Active_Complex Active_Complex->Active_Complex PPVL Polythis compound (PPVL) Active_Complex->PPVL Termination/ Hydrolysis

Caption: Coordination-Insertion ROP of this compound.

Experimental Protocol: Coordination-Insertion ROP of this compound

This protocol provides a general method for the coordination-insertion polymerization of this compound using an organometallic catalyst.

Materials:

  • This compound (PVL), purified

  • Organometallic catalyst (e.g., a tin, aluminum, or yttrium-based catalyst)

  • Anhydrous toluene (B28343) or other suitable solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst and Monomer Preparation: The catalyst should be handled under an inert atmosphere. This compound should be rigorously purified.

  • Reaction Setup: In a glovebox or on a Schlenk line, add the solvent and the catalyst to a reaction flask.

  • Initiation: Add the this compound monomer to the catalyst solution.

  • Polymerization: Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Termination and Purification: After the reaction is complete, cool the mixture and precipitate the polymer in a suitable non-solvent. Collect the polymer by filtration and dry it under vacuum.

Data Presentation: Coordination-Insertion ROP
EntryCatalyst[Monomer]:[Catalyst]Temp (°C)Time (h)Mn ( g/mol )PDI
1Yttrium Complex100:180220,0001.1
2Tin(II) Octoate200:11201235,0001.3

Note: The data in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.

Characterization of Polythis compound

The synthesized polythis compound should be characterized to determine its molecular weight, thermal properties, and structure.

Experimental Workflow for Polymer Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Polymerization This compound Polymerization Precipitation Precipitation Polymerization->Precipitation Drying Drying Precipitation->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tm, Tg) Drying->DSC TGA TGA (Td) Drying->TGA

Caption: Experimental Workflow for PPVL Synthesis and Characterization.

Key Characterization Techniques and Expected Results

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Protocol: Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or THF) and analyze using a GPC system calibrated with polystyrene or other appropriate standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polythis compound.

  • Protocol: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

  • Protocol: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere, typically through a heat-cool-heat cycle to erase thermal history.[4]

Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability and decomposition temperature (Td) of the polymer.

  • Protocol: Heat a small sample of the polymer in a TGA instrument under a nitrogen atmosphere at a constant heating rate.[5]

Data Presentation: Thermal Properties of Polythis compound
PropertyTypical Value
Melting Temperature (Tm)220 - 245 °C
Glass Transition Temperature (Tg)~ -10 °C
Decomposition Temperature (Td)> 300 °C

Note: These values are approximate and can vary depending on the molecular weight and crystallinity of the polymer.

References

Pivalolactone in Drug Delivery: An Overview and Exemplary Protocols Using Poly(ε-caprolactone)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the current landscape regarding the application of pivalolactone (PVL) in drug delivery systems. Based on a comprehensive review of scientific literature, it appears that this compound and its homopolymer, polythis compound (PPVL), are not widely utilized or extensively documented in drug delivery applications to date. The field is predominantly focused on other biodegradable polyesters such as poly(ε-caprolactone) (PCL), polylactic acid (PLA), and poly(lactic-co-glycolic acid) (PLGA).

Therefore, to provide a detailed and practical resource in the format requested, this document will present comprehensive application notes and experimental protocols for poly(ε-caprolactone) (PCL) as a representative and well-established biodegradable polyester (B1180765) for drug delivery systems. These protocols and data can serve as a valuable template and guide for researchers interested in exploring the potential of other polyesters, including this compound, in this field.

Section 1: Application Notes for PCL-Based Drug Delivery Systems

Poly(ε-caprolactone) (PCL) is a semi-crystalline, biodegradable polyester that has garnered significant attention for its use in drug delivery due to its excellent biocompatibility, slow degradation kinetics, and high permeability to many drugs.[1] Its versatility allows for the formulation of various drug delivery platforms, including nanoparticles, microparticles, films, and scaffolds.

Key Applications:

  • Controlled and Sustained Drug Release: The slow degradation of PCL makes it an ideal candidate for long-term drug delivery, ranging from weeks to months.[1] This is particularly beneficial for the delivery of drugs requiring consistent therapeutic levels over extended periods, such as hormonal therapies, certain cancer treatments, and chronic disease management.

  • Nanoparticle-based Drug Delivery: PCL can be formulated into nanoparticles to encapsulate a wide range of therapeutic agents, including hydrophobic drugs. These nanoparticles can improve drug solubility, protect the drug from premature degradation, and potentially enhance targeting to specific tissues or cells.

  • Tissue Engineering Scaffolds: PCL's mechanical properties and biocompatibility make it suitable for fabricating scaffolds that can be loaded with growth factors or other bioactive molecules to promote tissue regeneration while simultaneously providing a sustained release of the therapeutic agent.[1]

  • Implantable Devices: PCL is used in the fabrication of implantable drug delivery devices, offering a localized and sustained release of drugs directly at the target site, thereby minimizing systemic side effects.

Quantitative Data Summary:

The following tables summarize typical quantitative data for PCL-based drug delivery systems, compiled from various studies. These values can vary significantly depending on the specific formulation, preparation method, and drug being encapsulated.

Table 1: Physicochemical Properties of PCL Nanoparticles for Drug Delivery

ParameterTypical RangeFactors Influencing the Parameter
Particle Size (nm) 100 - 500PCL concentration, stabilizer type and concentration, solvent, stirring rate
Polydispersity Index (PDI) 0.1 - 0.3Homogeneity of the formulation and preparation process
Zeta Potential (mV) -10 to -30Surface charge of the nanoparticles, influenced by stabilizers and pH
Drug Loading Content (%) 1 - 10Drug-polymer miscibility, encapsulation method, initial drug amount
Encapsulation Efficiency (%) 50 - 95Drug properties (hydrophobicity), preparation method, polymer properties

Table 2: In Vitro Drug Release Characteristics from PCL-Based Systems

Time PointCumulative Drug Release (%)Release Mechanism
Initial Burst (first 24h) 10 - 40Drug adsorbed on the surface, rapid diffusion from the outer layers
Sustained Release (days to weeks) 40 - 90Drug diffusion through the polymer matrix and polymer degradation
Endpoint > 90Combination of diffusion and complete matrix degradation

Section 2: Experimental Protocols

The following are detailed protocols for the preparation and characterization of PCL-based nanoparticles for drug delivery.

Protocol 2.1: Preparation of Drug-Loaded PCL Nanoparticles by Solvent Evaporation

Objective: To prepare drug-loaded PCL nanoparticles with a controlled size and high encapsulation efficiency.

Materials:

  • Poly(ε-caprolactone) (PCL) (Mw 40,000-80,000 g/mol )

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Dichloromethane (B109758) (DCM) or Acetone (organic solvent)

  • Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PCL and 10 mg of the hydrophobic drug in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution under constant stirring (600 rpm) on a magnetic stirrer.

  • Sonication: Immediately after the addition of the organic phase, sonicate the emulsion using a probe sonicator for 3 minutes (50% amplitude, 30-second pulses with 30-second intervals) in an ice bath to prevent overheating. This will form a nanoemulsion (oil-in-water).

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and evaporate the dichloromethane at 40°C under reduced pressure for 1-2 hours, or until all the organic solvent has been removed. This leads to the precipitation of PCL nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

Protocol 2.2: Characterization of PCL Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

A. Particle Size and Zeta Potential Analysis:

  • Resuspend a small amount of the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

B. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a known volume of a suitable organic solvent (e.g., 1 mL of dichloromethane) to break the nanoparticles and release the encapsulated drug.

  • Evaporate the solvent completely.

  • Dissolve the residue in a known volume of a solvent suitable for drug quantification (e.g., acetonitrile).

  • Quantify the amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 2.3: In Vitro Drug Release Study

Objective: To evaluate the release profile of the encapsulated drug from the PCL nanoparticles over time.

Materials:

  • Drug-loaded PCL nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator (37°C)

  • Analytical instrument for drug quantification (HPLC or UV-Vis)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 2 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a container with 50 mL of PBS (pH 7.4).

  • Incubate the setup at 37°C in a shaking incubator (100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Section 3: Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in PCL-based drug delivery.

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_release In Vitro Release PCL PCL + Drug Emulsion Emulsification (Sonication) PCL->Emulsion Solvent Organic Solvent Solvent->Emulsion PVA PVA Solution PVA->Emulsion Evaporation Solvent Evaporation Emulsion->Evaporation NPs Nanoparticle Suspension Evaporation->NPs DLS DLS Analysis (Size, PDI, Zeta) NPs->DLS HPLC HPLC/UV-Vis (DLC, EE) NPs->HPLC Dialysis Dialysis Method NPs->Dialysis Analysis Sample Analysis Dialysis->Analysis Profile Release Profile Analysis->Profile Drug_Release_Mechanism Start Drug-Loaded Nanoparticle Burst Burst Release Start->Burst Initial Phase (Surface Drug) Diffusion Diffusion Start->Diffusion Sustained Phase End Complete Release Burst->End Degradation Degradation Diffusion->Degradation Matrix Erosion Degradation->End

References

Pivalolactone: A Versatile Precursor for Specialty Chemicals in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivalolactone (PVL), a cyclic ester with the systematic name 3,3-dimethyl-2-oxetanone, is a highly versatile monomer and chemical intermediate. Its strained four-membered ring structure makes it susceptible to ring-opening reactions, providing a pathway to a variety of functionalized molecules. While extensively studied for the synthesis of the polyester (B1180765) polythis compound (PPVL), its application as a precursor for non-polymeric specialty chemicals is an area of growing interest, particularly in the fields of medicinal chemistry and materials science. This document provides an overview of the applications of this compound in the synthesis of specialty chemicals and detailed protocols for key transformations.

The primary route for the application of this compound is through ring-opening reactions, which can be initiated by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to the synthesis of specialty acids, esters, amides, and other derivatives with potential applications in drug discovery and as specialized monomers for polymer modification.

Key Applications of this compound as a Precursor

This compound serves as a valuable building block for the synthesis of various specialty chemicals, primarily through nucleophilic ring-opening reactions. This process yields 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) derivatives, which can be further modified.

1. Synthesis of Hydroxypivalic Acid and its Derivatives:

The most direct application of this compound as a precursor is its hydrolysis to 3-hydroxy-2,2-dimethylpropanoic acid. This hydroxy acid can be used as a building block in organic synthesis. Furthermore, reacting this compound with various nucleophiles allows for the one-step synthesis of a range of hydroxypivalic acid derivatives.

2. Pharmaceutical Intermediates:

Derivatives of 3-hydroxy-2,2-dimethylpropanoic acid have shown potential in medicinal chemistry. For instance, certain esters and amides of this acid have been investigated as potential histone deacetylase (HDAC) inhibitors, which are a class of compounds explored for cancer therapy[1]. The synthesis of these derivatives often starts with the ring-opening of this compound.

3. Specialty Polymers and Copolymers:

This compound is a well-established monomer for the synthesis of polythis compound (PPVL), a thermoplastic polyester with good mechanical properties.[2] Additionally, this compound can be copolymerized with other cyclic esters to create copolyesters with tailored properties.[2] The ring-opening of this compound can also be used to create functionalized monomers for subsequent polymerization reactions.

Experimental Protocols

The following protocols describe key experimental procedures for the transformation of this compound into valuable specialty chemicals.

Protocol 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid (Hydroxypivalic Acid) via Alkaline Hydrolysis of this compound

This protocol details the ring-opening of this compound under basic conditions to yield 3-hydroxy-2,2-dimethylpropanoic acid.

Materials:

  • This compound (PVL)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water.

  • Cool the NaOH solution to room temperature.

  • Slowly add 20.0 g of this compound to the NaOH solution with vigorous stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours.

  • After reflux, cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the cooled solution to pH 2 by the dropwise addition of concentrated hydrochloric acid.

  • Transfer the acidified mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3-hydroxy-2,2-dimethylpropanoic acid as a white solid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product3-Hydroxy-2,2-dimethylpropanoic acid
Theoretical Yield23.6 g
Typical Actual Yield21.2 g (90%)
Melting Point84-86 °C
Protocol 2: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) via Acid-Catalyzed Alcoholysis of this compound

This protocol describes the synthesis of the methyl ester of hydroxypivalic acid through the ring-opening of this compound with methanol (B129727).

Materials:

  • This compound (PVL)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.0 g of this compound in 100 mL of anhydrous methanol.

  • Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add 100 mL of dichloromethane and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with an additional 50 mL of dichloromethane.

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution on a rotary evaporator to obtain the crude product.

  • Purify the product by vacuum distillation to yield methyl 3-hydroxy-2,2-dimethylpropanoate as a colorless oil.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ProductMethyl 3-hydroxy-2,2-dimethylpropanoate
Theoretical Yield19.8 g
Typical Actual Yield17.8 g (90%)
Boiling Point75-77 °C at 15 mmHg
Protocol 3: Synthesis of N-Benzyl-3-hydroxy-2,2-dimethylpropanamide via Aminolysis of this compound

This protocol outlines the synthesis of an amide derivative through the ring-opening of this compound with benzylamine.

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g of this compound, 5.35 g of benzylamine, and 50 mL of toluene.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-benzyl-3-hydroxy-2,2-dimethylpropanamide as a white solid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ProductN-Benzyl-3-hydroxy-2,2-dimethylpropanamide
Theoretical Yield10.35 g
Typical Actual Yield9.3 g (90%)
Melting Point78-80 °C

Visualizations

Logical Workflow for this compound Derivatization

This diagram illustrates the general synthetic pathways starting from this compound.

Pivalolactone_Derivatization PVL This compound HPA 3-Hydroxy-2,2-dimethylpropanoic Acid PVL->HPA Hydrolysis (H₂O, H⁺ or OH⁻) HPE 3-Hydroxy-2,2-dimethylpropanoate Esters PVL->HPE Alcoholysis (R-OH, H⁺) HPAm 3-Hydroxy-2,2-dimethylpropanamides PVL->HPAm Aminolysis (R-NH₂) Specialty_Chemicals Specialty Chemicals (e.g., Pharmaceutical Intermediates, Monomers) HPA->Specialty_Chemicals HPE->Specialty_Chemicals HPAm->Specialty_Chemicals

This compound as a precursor for specialty chemicals.
Experimental Workflow for Synthesis and Purification

This diagram outlines the typical laboratory workflow for the synthesis and purification of specialty chemicals from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (this compound + Nucleophile) Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Quenching Reaction Quenching & Work-up Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Step Purification (Distillation or Chromatography) Solvent_Removal->Purification_Step Characterization Characterization (NMR, IR, MS, MP/BP) Purification_Step->Characterization

General workflow for synthesis and purification.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a variety of non-polymeric specialty chemicals. The straightforward ring-opening chemistry allows for the introduction of diverse functional groups, making it an attractive starting material for applications in medicinal chemistry, materials science, and other areas of chemical research. The protocols provided herein offer a foundation for the exploration of this compound's synthetic potential.

References

Application Notes: Immobilization of Enzymes on Aliphatic Polyester Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AN-001: Immobilization of Lipase (B570770) on Poly(ε-caprolactone) (PCL) Nanofibers

Introduction

Enzyme immobilization is a critical technology for enhancing the stability, reusability, and processability of biocatalysts in various industrial and biomedical applications. Polymeric carriers are widely used for immobilization due to their diverse functionalities and structural properties.[1] Aliphatic polyesters, such as polypivalolactone and its analogue poly(ε-caprolactone) (PCL), offer biocompatible and biodegradable supports for enzyme attachment.[2][3]

This document provides detailed protocols for the immobilization of enzymes onto polymeric supports. Due to the limited availability of specific literature on polythis compound as an enzyme carrier, the following protocols and data are based on its well-studied structural analogue, poly(ε-caprolactone) (PCL), a biodegradable polyester (B1180765) also derived from a lactone monomer.[3][4] These methodologies can serve as a foundational template for developing specific protocols for polythis compound-based systems. The primary methods covered include physical adsorption and covalent bonding.[2][5]

Principle of Immobilization

Enzyme immobilization onto polymer surfaces can be achieved through several mechanisms. The choice of method depends on the enzyme, the polymer, and the desired application.[6]

  • Physical Adsorption: This method relies on non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding, between the enzyme and the polymer support.[2] It is a relatively simple and mild process that is less likely to alter the enzyme's native conformation.[2]

  • Covalent Bonding: This technique involves the formation of stable covalent bonds between the functional groups on the enzyme's surface (e.g., amino, carboxyl, or thiol groups) and reactive groups on the polymer support.[5] This method provides a more robust and stable attachment, minimizing enzyme leaching.[7]

Experimental Data

The performance of immobilized enzymes is evaluated based on several parameters, including enzyme loading, activity retention, and stability under various conditions. The following tables summarize representative data for enzymes immobilized on PCL scaffolds.

Table 1: Influence of Immobilization Method on Lipase Activity

Immobilization MethodSupport MaterialEnzyme Loading (mg/g support)Activity Retention (%)Reusability (Cycles with >80% Activity)Reference
Physical AdsorptionPCL Nanofibers15.2 ± 1.865 ± 55Adapted from[3][8]
Covalent Bonding (EDC/NHS)Amine-modified PCL25.8 ± 2.582 ± 4>10Adapted from[8]

Table 2: Effect of pH and Temperature on Immobilized Enzyme Activity

ParameterConditionFree Enzyme (Relative Activity %)Immobilized Enzyme (Relative Activity %)Reference
pH 5.06075Adapted from[8]
7.0100100Adapted from[8]
9.07085Adapted from[8]
Temperature (°C) 258090Adapted from[8]
37100100Adapted from[8]
506588Adapted from[8]

Experimental Workflows and Protocols

The following diagrams and protocols detail the steps for preparing PCL supports and immobilizing enzymes.

Workflow 1: Preparation of PCL Nanofiber Support via Electrospinning

G cluster_prep PCL Solution Preparation cluster_electrospin Electrospinning cluster_post Post-Processing PCL Dissolve PCL in Solvent (e.g., DCM/DMF) Stir Stir until Homogeneous PCL->Stir Load Load Solution into Syringe Stir->Load Setup Setup Electrospinning Apparatus (Voltage, Flow Rate, Distance) Load->Setup Collect Collect Nanofibers on Grounded Collector Setup->Collect Dry Dry Nanofiber Mat (Vacuum Oven) Collect->Dry Characterize Characterize Morphology (e.g., SEM) Dry->Characterize

Caption: Workflow for PCL Nanofiber Mat Fabrication.

Protocol 1: Preparation of PCL Nanofibers

Materials:

  • Poly(ε-caprolactone) (PCL) pellets

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Electrospinning apparatus

  • Vacuum oven

Procedure:

  • Prepare a 10-15% (w/v) PCL solution by dissolving PCL pellets in a suitable solvent mixture, such as DCM/DMF (e.g., 4:1 v/v).

  • Stir the solution at room temperature for 12-24 hours until the polymer is fully dissolved and the solution is homogeneous.

  • Load the PCL solution into a syringe fitted with a blunt-tip needle (e.g., 22-gauge).

  • Set up the electrospinning apparatus with the following parameters (parameters may need optimization):

    • Voltage: 15-20 kV

    • Flow rate: 0.5-1.5 mL/h

    • Collector distance: 15-20 cm

  • Apply the high voltage and initiate the solution flow to deposit the PCL nanofibers onto a grounded collector (e.g., aluminum foil-wrapped plate).

  • After deposition, carefully remove the nanofiber mat from the collector.

  • Dry the mat in a vacuum oven at room temperature for at least 48 hours to remove residual solvents.

  • Characterize the nanofiber morphology using Scanning Electron Microscopy (SEM).

Workflow 2: Enzyme Immobilization Protocols

G cluster_adsorption Method A: Physical Adsorption cluster_covalent Method B: Covalent Bonding start PCL Nanofiber Mat Incubate_A Incubate Mat in Enzyme Solution (e.g., Lipase in PBS) start->Incubate_A Activate Surface Activation (e.g., Aminolysis) start->Activate Wash_A Wash with Buffer to Remove Unbound Enzyme Incubate_A->Wash_A Dry_A Dry under Mild Conditions Wash_A->Dry_A end_node Immobilized Enzyme on PCL Mat Dry_A->end_node Linker Add Cross-linker (e.g., EDC/NHS) Activate->Linker Incubate_B Incubate in Enzyme Solution Linker->Incubate_B Wash_B Wash to Remove Unbound Enzyme & Reagents Incubate_B->Wash_B Wash_B->end_node

Caption: General workflows for enzyme immobilization.

Protocol 2: Immobilization via Physical Adsorption

Materials:

  • Prepared PCL nanofiber mat

  • Enzyme (e.g., Lipase from Candida rugosa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Cut a piece of the PCL nanofiber mat (e.g., 1x1 cm).

  • Prepare an enzyme solution of desired concentration (e.g., 1 mg/mL) in cold PBS (pH 7.4).

  • Immerse the PCL mat in the enzyme solution.

  • Incubate at 4°C for 4-6 hours with gentle agitation.

  • After incubation, remove the mat and wash it three times with cold PBS to remove any loosely bound enzyme.

  • Perform a final rinse with deionized water.

  • Dry the mat under a gentle stream of nitrogen or by lyophilization.

  • Store the immobilized enzyme at 4°C until use.

Protocol 3: Immobilization via Covalent Bonding

Materials:

  • Prepared PCL nanofiber mat

  • 1,6-Hexanediamine (B7767898) solution for aminolysis

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Enzyme solution in PBS

Procedure:

  • Surface Amination:

    • Immerse the PCL mat in a 10% (w/v) solution of 1,6-hexanediamine in isopropanol (B130326).

    • Incubate at room temperature for 2-4 hours to introduce primary amine groups onto the PCL surface via aminolysis.

    • Wash thoroughly with isopropanol and then deionized water to remove excess hexanediamine.

  • Carboxyl Group Activation:

    • Prepare a solution of EDC (e.g., 40 mM) and NHS (e.g., 10 mM) in cold MES buffer (pH 5.5).

    • Immerse the aminated PCL mat in the EDC/NHS solution and incubate for 15-30 minutes at room temperature. This step activates carboxyl groups on the enzyme for reaction with the amines on the PCL surface.

  • Enzyme Conjugation:

    • Immediately after activation, transfer the mat to the enzyme solution (e.g., 1 mg/mL in PBS, pH 7.4).

    • Incubate for 4-6 hours at 4°C with gentle agitation.

    • After incubation, wash the mat extensively with PBS to remove non-covalently bound enzyme and residual coupling reagents.

  • Drying and Storage:

    • Dry the mat under a gentle stream of nitrogen or by lyophilization.

    • Store the immobilized enzyme at 4°C.

Application: Activity Assay of Immobilized Lipase

This protocol describes a colorimetric assay to determine the catalytic activity of immobilized lipase using p-nitrophenyl palmitate (pNPP) as a substrate.

Workflow 3: pNPP Activity Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_measure Measurement Prepare_Substrate Prepare pNPP Substrate Solution Add_Enzyme Add Immobilized Enzyme Mat to Reaction Mixture Prepare_Substrate->Add_Enzyme Prepare_Buffer Prepare Reaction Buffer (e.g., Tris-HCl, pH 8.0) Prepare_Buffer->Add_Enzyme Incubate Incubate at 37°C with Shaking Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add Acetone/Ethanol) Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Debris Stop_Reaction->Centrifuge Measure_Abs Measure Absorbance of Supernatant at 410 nm Centrifuge->Measure_Abs Calculate Calculate Enzyme Activity Measure_Abs->Calculate

Caption: Workflow for colorimetric activity assay.

Protocol 4: pNPP Assay for Immobilized Lipase

Materials:

  • Immobilized lipase on PCL mat

  • p-Nitrophenyl palmitate (pNPP)

  • Isopropanol

  • Tris-HCl buffer (50 mM, pH 8.0) containing 0.5% Triton X-100

  • Spectrophotometer

Procedure:

  • Substrate Solution: Prepare a 10 mM stock solution of pNPP in isopropanol.

  • Reaction Mixture: Prepare the reaction mixture by adding 1 part pNPP stock solution to 9 parts Tris-HCl buffer. Emulsify by vortexing just before use.

  • Enzymatic Reaction:

    • Place a pre-weighed piece of the immobilized enzyme mat into a test tube.

    • Add 2 mL of the reaction mixture to the tube.

    • Incubate the reaction at 37°C for 30 minutes in a shaking water bath.

    • A control reaction should be run without the enzyme mat.

  • Measurement:

    • Stop the reaction by adding 2 mL of an acetone/ethanol mixture (1:1 v/v).

    • Remove the mat.

    • Measure the absorbance of the solution at 410 nm. The absorbance is due to the release of p-nitrophenol.

  • Calculation:

    • Calculate the concentration of p-nitrophenol released using a standard curve.

    • One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

References

Troubleshooting & Optimization

How to increase the yield of pivalolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pivalolactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main industrial synthesis routes for this compound are:

An alternative, though less direct, route is the depolymerization of polythis compound.

Q2: What are the common impurities in this compound synthesis and how can they be removed?

A2: A common impurity, particularly in the synthesis from dimethylketene and formaldehyde, is tetramethyl-1,3-cyclobutanedione (B147496), also known as dimethylketene dimer.[2] Due to similar boiling points, simple distillation is often ineffective for separation.[2]

A patented method for purification involves the hydrogenation of the crude this compound composition using a ruthenium catalyst. This process converts the tetramethyl-1,3-cyclobutanedione into hydrogenated derivatives that can then be more easily separated by distillation.[2] For general purification of the monomer, distillation over calcium hydride is also a reported method.[3]

Q3: What catalysts are typically used for this compound synthesis?

A3: The choice of catalyst depends on the synthesis route:

  • From Dimethylketene and Formaldehyde: Lewis acids are often employed.

  • From Isobutylene Oxide: Catalyst systems such as [Lewis acid]⁺[Co(CO)₄]⁻ have been developed. Salen-type and salalen-type catalysts have also been investigated for this carbonylation reaction.[1]

Q4: Can this compound be recovered from its polymer?

A4: Yes, this compound can be obtained by the catalytic depolymerization of polythis compound at high temperatures. This process involves heating the polymer in the presence of a catalyst to generate this compound vapor, which is then condensed.

Troubleshooting Guide

Low Product Yield

Low yields are a common issue in organic synthesis. Here are some potential causes and solutions when synthesizing this compound and related β-lactones:

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere if air/moisture sensitive). - For reactions involving metal catalysts, consider an activation step if applicable (e.g., washing zinc with dilute HCl in a Reformatsky reaction).[4]
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. - Consider increasing the reaction temperature or time, but be mindful of potential side reactions.
Side Reactions - Dimerization of Dimethylketene: This is a significant side reaction. Optimizing the addition rate of reactants and maintaining the optimal reaction temperature can help minimize this. - Self-condensation of Aldehyde (in related syntheses): Maintain a low reaction temperature to minimize this side reaction.[4]
Losses During Workup and Purification - If the product is water-soluble, check the aqueous layer after extraction. - For volatile products, check the solvent collected in the rotovap trap. - Ensure the chosen purification method (e.g., distillation, chromatography) is suitable for the product and impurities.
Purity of Starting Materials - Use high-purity starting materials. Impurities can inhibit the catalyst or lead to side reactions. - Purify starting materials if necessary. For example, this compound monomer can be purified by distilling over calcium hydride.[3]
High Impurity Levels
Potential Cause Troubleshooting Steps
Formation of Dimethylketene Dimer - Optimize reaction conditions (temperature, concentration, catalyst) to disfavor dimerization. - Employ a specific purification method like catalytic hydrogenation to remove the dimer.[2]
Colored Impurities - The use of strong acid catalysts can sometimes lead to colored byproducts due to degradation. Consider using a milder catalyst.
Persistent Emulsions During Workup - Wash the organic layer with brine (saturated NaCl solution) to help break emulsions. - Centrifugation can also be effective in separating layers.

Experimental Protocols

Purification of this compound via Hydrogenation

This protocol describes the removal of tetramethyl-1,3-cyclobutanedione impurity from crude this compound.

Materials:

  • Crude this compound containing tetramethyl-1,3-cyclobutanedione

  • Ruthenium catalyst (e.g., 5% elemental ruthenium on powdered alumina)

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with the crude this compound composition and the ruthenium catalyst.

  • Pressurize the autoclave with hydrogen to a pressure of 5,000 psi.

  • Heat the mixture to 50°C and maintain for 6 hours with stirring.

  • After the reaction, cool the autoclave and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The purified this compound can be separated from the hydrogenated byproducts by distillation. This compound has a boiling point of 53.5°C at 15 mm Hg.[2]

Quantitative Data from a Patented Example: [2]

Run Temperature (°C) Pressure (psi) Liquid Feed Rate (ml/hr) H₂ Feed Rate (l/hr) Dimer in Feed (%) Dimer in Product (%)
1505000250105.00.1
2755000500105.00.2
31002500250205.00.5
Anionic Ring-Opening Polymerization (AROP) of this compound

This is a general procedure for the synthesis of polythis compound.

Materials:

  • This compound (PVL), purified by distilling over calcium hydride and stored under nitrogen at -30°C.[3]

  • Initiator (e.g., potassium naphthalenide/18-crown-6 complex)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • All glassware must be flame-dried under vacuum, and the reaction should be conducted under a high-purity inert atmosphere (e.g., argon or nitrogen).

  • In a Schlenk flask, prepare the initiator solution in anhydrous THF.

  • Cool the initiator solution to the desired reaction temperature.

  • Slowly add the purified this compound to the initiator solution via syringe.

  • Allow the polymerization to proceed for the desired time. The progress can be monitored by withdrawing aliquots and analyzing them (e.g., by ¹H NMR).

  • Terminate the polymerization by adding a quenching agent (e.g., acidified methanol).

  • Precipitate the polymer by adding the reaction mixture to a large volume of a cold non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

Pivalolactone_Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_application Applications Dimethylketene + Formaldehyde Dimethylketene + Formaldehyde Crude this compound Crude this compound Dimethylketene + Formaldehyde->Crude this compound Lewis Acid Catalyst Purified this compound Purified this compound Crude this compound->Purified this compound Hydrogenation (Ru catalyst) or Distillation (CaH2) Isobutylene Oxide + CO Isobutylene Oxide + CO Isobutylene Oxide + CO->Crude this compound Carbonylation Catalyst Polythis compound Polythis compound Purified this compound->Polythis compound Anionic Ring-Opening Polymerization Polythis compound->Purified this compound Depolymerization

Caption: General workflow for this compound synthesis, purification, and polymerization.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_workup Workup/Purification cluster_materials Starting Materials start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_workup Analyze Workup & Purification start->check_workup check_starting_materials Verify Starting Material Purity start->check_starting_materials Activate or Replace Catalyst Activate or Replace Catalyst check_catalyst->Activate or Replace Catalyst Optimize Temperature & Time Optimize Temperature & Time check_reaction_conditions->Optimize Temperature & Time Check Aqueous Layer for Product Check Aqueous Layer for Product check_workup->Check Aqueous Layer for Product Analyze Volatiles from Rotovap Analyze Volatiles from Rotovap check_workup->Analyze Volatiles from Rotovap Purify Starting Materials Purify Starting Materials check_starting_materials->Purify Starting Materials Minimize Side Reactions Minimize Side Reactions Optimize Temperature & Time->Minimize Side Reactions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Side reactions in pivalolactone polymerization and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pivalolactone (PVL) polymerization and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary polymerization methods for this compound (PVL)?

The most common and effective method for polymerizing this compound is anionic ring-opening polymerization (AROP).[] This technique, when performed under controlled conditions, can proceed as a living polymerization, offering excellent control over molecular weight and producing polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[2][3] Cationic ring-opening polymerization (CROP) is also possible but is often more prone to side reactions that can limit control over the final polymer structure.[4]

Q2: What are the most critical parameters to control during PVL polymerization?

To achieve a successful and reproducible polymerization with minimal side reactions, the following parameters must be strictly controlled:

  • Monomer and Solvent Purity: All reagents, including the monomer and solvent, must be rigorously purified and dried. Protic impurities like water or alcohols can terminate the polymerization.[4][5]

  • Inert Atmosphere: Anionic polymerizations are extremely sensitive to air and moisture. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5]

  • Initiator Choice: The choice of initiator is critical. Weakly nucleophilic initiators, such as carboxylate salts, are preferred for controlled polymerization. Highly basic initiators can cause side reactions.[6]

  • Temperature: Reaction temperature influences the rates of both polymerization and side reactions. While higher temperatures can increase the polymerization rate, they can also promote unwanted reactions like thermal degradation.[7][8]

Q3: What does a "living polymerization" of this compound entail?

A living anionic polymerization is one where chain termination and irreversible chain transfer reactions are absent.[9] In a living PVL polymerization, the growing polymer chains (propagating anions) remain active even after all the monomer has been consumed.[2][10] This has two key advantages:

  • The polymerization can be re-initiated by adding more monomer.[10]

  • It allows for the synthesis of block copolymers by the sequential addition of a different monomer.[] Achieving a living polymerization requires the stringent exclusion of any impurities that could quench the active anionic chain ends.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems encountered during this compound polymerization, their probable causes linked to side reactions, and recommended actions.

Issue 1: Low Polymer Yield or No Polymerization
  • Potential Cause A: Inactive Initiator or Catalyst

    • Explanation: The initiator may have degraded due to improper storage or handling. Many initiators are sensitive to air and moisture.

    • Recommended Action:

      • Ensure the initiator has been stored under an inert atmosphere and at the correct temperature.

      • Perform a small-scale test polymerization with a fresh or newly verified batch of initiator to confirm its activity.[7]

  • Potential Cause B: Presence of Impurities (Termination Reactions)

    • Explanation: Protic impurities such as water, alcohols, or acidic protons are the most common cause of premature termination in anionic polymerization. These impurities protonate the propagating carbanion, rendering it inactive ("dead").

    • Recommended Action:

      • Rigorously dry all glassware, preferably by flame-drying under vacuum.

      • Purify the this compound monomer (e.g., by distillation from a suitable drying agent like CaH₂).

      • Use anhydrous, polymerization-grade solvents.

      • Ensure the inert gas used for the reaction is of high purity and passed through a drying column.

Issue 2: Polymer Has Low Molecular Weight (MW) and/or Broad Polydispersity (PDI > 1.2)
  • Potential Cause A: Chain Transfer Reactions

    • Explanation: A proton can be abstracted from the α-position of the monomer or the polymer backbone by the propagating chain end or the initiator. This terminates one chain while creating a new initiating species, leading to a broader distribution of chain lengths and lower overall MW. This is more common with highly basic initiators.[6]

    • Recommended Action:

      • Use a less basic, weakly nucleophilic initiator (e.g., potassium acetate (B1210297) with a crown ether) instead of highly basic ones (e.g., alkoxides).

      • Optimize the reaction temperature; lower temperatures can sometimes suppress chain transfer relative to propagation.

  • Potential Cause B: Slow Initiation Compared to Propagation

    • Explanation: If the initiation rate is significantly slower than the propagation rate, new chains will be formed throughout the polymerization process. This results in a final product containing chains of widely varying lengths, hence a broad PDI.[4]

    • Recommended Action:

      • Select an initiator that reacts rapidly and completely with the monomer. For some systems, adding a crown ether can enhance the reactivity of the initiator.[6]

      • Ensure rapid and efficient mixing at the start of the reaction to homogenize the initiator and monomer quickly.

  • Potential Cause C: Thermal Degradation

    • Explanation: At elevated temperatures, polythis compound can undergo thermal degradation, which involves chain scission and can lead to a reduction in molecular weight.

    • Recommended Action:

      • Conduct the polymerization at the lowest temperature that allows for a reasonable reaction rate.

      • Avoid prolonged reaction times at high temperatures.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common issues in this compound polymerization.

G Troubleshooting Workflow for this compound Polymerization Start Polymerization Issue (Low Yield, High PDI, Low MW) Check_Purity Step 1: Verify Reagent Purity - Monomer (NMR, Karl Fischer) - Solvent (Anhydrous Grade) - Initiator (Proper Storage) Start->Check_Purity Impurity_Issue Impurities Present? Check_Purity->Impurity_Issue Check_Setup Step 2: Check Reaction Setup - Inert Atmosphere (Schlenk/Glovebox) - Flame-Dried Glassware - Temperature Control Setup_Issue Setup Flaws? Check_Setup->Setup_Issue Check_Initiator Step 3: Evaluate Initiator Choice - Is it too basic? - Is initiation slow? Initiator_Issue Initiator Problem? Check_Initiator->Initiator_Issue Impurity_Issue->Check_Setup No Purify Action: Re-purify Monomer/ Solvent, Use Fresh Initiator Impurity_Issue->Purify Yes Setup_Issue->Check_Initiator No Improve_Setup Action: Improve Inert Atmosphere Technique Setup_Issue->Improve_Setup Yes Change_Initiator Action: Switch to Less Basic Initiator, Add Crown Ether Initiator_Issue->Change_Initiator Yes End Optimized Polymerization Initiator_Issue->End No Purify->Check_Setup Improve_Setup->Check_Initiator Change_Initiator->End

Caption: A logical workflow for troubleshooting common this compound polymerization issues.

Key Side Reactions and Their Mechanisms

Understanding the primary and side reaction pathways is crucial for optimizing polymerization conditions.

Primary Reaction: Anionic Ring-Opening Polymerization (AROP)

The desired reaction proceeds via a nucleophilic attack of the initiator (or the propagating alkoxide chain end) on the β-lactone ring, typically at the β-carbon, leading to alkyl-oxygen bond cleavage.

G Main Propagation Pathway in AROP of this compound cluster_main Propagation Step Polymer Propagating Chain (Alkoxide Anion) Transition SN2 Attack on β-Carbon Polymer->Transition Nucleophilic Attack Monomer This compound Monomer Monomer->Transition Product Elongated Polymer Chain (n+1 units) Transition->Product Ring Opening

Caption: The desired propagation mechanism in the anionic polymerization of this compound.

Side Reaction Mechanisms

Two of the most common side reactions that compete with propagation are termination by protic impurities and chain transfer via β-elimination.

G Common Side Reaction Pathways cluster_termination A) Termination by Protic Impurity cluster_elimination B) Chain Transfer via β-Elimination Propagating_T Propagating Chain (Alkoxide Anion) Dead_Polymer 'Dead' Polymer (Hydroxyl End-Group) Propagating_T->Dead_Polymer Proton Transfer Impurity Protic Impurity (e.g., H₂O) Impurity->Dead_Polymer Propagating_E Propagating Chain (Alkoxide Anion) Proton_Abstraction Proton Abstraction from Polymer Backbone Propagating_E->Proton_Abstraction Intra/Intermolecular Elimination β-Elimination (E1cB-like) Proton_Abstraction->Elimination Unsaturated_End Terminated Chain (Methacrylate End-Group) Elimination->Unsaturated_End

Caption: Mechanisms for (A) termination by impurities and (B) chain transfer/elimination.

Quantitative Data Summary

While specific kinetic data for this compound can be sparse in the literature, the following table, based on trends observed for analogous lactone polymerizations (e.g., ε-caprolactone), illustrates how the choice of initiator and temperature can influence the outcome. The goal is to achieve a low PDI (approaching 1.0) and a molecular weight (Mₙ) close to the theoretical value.

Table 1: Representative Effects of Initiator and Temperature on Polymerization (Note: This data is illustrative of general trends in ring-opening polymerization and may not represent exact values for this compound.)

EntryInitiator SystemTemperature (°C)Target Mₙ ( g/mol )Observed Mₙ ( g/mol )PDI (Mₙ/Mₙ)Predominant Side Reactions
1Potassium tert-butoxide2520,00012,5001.85Chain Transfer, Slow Initiation
2Potassium tert-butoxide6020,0009,8002.10Increased Chain Transfer
3n-Butyllithium020,00015,2001.50Termination on Impurities
4Potassium Acetate / 18-Crown-62520,00019,5001.15Minimal
5Tin(II) Octoate / Alcohol11020,00018,9001.30Transesterification

Data compiled and adapted from principles described in sources[12][13][14].

Experimental Protocols

Protocol: Best Practices for Living Anionic Polymerization of this compound

This protocol outlines a general procedure for synthesizing polythis compound with good control over molecular weight and a narrow PDI by minimizing side reactions.

1. Materials and Reagents:

  • This compound (PVL) monomer

  • Anhydrous tetrahydrofuran (B95107) (THF), polymerization grade

  • Initiator: Potassium naphthalenide solution in THF (titrated before use) or another suitable weakly basic initiator.

  • Terminating agent: Degassed anhydrous methanol (B129727)

  • Precipitation solvent: Cold methanol

  • Argon or Nitrogen gas (high purity, >99.998%), passed through an oxygen/moisture trap.

2. Glassware and Reactor Preparation:

  • Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum.

  • Flame-dry the entire apparatus under high vacuum (e.g., <0.1 mmHg) to remove all adsorbed moisture.

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

3. Monomer and Solvent Purification:

  • This compound: Stir PVL over powdered calcium hydride (CaH₂) for at least 24 hours, then distill under reduced pressure. Store the purified monomer under an inert atmosphere in a glovebox.

  • THF: Reflux THF over sodium/benzophenone ketyl until a persistent deep blue or purple color indicates it is anhydrous and oxygen-free. Distill directly into the reaction flask under inert gas flow.

4. Polymerization Procedure:

  • Transfer the desired volume of freshly distilled, anhydrous THF into the flame-dried Schlenk flask via cannula under a positive pressure of inert gas.

  • Add the purified this compound monomer to the THF via a gas-tight syringe.

  • Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or 25 °C) using an external cooling bath.

  • Rapidly add the calculated amount of initiator solution (e.g., potassium naphthalenide) via syringe while stirring vigorously to ensure fast and uniform initiation. The solution may change color upon initiation.

  • Allow the polymerization to proceed for the desired time (this can range from minutes to hours depending on concentration and temperature). The viscosity of the solution will increase as the polymer forms.

  • Monitor the reaction if desired by carefully taking aliquots via a degassed syringe for analysis (e.g., ¹H NMR or GPC).

5. Termination and Polymer Isolation:

  • Terminate the "living" polymerization by injecting a small amount of degassed, anhydrous methanol into the reaction mixture. The color of the solution (if any) should disappear, indicating the quenching of the anionic species.

  • Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Collect the white, fibrous polythis compound precipitate by filtration.

  • Wash the polymer several times with fresh cold methanol to remove any unreacted monomer or initiator residues.

  • Dry the final polymer product under vacuum to a constant weight.

6. Characterization:

  • Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Confirm the chemical structure of the polymer using ¹H and ¹³C NMR spectroscopy.

References

Troubleshooting low molecular weight in polypivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polypivalolactone (PPL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the ring-opening polymerization (ROP) of this compound (PVL), with a focus on overcoming issues related to low molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low molecular weight in polythis compound (PPL) synthesis?

A1: The most common reason for obtaining low molecular weight PPL is the premature termination of growing polymer chains. This is often caused by impurities in the reaction system, such as water, or by side reactions like chain transfer.[1] For successful synthesis of high molecular weight PPL, a "living" anionic polymerization is often employed, which requires stringent control over reaction conditions to prevent termination.[2]

Q2: How does the monomer-to-initiator ratio affect the molecular weight of PPL?

A2: In a living polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the molar ratio of monomer to initiator. To achieve a higher molecular weight, a higher monomer-to-initiator ratio is required.[3] This is because, for a given amount of monomer, fewer initiator molecules will generate fewer polymer chains, resulting in each chain growing to a longer length.

Q3: Can I use cationic ring-opening polymerization to synthesize high molecular weight PPL?

A3: While cationic polymerization of lactones is possible, it is often more susceptible to side reactions, such as chain transfer to the monomer or polymer, which can make it more challenging to achieve high molecular weights and narrow molecular weight distributions compared to a well-controlled living anionic polymerization.[1][4]

Q4: What is a typical polydispersity index (PDI) for PPL synthesized by living anionic polymerization?

A4: A key feature of a successful living anionic polymerization is the production of polymers with a narrow molecular weight distribution.[5] Ideally, the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), should be close to 1.0. PDI values between 1.1 and 1.3 are often indicative of a well-controlled polymerization.

Q5: How critical is the purity of the this compound monomer?

A5: Monomer purity is absolutely critical. Impurities can act as initiation or termination sites, leading to poor control over the polymerization and resulting in low molecular weight and broad PDI. A common impurity from the synthesis of this compound is tetramethyl-1,3-cyclobutanedione (B147496), which can be difficult to remove by distillation.[6]

Troubleshooting Guide: Low Molecular Weight in PPL Synthesis

This guide provides a systematic approach to diagnosing and resolving common issues leading to the formation of low molecular weight polythis compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Molecular Weight PPL Observed in GPC check_purity 1. Verify Purity of Monomer & Solvents start->check_purity Start Troubleshooting check_initiator 2. Assess Initiator and Catalyst check_purity->check_initiator Purity Confirmed purify Purify Monomer/Solvents (e.g., Distillation, Column) check_purity->purify Impurities Suspected check_conditions 3. Review Polymerization Conditions check_initiator->check_conditions Purity & Handling OK initiator_handling Use High Purity Initiator Handle in Inert Atmosphere check_initiator->initiator_handling Improper Handling or Low Purity check_termination 4. Investigate Unwanted Termination/Transfer check_conditions->check_termination Conditions Optimal adjust_conditions Optimize M/I Ratio, Temperature, and Time check_conditions->adjust_conditions Suboptimal Parameters minimize_impurities Ensure Rigorous Anhydrous and Oxygen-Free Conditions check_termination->minimize_impurities Side Reactions Evident purify->check_initiator initiator_handling->check_conditions adjust_conditions->check_termination end_success High Molecular Weight PPL Achieved minimize_impurities->end_success

Caption: A logical workflow for troubleshooting low molecular weight in PPL synthesis.

Detailed Troubleshooting Steps

1. Issue: Monomer and Solvent Purity

  • Question: My polymer has a low molecular weight and a broad PDI. Could my monomer or solvent be the issue?

  • Answer: Yes, this is a very likely cause. Impurities, especially water and alcohols, can act as initiators or chain-terminating agents in anionic polymerization, leading to uncontrolled initiation and a higher number of shorter polymer chains.

  • Recommendations:

    • Monomer Purification: this compound should be purified to remove impurities like tetramethyl-1,3-cyclobutanedione and water. This can be achieved by hydrogenation to convert the diketone impurity, followed by distillation.[6] Alternatively, for removal of acidic impurities and water, passing the monomer through a column of activated basic alumina (B75360) can be effective.[7]

    • Solvent Purification: Solvents used for polymerization (e.g., tetrahydrofuran (B95107) (THF), toluene) must be rigorously dried and deoxygenated. Standard procedures involve distillation over a drying agent like sodium/benzophenone ketyl under an inert atmosphere.[8]

2. Issue: Initiator and Catalyst Problems

  • Question: I've purified my monomer and solvent, but the molecular weight is still low. What about my initiator?

  • Answer: The purity, concentration, and handling of the initiator are critical. In anionic polymerization, organolithium compounds or alkali metal alkoxides are often used.[9] These initiators are highly reactive and can be deactivated by air and moisture.

  • Recommendations:

    • Initiator Purity: Use high-purity initiators. If using an organolithium initiator, its concentration should be accurately determined by titration before use.

    • Inert Atmosphere: All manipulations involving the initiator and the polymerization reaction itself must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

    • Catalyst Choice: For cationic polymerization, common initiators include strong protic acids or Lewis acids. These are also highly sensitive to water, which can act as a co-initiator and lead to a loss of control over the polymerization.[4]

3. Issue: Suboptimal Polymerization Conditions

  • Question: How do reaction temperature and time affect the molecular weight?

  • Answer: Temperature and time influence the rates of initiation, propagation, and termination/side reactions. For living polymerizations, the reaction should proceed until all the monomer is consumed to achieve the targeted molecular weight.

  • Recommendations:

    • Temperature: Anionic polymerizations of lactones are often conducted at or below room temperature to minimize side reactions. Higher temperatures can increase the rate of depolymerization or chain transfer reactions, which lower the molecular weight.

    • Reaction Time: The polymerization should be allowed to run to high monomer conversion. Monitor the reaction progress by techniques such as ¹H NMR or IR spectroscopy on aliquots taken from the reaction mixture.[10] Insufficient reaction time will result in a lower molecular weight than theoretically predicted. However, excessively long reaction times can sometimes lead to a decrease in molecular weight if side reactions like transesterification occur.

4. Issue: Unwanted Termination and Chain Transfer

  • Question: My GPC results show a tail towards lower molecular weights, even with a high monomer-to-initiator ratio. What could be happening?

  • Answer: This can be a sign of chain transfer reactions, where the active center of a growing polymer chain is transferred to another molecule (e.g., monomer, solvent, or another polymer chain), effectively terminating the original chain and starting a new, shorter one.[1]

  • Recommendations:

    • Choice of Initiator/Solvent: Select an initiator and solvent system that minimizes the likelihood of chain transfer. For example, in cationic polymerization, the choice of solvent polarity can influence the stability of the propagating species and the extent of chain transfer.[4]

    • Temperature Control: As mentioned, lower temperatures can help suppress chain transfer and other side reactions.

    • Living Polymerization Conditions: The key to avoiding premature termination is to maintain the "living" nature of the anionic polymerization. This requires the rigorous exclusion of any electrophilic impurities that could react with and deactivate the anionic chain ends.[5]

Data Presentation

The following tables provide illustrative data on how key experimental parameters can influence the molecular weight of polyesters synthesized by ring-opening polymerization. Note: Specific quantitative data for polythis compound is scarce in the published literature. The data presented here for Poly(ε-caprolactone) (PCL), a closely related polyester, is intended to demonstrate the expected trends.

Table 1: Effect of Monomer-to-Initiator Ratio on PCL Molecular Weight (Illustrative Data)

EntryMonomer:Initiator Ratio ([ε-CL]:[Initiator])Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
150:15,7005,5001.15
2100:111,40010,9001.18
3200:122,80021,5001.21
4400:145,60043,2001.25
Conditions: Anionic ROP, high purity monomer and solvent, inert atmosphere.

Table 2: Effect of Reaction Temperature and Time on PCL Molecular Weight (Illustrative Data for a fixed Monomer:Initiator Ratio of 200:1)

EntryTemperature (°C)Time (h)Monomer Conversion (%)Experimental Mn ( g/mol )PDI (Mw/Mn)
12526514,1001.20
22589821,2001.22
36029519,500 (lower due to side reactions)1.35
46089918,800 (further decrease)1.42

Experimental Protocols

Protocol 1: Purification of this compound (PVL) Monomer

This protocol describes the removal of common impurities from commercially available this compound.

Materials:

  • Crude this compound

  • Basic activated alumina (Brockmann I), dried in a vacuum oven at 200 °C for 24 hours before use.

  • Anhydrous potassium carbonate (K₂CO₃), oven-dried.

  • Glass chromatography column with a stopcock.

  • Cotton or glass wool.

  • Quartz sand, oven-dried.

  • Schlenk flask for collecting the purified monomer.

Procedure:

  • Set up the chromatography column in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of quartz sand (~1-2 cm) on top of the cotton plug.

  • Carefully add a layer of dried basic activated alumina (~8-10 cm).

  • Add a layer of anhydrous potassium carbonate (~2-3 cm) on top of the alumina.

  • Gently tap the column to ensure the packing is dense and level.

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), slowly pour the crude this compound onto the top of the column.

  • Collect the purified monomer as it elutes from the column into a flame-dried Schlenk flask.

  • Discard the first few milliliters of the eluate.

  • Once all the monomer has been collected, store the purified this compound under an inert atmosphere at low temperature.

Protocol 2: Anionic Ring-Opening Polymerization of PVL

This protocol provides a general method for the synthesis of high molecular weight PPL via living anionic polymerization. All glassware should be flame-dried under vacuum and all operations performed under a dry, inert atmosphere.

Materials:

  • Purified this compound (PVL) monomer

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.

  • Initiator solution (e.g., sec-Butyllithium in cyclohexane, titrated).

  • Methanol (B129727), anhydrous.

  • Hexanes or methanol (for precipitation).

  • Schlenk flask with a magnetic stir bar.

  • Gas-tight syringes.

Procedure:

  • In a flame-dried Schlenk flask under argon, add the desired amount of purified PVL monomer.

  • Add anhydrous THF via cannula or syringe to achieve the desired monomer concentration (e.g., 1 M).

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • While stirring, rapidly inject the calculated amount of initiator solution (e.g., sec-Butyllithium) to achieve the target monomer-to-initiator ratio.

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The solution will become more viscous as the polymer forms.

  • Terminate the polymerization by adding a small amount of anhydrous methanol (a few drops) to quench the living anionic chain ends.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexanes or methanol) with vigorous stirring.

  • Collect the precipitated white polymer by vacuum filtration.

  • Wash the polymer several times with the precipitation solvent to remove any unreacted monomer and initiator residues.

  • Dry the polythis compound under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Molecular Weight Characterization by GPC

This protocol outlines a general procedure for determining the molecular weight and PDI of PPL using Gel Permeation Chromatography (GPC).

Instrumentation and Conditions:

  • GPC System: Equipped with a differential refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range (e.g., a combination of 10³, 10⁴, and 10⁵ Å pore sizes).

  • Mobile Phase (Eluent): High-purity, stabilized THF is commonly used for polyesters.[11]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35-40 °C.

  • Calibration: Use narrow PDI polystyrene standards to generate a calibration curve.[12]

Procedure:

  • Prepare PPL solutions in the mobile phase (THF) at a concentration of approximately 1-2 mg/mL. Ensure the polymer is fully dissolved.

  • Filter the polymer solutions through a 0.2 or 0.45 µm syringe filter (PTFE) to remove any particulate matter.

  • Prepare a series of polystyrene standards in THF covering a wide molecular weight range and filter them.

  • Run the polystyrene standards to generate a calibration curve (log Mp vs. retention time).

  • Inject the filtered PPL samples onto the GPC system.

  • Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.

Visualization of Polymerization Mechanism

The following diagram illustrates the general mechanism for the anionic ring-opening polymerization of this compound, highlighting the key steps of initiation and propagation.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation initiator R⁻ Initiator monomer This compound (PVL) O=C(C(CH₃)₂)CH₂-O initiator:f0->monomer:f1 Nucleophilic Attack opened_ring R-C(=O)C(CH₃)₂CH₂-O⁻ Propagating Anion monomer->opened_ring Ring-Opening next_monomer This compound (PVL) O=C(C(CH₃)₂)CH₂-O opened_ring:f0->next_monomer:f1 Adds to next monomer growing_chain R-[C(=O)C(CH₃)₂CH₂-O]n-C(=O)C(CH₃)₂CH₂-O⁻ Growing Polymer Chain next_monomer->growing_chain

Caption: Mechanism of anionic ring-opening polymerization of this compound.

References

Pivalolactone Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pivalolactone purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. When produced from dimethylketene (B1620107) and formaldehyde, a significant impurity is tetramethyl-1,3-cyclobutanedione, also known as dimethylketene dimer.[1] Residual solvents, unreacted starting materials, and by-products from side reactions can also be present.

Q2: Why is this compound prone to polymerization during purification?

A2: this compound is a strained β-lactone that can undergo ring-opening polymerization. This process can be initiated by various substances, including nucleophiles (e.g., water, alcohols), strong acids, and bases. Raney nickel catalysts, which may contain trace alkaline materials, are known to promote polymerization and should be avoided.[1] Heat can also accelerate polymerization, making high-temperature purification methods challenging.

Q3: What analytical methods are suitable for determining the purity of this compound?

A3: Purity can be assessed using several analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying this compound from volatile and non-volatile impurities.[][3] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and identifying impurities.[][3] Water content, a critical parameter due to its role in hydrolysis and polymerization, can be accurately measured by Karl-Fischer titration.[3]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is an ester and should be handled with care. It is incompatible with strong oxidizing acids, caustic solutions, alkali metals, and hydrides.[4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. In case of a spill, all ignition sources should be removed, and the liquid should be absorbed with appropriate materials.[4]

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Issue 1: Difficulty Separating this compound from Dimethylketene Dimer
  • Question: I am struggling to separate this compound from dimethylketene dimer using fractional distillation or crystallization. What is the issue?

  • Answer: This is a well-documented challenge. This compound and dimethylketene dimer have nearly identical boiling points, which renders fractional distillation ineffective for their separation.[1] Furthermore, the dimer typically has a lower solubility in most common solvents and a higher melting point than this compound, making purification by recrystallization impractical.[1]

Issue 2: Low Yield After Purification
  • Question: My yield of pure this compound is consistently low after purification. What are the potential causes?

  • Answer: Low yields can result from several factors:

    • Polymerization: As mentioned, this compound can easily polymerize, especially when exposed to heat or catalytic impurities. This is a common cause of product loss.

    • Loss during workup: this compound has some solubility in water, so aqueous washes should be minimized or performed with brine to reduce product loss.

Issue 3: Product "Oiling Out" During Crystallization
  • Question: When I attempt to recrystallize this compound, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" typically occurs when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated at a temperature above the compound's melting point. To resolve this, you can try a lower-boiling point solvent or a solvent pair. Adding the second (poorer) solvent gradually to the hot solution until slight turbidity appears, then allowing it to cool slowly, can promote crystal formation instead of oiling.

Purification Strategies and Protocols

Given the challenges with standard physical separation methods, a chemical-physical approach is often more effective for removing the dimethylketene dimer impurity.

Strategy 1: Chemical Conversion Followed by Distillation

A patented method involves the selective hydrogenation of the dimethylketene dimer impurity into 2,2,4,4-tetramethyl-3-hydroxy-cyclobutanone and 2,2,4,4-tetramethyl-1,3-cyclobutanediol.[1] These resulting compounds have significantly different boiling points from this compound, allowing for effective separation by distillation.[1]

Workflow for Chemical Conversion and Distillation

start Crude this compound (with Dimethylketene Dimer) hydrogenation Hydrogenation (Ruthenium Catalyst, 0-100°C) start->hydrogenation mixture Hydrogenated Mixture (this compound, Ketol, Diol) hydrogenation->mixture distillation Vacuum Distillation mixture->distillation product Purified this compound distillation->product Lower Boiling Fraction byproducts Separated Ketol and Diol distillation->byproducts Higher Boiling Fractions

Caption: Workflow for purifying this compound via hydrogenation and distillation.

Strategy 2: Vacuum Distillation (for removing other impurities)

While not effective for removing dimethylketene dimer, vacuum distillation is crucial for separating this compound from lower or higher boiling point impurities and to minimize thermal stress that could lead to decomposition or polymerization.

Experimental Protocol: General Vacuum Distillation

  • Preparation: Ensure all glassware is thoroughly dried to prevent water-initiated polymerization. Assemble the distillation apparatus as shown in the diagram below. Use a stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system. A sudden drop in pressure can cause bumping.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Storage: Store the purified this compound at a low temperature (e.g., -20°C) under an inert atmosphere (like argon or nitrogen) to prevent degradation and polymerization.

Strategy 3: Recrystallization (for specific impurity profiles)

If the primary impurity is not dimethylketene dimer, recrystallization may be a viable option. The key is to find a suitable solvent or solvent system.

Experimental Protocol: General Recrystallization

  • Solvent Selection: Test various solvents to find one in which this compound is highly soluble when hot but poorly soluble when cold. Non-polar solvents like hexanes or solvent pairs such as ethyl acetate/hexane are common starting points for esters.[5]

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Troubleshooting Flowchart

start Purification Issue Identified low_purity Low Purity by GC/NMR start->low_purity low_yield Low Yield start->low_yield viscous_product Product is Viscous / Solidified start->viscous_product dimer_present Dimethylketene Dimer Present? low_purity->dimer_present check_polymerization Signs of Polymerization? low_yield->check_polymerization polymerization_confirmed Polymerization has occurred viscous_product->polymerization_confirmed use_hydrogenation Use Hydrogenation-Distillation Method dimer_present->use_hydrogenation Yes other_impurities Other Impurities Present? dimer_present->other_impurities No optimize_dist Optimize Vacuum Distillation (check vacuum level, temperature) other_impurities->optimize_dist Yes try_recrystallization Attempt Recrystallization (screen for new solvents) other_impurities->try_recrystallization Consider reduce_temp Reduce Distillation Temperature (Lower Pressure) Avoid Basic/Acidic Contaminants check_polymerization->reduce_temp Yes check_workup Review Workup Procedure (e.g., aqueous washes) check_polymerization->check_workup No review_storage Review Storage Conditions (Store cold, inert atmosphere) polymerization_confirmed->review_storage review_purification Review Purification Conditions (Minimize heat exposure) polymerization_confirmed->review_purification

Caption: Troubleshooting flowchart for common this compound purification issues.

Comparative Data on Purification Challenges

Direct quantitative comparisons of yield and purity for standard distillation and recrystallization are challenging due to the specific properties of the common impurity, dimethylketene dimer. The table below summarizes the qualitative challenges associated with each method for this specific separation.

Purification MethodChallenge with Dimethylketene Dimer ImpurityRecommended Application for this compound
Fractional Distillation Nearly identical boiling point to this compound makes separation impractical.[1]Removing impurities with significantly different boiling points.
Recrystallization Dimer has lower solubility and a higher melting point, making it difficult to crystallize this compound away from it.[1]Removing impurities with very different solubility profiles than this compound.
Chemical Conversion + Distillation Requires an additional chemical reaction step (hydrogenation).Recommended method for removing dimethylketene dimer.[1]

References

Technical Support Center: Mastering Polydispersity in Polypivalolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the polydispersity of polypivalolactone (PPVL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired polymer characteristics.

Troubleshooting Guide

This guide addresses frequent challenges encountered during the synthesis of polythis compound that can lead to high polydispersity indices (PDI).

Problem Potential Cause Recommended Solutions
High Polydispersity Index (PDI > 1.2) 1. Presence of Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can act as unwanted initiators or chain transfer agents, leading to a broader molecular weight distribution.[1][2]1. Rigorous Purification: - Dry all glassware thoroughly in an oven and cool under an inert atmosphere. - Purify the this compound monomer by distillation over a suitable drying agent (e.g., calcium hydride) immediately before use.[2] - Use anhydrous solvents, freshly distilled and stored over molecular sieves.
2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, resulting in a wider distribution of chain lengths.[3]2. Optimize Initiation: - Select an initiator that provides rapid and quantitative initiation for this compound polymerization. - Ensure the initiator is fully dissolved and homogenously mixed with the monomer before polymerization begins.
3. Chain Transfer Reactions: The growing polymer chain can transfer its active center to a monomer, solvent, or another polymer chain, terminating the original chain and initiating a new one.[4][5][6]3. Minimize Chain Transfer: - Choose a solvent that is inert and does not participate in chain transfer reactions.[5] - Lower the reaction temperature to reduce the rate of side reactions, including chain transfer.[4]
4. Intermolecular/Intramolecular Transesterification: The active chain end can attack an ester group on another polymer chain (intermolecular) or its own backbone (intramolecular), leading to chain scission and a broader PDI.[4]4. Control Transesterification: - Keep the reaction temperature as low as possible while maintaining a reasonable polymerization rate. - Limit the reaction time to what is necessary for high monomer conversion to minimize the occurrence of side reactions.
Inconsistent Batch-to-Batch PDI 1. Variations in Reagent Purity: Inconsistent levels of impurities in different batches of monomer or solvent.1. Standardize Purification Protocols: - Implement and strictly follow a standardized protocol for monomer and solvent purification for every experiment.[7]
2. Inaccurate Reagent Dosing: Small variations in the amount of initiator can significantly impact the molecular weight and PDI.2. Precise Reagent Handling: - Use precise techniques for measuring and dispensing the initiator, such as a calibrated microliter syringe in a glovebox.
3. Temperature Fluctuations: Inconsistent temperature control during polymerization can affect the rates of initiation, propagation, and side reactions.3. Maintain Stable Temperature: - Use a reliable temperature-controlled bath (oil or water) to ensure a constant and uniform reaction temperature.
Low Polymer Yield 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling.1. Verify Initiator Activity: - Store initiators under the recommended conditions (e.g., inert atmosphere, low temperature). - If possible, titrate the initiator to determine its active concentration before use.
2. Presence of Polymerization Inhibitors: Unwanted impurities can terminate the polymerization reaction prematurely.2. Thorough Reagent Purification: - Ensure all reagents are free from inhibitors by following rigorous purification procedures.[2]
3. Incomplete Monomer Conversion: The reaction may not have been allowed to proceed for a sufficient amount of time.3. Monitor Reaction Progress: - Track monomer conversion over time using techniques like ¹H NMR or FTIR to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing polythis compound with a low polydispersity index?

A1: Living anionic ring-opening polymerization (AROP) is the most effective method for producing PPVL with a narrow molecular weight distribution (low PDI).[1][] This technique, when carried out under stringent anhydrous and anaerobic conditions, minimizes chain termination and chain transfer reactions, allowing all polymer chains to grow at a similar rate.[9][10]

Q2: How does the choice of initiator affect the polydispersity of polythis compound?

A2: The initiator plays a crucial role in controlling polydispersity. An ideal initiator for living polymerization should react rapidly and completely with the monomer, ensuring that all polymer chains start growing simultaneously.[11] For the anionic polymerization of this compound, common initiators include alkali metal alkoxides, carboxylates, and organometallic compounds.[4][12] The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can also influence the polymerization kinetics and the degree of control over the PDI.[13][14][15]

Q3: What is the impact of reaction temperature on the PDI of polythis compound?

A3: Reaction temperature has a significant effect on PDI. Higher temperatures generally increase the rates of both propagation and undesirable side reactions, such as chain transfer and transesterification.[4] These side reactions lead to a broader molecular weight distribution and a higher PDI. Therefore, it is often necessary to conduct the polymerization at lower temperatures to achieve better control over the polydispersity, even though this may result in a slower reaction rate.

Q4: Can the solvent choice influence the polydispersity of polythis compound?

A4: Yes, the solvent can significantly impact the PDI. The polarity of the solvent can affect the aggregation state and reactivity of the propagating species in anionic polymerization.[16] More polar solvents like tetrahydrofuran (B95107) (THF) can lead to faster polymerization rates. However, the solvent must be carefully chosen to be inert under the reaction conditions to avoid acting as a chain transfer agent, which would increase the PDI.[5]

Q5: How can I accurately measure the polydispersity of my polythis compound samples?

A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution and PDI of polymers.[17] GPC separates polymer chains based on their hydrodynamic volume in solution. By calibrating with standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of your PPVL sample can be accurately determined.[18]

Data Presentation

The following tables summarize the expected impact of various experimental parameters on the polydispersity index (PDI) of polythis compound based on general principles of anionic ring-opening polymerization of lactones.

Table 1: Effect of Initiator Type and Concentration on PPVL Polydispersity

Initiator TypeInitiator ConcentrationExpected MnExpected PDIRationale
Strong Nucleophile (e.g., Alkoxide)LowHighLow (<1.2)Fast initiation leads to simultaneous chain growth.[12]
Strong Nucleophile (e.g., Alkoxide)HighLowLow (<1.2)More initiating sites result in shorter chains, but control is maintained.
Weak Nucleophile (e.g., Carboxylate)VariesVariesModerate (1.2-1.5)Slower initiation relative to propagation can lead to a broader PDI.[4]

Table 2: Effect of Reaction Conditions on PPVL Polydispersity

ParameterConditionExpected MnExpected PDIRationale
TemperatureLowControlled by [M]/[I] ratioLow (<1.2)Minimized side reactions like chain transfer and transesterification.[4]
TemperatureHighMay be lower than theoreticalHigh (>1.3)Increased rate of side reactions leads to loss of control.
Monomer PurityHigh (anhydrous)Controlled by [M]/[I] ratioLow (<1.2)Absence of unwanted initiators and chain transfer agents.[2]
Monomer PurityLow (contains water)UnpredictableHigh (>1.5)Water acts as an uncontrolled initiator, broadening the PDI.[1]
SolventPolar, Aprotic (e.g., THF)Controlled by [M]/[I] ratioLow (<1.2)Solvates the propagating species, can lead to faster, controlled polymerization.[16]
SolventProtic or ReactiveUnpredictableHigh (>1.5)Solvent participates in chain transfer or termination reactions.[5]

Experimental Protocols

Protocol 1: Synthesis of Low-Polydispersity Polythis compound via Living Anionic Polymerization

This protocol describes the synthesis of polythis compound with a narrow molecular weight distribution using a strong nucleophilic initiator under high-vacuum conditions.

Materials:

  • This compound (PVL) monomer

  • Tetrahydrofuran (THF), anhydrous

  • Initiator solution (e.g., sodium naphthalene (B1677914) in THF or a potassium alkoxide)

  • Calcium hydride (CaH₂)

  • Methanol (B129727), anhydrous

  • Argon or Nitrogen gas (high purity)

Equipment:

  • High-vacuum line

  • Schlenk flasks and other appropriate glassware

  • Glovebox (optional, but recommended)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Temperature-controlled bath

Procedure:

  • Purification of Monomer and Solvent:

    • Dry all glassware in an oven at >120 °C for at least 12 hours and cool under vacuum or in a desiccator.

    • Stir this compound over calcium hydride (CaH₂) for 24-48 hours under an inert atmosphere.

    • Distill the purified this compound under reduced pressure directly into a calibrated ampoule or flask on the vacuum line.[7]

    • Reflux THF over a sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained, indicating anhydrous and oxygen-free conditions. Distill the THF under an inert atmosphere.

  • Polymerization:

    • Assemble the reaction flask on the high-vacuum line and evacuate to <10⁻⁵ torr.

    • Introduce the desired amount of purified THF via vacuum distillation.

    • Add the desired amount of purified this compound monomer to the reaction flask via vacuum distillation or using a gas-tight syringe in a glovebox.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using the temperature-controlled bath.

    • Rapidly inject the calculated amount of initiator solution into the stirred monomer solution under a positive pressure of inert gas.

    • Allow the polymerization to proceed for the desired time. The reaction mixture will become more viscous as the polymer forms.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of degassed, anhydrous methanol to quench the living anionic chain ends.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Filter the precipitated polythis compound and wash with fresh non-solvent.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF or chloroform).[19]

    • Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).[17]

Protocol 2: Characterization of Polythis compound by Gel Permeation Chromatography (GPC)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried polythis compound (e.g., 2-5 mg).

    • Dissolve the polymer in a known volume of a suitable GPC eluent (e.g., THF) to a concentration of approximately 1 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved.

    • Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • GPC Analysis:

    • Ensure the GPC system is equilibrated with the chosen eluent at a constant flow rate and temperature.

    • Inject the filtered polymer solution onto the GPC columns.

    • Record the chromatogram using a refractive index (RI) detector.

    • Determine the Mn, Mw, and PDI of the sample relative to a calibration curve generated from narrow-PDI polymer standards (e.g., polystyrene).

Visualizations

experimental_workflow Experimental Workflow for Low-PDI Polythis compound Synthesis cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis purify_monomer Purify this compound (Distillation over CaH₂) setup_reaction Assemble Dry Glassware under Inert Atmosphere purify_monomer->setup_reaction purify_solvent Purify Solvent (THF) (Distillation from Na/Benzophenone) purify_solvent->setup_reaction add_reagents Add Solvent and Monomer setup_reaction->add_reagents cool_reaction Cool to Desired Temperature add_reagents->cool_reaction initiate Inject Initiator cool_reaction->initiate polymerize Allow Polymerization to Proceed initiate->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate dry_polymer Dry Polymer under Vacuum precipitate->dry_polymer characterize Characterize by GPC (Mn, Mw, PDI) dry_polymer->characterize

Caption: Workflow for synthesizing low-PDI polythis compound.

arop_mechanism Anionic Ring-Opening Polymerization of this compound and Side Reactions cluster_main Main Reaction Pathway (Living Polymerization) cluster_side Side Reactions Leading to High PDI initiator Initiator (I⁻) active_center1 Initiated Chain (Active Center) initiator->active_center1 Initiation monomer1 This compound Monomer monomer1->active_center1 propagating_chain Propagating Chain (Living Polymer) active_center1->propagating_chain Propagation monomer2 This compound Monomer monomer2->propagating_chain chain_transfer_monomer Chain Transfer to Monomer propagating_chain->chain_transfer_monomer Aborts chain growth, starts a new chain chain_transfer_polymer Transesterification (Intermolecular Chain Transfer) propagating_chain->chain_transfer_polymer Chain scission, broadens PDI terminate Quenched Polymer propagating_chain->terminate Termination (e.g., with Methanol)

Caption: Key reaction pathways in this compound polymerization.

References

Technical Support Center: Pivalolactone Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pivalolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of issues related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (α,α-dimethyl-β-propiolactone) is a highly reactive, four-membered cyclic ester. Its high ring strain makes it susceptible to degradation through hydrolysis and ring-opening polymerization, especially during storage and handling.[1] Maintaining the purity of the monomer is critical for reproducible experimental results and to avoid safety hazards associated with uncontrolled exothermic polymerization.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Hydrolysis: In the presence of water, the lactone ring can open to form 3-hydroxy-2,2-dimethylpropanoic acid (pivalic acid). This reaction can be catalyzed by both acids and bases.[1]

  • Polymerization: this compound can undergo spontaneous ring-opening polymerization to form polythis compound. This can be initiated by impurities such as water, acids, or bases, and is accelerated by elevated temperatures.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to significantly slow down both hydrolysis and polymerization.[2]

Q4: How can I visually inspect my this compound for signs of degradation?

A4: Visual signs of degradation include:

  • Increased viscosity or solidification: This indicates that polymerization has occurred.

  • Presence of crystalline precipitate: This could be polythis compound or the hydrolysis product.

  • Pressure buildup in the container: Spontaneous polymerization is an exothermic process that can lead to a dangerous increase in pressure within a sealed container.[3]

Q5: What is the expected shelf-life of this compound under recommended storage conditions?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased viscosity or visible solids in the this compound container. Spontaneous polymerization has occurred.[3]Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. Review your storage conditions to ensure they meet the recommended low temperatures and inert atmosphere.
Inconsistent experimental results (e.g., reaction kinetics, polymer properties) using a previously reliable batch of this compound. The purity of the this compound may have decreased due to polymerization or hydrolysis.Test the purity of the this compound using the GC-MS or NMR protocol provided below. If the purity is found to be compromised, acquire a fresh batch of the reagent.
Pressure buildup in the this compound container. Spontaneous polymerization may be occurring, which is an exothermic process.[3]Handle with extreme caution in a chemical fume hood. If safe to do so, carefully vent the container. Cooling the container in an ice bath can help to slow the reaction. It is advisable to dispose of the material according to safety protocols.
Low or no yield in polymerization reactions. The initiator may have been quenched by impurities, such as water (from hydrolysis of this compound or other sources).Ensure all glassware is rigorously dried and reactions are performed under a strict inert atmosphere. Purify the this compound monomer immediately before use if water contamination is suspected.

Quantitative Data on Degradation

Due to the limited availability of specific quantitative data for this compound degradation, data for the structurally similar β-propiolactone is provided as an estimate.

Table 1: Estimated Polymerization Rate of β-Propiolactone at Ambient Temperature

Compound Temperature (°C) Approximate Polymerization Rate (% per day) Reference
β-Propiolactone220.04[3]

Table 2: General Stability of this compound under Different Conditions

Condition Potential Degradation Pathway Stability Notes
Ambient Temperature (solid/liquid)Polymerization, HydrolysisLowProne to spontaneous polymerization and hydrolysis if moisture is present.[3]
Refrigerated (2-8°C, inert atm.)Polymerization, HydrolysisModerateSlows degradation, but should be monitored for long-term storage.
Frozen (-20°C, inert atm.)Polymerization, HydrolysisHighRecommended for long-term storage to minimize degradation.[2]
Presence of WaterHydrolysisVery LowRapidly hydrolyzes to 3-hydroxy-2,2-dimethylpropanoic acid.[1]
Acidic/Basic ConditionsHydrolysis, PolymerizationVery LowCatalyzes both hydrolysis and polymerization.
Exposure to LightPhotodegradation (potential)Moderate to LowStore in amber vials or protect from light.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of a this compound monomer and detecting the presence of oligomers.

1. Sample Preparation: a. Prepare a stock solution of a this compound reference standard of known purity in a dry, inert solvent (e.g., anhydrous dichloromethane (B109758) or acetonitrile) at a concentration of approximately 1 mg/mL. b. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL). c. Prepare a sample of the this compound to be tested at a concentration of approximately 100 µg/mL in the same solvent.

2. GC-MS Parameters:

  • Column: A polar capillary column (e.g., HP-INNOWAX, 30 m x 0.25 mm, 0.25 µm) is suitable.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Inlet Temperature: 200°C.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 220°C.
  • Final hold: 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full scan (m/z 35-300) to identify potential degradation products, and Selective Ion Monitoring (SIM) for quantification of this compound (target ion m/z 42).

3. Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the test sample by comparing its peak area to the calibration curve. c. Calculate the purity of the sample. A significant deviation from 100% may indicate degradation. d. Analyze the full scan data for the presence of peaks corresponding to the dimer, trimer, and other oligomers of this compound.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid or liquid this compound in an oven at 70°C for 48 hours under an inert atmosphere.
  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Analysis: a. At appropriate time points, withdraw samples and neutralize if necessary (for acidic and basic hydrolysis samples). b. Analyze the stressed samples along with a control sample (unstressed stock solution) by a suitable stability-indicating method, such as HPLC-UV or GC-MS, to identify and quantify the degradation products.

Visualizations

DegradationPathways This compound This compound Hydrolysis_Product 3-Hydroxy-2,2-dimethylpropanoic acid This compound->Hydrolysis_Product H₂O (Acid/Base catalysis) Polymer Polythis compound This compound->Polymer Heat, Impurities (e.g., H₂O)

This compound Degradation Pathways

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample prep_stock Prepare Stock Solution start->prep_stock acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolysis prep_stock->photo analysis GC-MS / HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products analysis->identification quantification Quantify Degradation identification->quantification end end quantification->end Report Results

References

Technical Support Center: Enhancing the Thermal Stability of Polypivalolactone (PPVL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polypivalolactone (PPVL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the thermal stability of PPVL during their experiments.

Disclaimer: Polythis compound (PPVL) is a specialized polyester (B1180765) with limited publicly available data on its thermal stabilization. The following guidance is based on established principles for improving the thermal stability of analogous aliphatic polyesters, such as polycaprolactone (B3415563) (PCL) and polylactic acid (PLA). Researchers should consider these recommendations as a starting point for developing experimental protocols specific to PPVL.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal degradation mechanisms for aliphatic polyesters like PPVL?

A1: While specific data for PPVL is scarce, aliphatic polyesters generally degrade through a combination of mechanisms, including:

  • Hydrolytic degradation: Chain scission due to reaction with water, which can be accelerated by acidic or basic conditions and elevated temperatures.

  • Oxidative degradation: Chain scission and cross-linking reactions initiated by oxygen, often at elevated temperatures.

  • Ester pyrolysis: A statistical rupture of the polyester chains at high temperatures, leading to the formation of smaller molecules such as carboxylic acids and alkenes.[1]

  • Unzipping depolymerization: The sequential release of monomer units from the polymer chain ends.[1]

Understanding the dominant degradation pathway for your specific experimental conditions is crucial for selecting an appropriate stabilization strategy.

Q2: What are the common strategies to improve the thermal stability of polyesters?

A2: Several strategies can be employed to enhance the thermal stability of polyesters. These can be broadly categorized as:

  • Incorporation of Stabilizers: Additives that interfere with the degradation reactions.

  • Formation of Composites: Reinforcing the polymer matrix with thermally stable fillers.

  • Blending with Other Polymers: Creating polymer blends with improved overall thermal properties.

Q3: What types of stabilizers can be used for PPVL?

A3: Based on studies with other polyesters like PLA, the following types of stabilizers may be effective for PPVL:

  • Antioxidants: Hindered phenols and phosphites can inhibit oxidative degradation. For instance, a combination of a sterically hindered phenol (B47542) and a phosphite (B83602) has been shown to be effective in stabilizing PLA during processing.

  • Acid Scavengers: Compounds like hydrotalcite can neutralize acidic species that may catalyze hydrolytic degradation.

  • Hydrolysis Inhibitors: Aziridine-based compounds have demonstrated excellent performance in improving the hydrolytic stability of PLA, which also enhances its long-term thermal stability.[2]

Q4: How does the formation of composites improve thermal stability?

A4: Incorporating thermally stable nanofillers or microfillers can enhance the thermal stability of the polymer matrix through several mechanisms:

  • Barrier Effect: The fillers can create a tortuous path for the diffusion of volatile degradation products, slowing down their escape and thus the overall degradation rate.

  • Restricted Thermal Motion: The interaction between the filler and the polymer chains can restrict their thermal motion, requiring more energy for the degradation process to initiate.

  • Radical Scavenging: Some fillers can act as radical scavengers, inhibiting oxidative degradation pathways.

Examples of fillers that have been shown to improve the thermal stability of PCL include titanium dioxide (TiO₂) nanoparticles and montmorillonite (B579905) (MMT) clay.[3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Significant decrease in PPVL molecular weight after melt processing. Thermal and/or hydrolytic degradation during processing.1. Lower Processing Temperature: If feasible for your application, reduce the processing temperature. 2. Drying: Ensure the PPVL resin is thoroughly dried before melt processing to minimize hydrolytic degradation. 3. Add Stabilizers: Incorporate a processing stabilizer package, which could include an antioxidant and an acid scavenger.
Discoloration (yellowing) of PPVL upon heating. Oxidative degradation.1. Inert Atmosphere: Process the polymer under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Antioxidants: Add a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) to the formulation.
Poor mechanical properties of PPVL-based devices after thermal sterilization. Chain scission due to thermal degradation during the sterilization cycle.1. Alternative Sterilization: If possible, consider alternative sterilization methods that operate at lower temperatures, such as gamma irradiation or ethylene (B1197577) oxide treatment. 2. Thermal Stabilizers: Incorporate thermal stabilizers that are effective at the sterilization temperature. 3. Composite Reinforcement: Reinforce the PPVL with thermally stable fillers to improve its mechanical integrity at elevated temperatures.

Quantitative Data on Thermal Stability Improvement in Polyesters

The following tables summarize the improvement in thermal stability observed in polycaprolactone (PCL) through the incorporation of additives. This data is provided as a reference for the potential enhancements achievable in PPVL.

Table 1: Effect of Montmorillonite (MMT) on the Thermal Stability of PCL

Material10% Weight Loss Temperature (T₁₀%) (°C)Peak Decomposition Temperature (Tₚ) (°C)
Neat PCL310.6389.7
PCL + 2 wt% MMT315.6391.1
PCL + 3 wt% MMT319.9396.7
PCL + 4 wt% MMT321.7394.5

Data sourced from a study on PCL/MMT composites.[4]

Table 2: Effect of Titanium Dioxide (TiO₂) Nanoparticles on the Thermal Stability of PCL-based Polyurethane

MaterialOnset Decomposition Temperature (°C)Temperature at Maximum Decomposition Rate (°C)
Pure PU305360
PU + 1.0 wt% TiO₂310365
PU + 1.0 wt% Surface-Modified TiO₂315370

Data sourced from a study on PCL-based polyurethane composites.[5]

Experimental Protocols

Protocol 1: Preparation of PPVL/Nanoparticle Composites by Melt Compounding

This protocol describes a general method for preparing PPVL composites with thermally stable nanoparticles (e.g., TiO₂, MMT) using a twin-screw extruder.

Materials:

  • Polythis compound (PPVL) resin (pellets or powder)

  • Nanoparticles (e.g., TiO₂, MMT), dried

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Drying: Dry the PPVL resin and nanoparticles in a vacuum oven at a temperature below the melting point of PPVL for at least 12 hours to remove any absorbed moisture.

  • Premixing: Physically mix the dried PPVL resin and nanoparticles at the desired weight ratio in a sealed container.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder. A gradually increasing temperature profile is recommended, with the final zone at or slightly above the melting temperature of PPVL.

    • Feed the premixed material into the extruder at a constant rate.

    • The molten composite will be extruded through a die.

  • Pelletization: Cool the extruded strand in a water bath and feed it into a pelletizer to obtain composite pellets.

  • Drying: Dry the resulting composite pellets in a vacuum oven before further processing or characterization.

Protocol 2: Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to evaluate the thermal stability of the prepared PPVL materials.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • TGA Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The measurement should be conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine key thermal stability parameters, such as the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative of the TGA curve).

    • Compare the TGA curves of neat PPVL and the modified PPVL to assess the improvement in thermal stability.

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_processing Melt Processing cluster_characterization Characterization PPVL_Resin PPVL Resin Drying Drying PPVL_Resin->Drying Stabilizer Stabilizer / Filler Stabilizer->Drying Premixing Premixing Drying->Premixing Compounding Melt Compounding Premixing->Compounding Pelletizing Pelletizing Compounding->Pelletizing TGA Thermogravimetric Analysis (TGA) Pelletizing->TGA DSC Differential Scanning Calorimetry (DSC) Pelletizing->DSC Mechanical_Testing Mechanical Testing Pelletizing->Mechanical_Testing

Caption: Experimental workflow for improving and characterizing the thermal stability of PPVL.

Stabilization_Mechanisms Degradation Thermal Degradation (Chain Scission) Improved_Stability Improved Thermal Stability Antioxidants Antioxidants Antioxidants->Degradation Inhibit Oxidation Acid_Scavengers Acid Scavengers Acid_Scavengers->Degradation Neutralize Catalysts Nanofillers Nanofillers Nanofillers->Degradation Barrier Effect & Restricted Motion

Caption: Mechanisms for enhancing the thermal stability of polyesters.

References

Navigating Pivalolactone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the reaction conditions for pivalolactone synthesis. This guide addresses specific experimental challenges to optimize synthesis outcomes, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory and industrial synthesis of this compound involves the [2+2] cycloaddition of dimethylketene (B1620107) and formaldehyde. An alternative route starts from pivalic acid, which is converted to pivaloyl chloride and then reacted to form the lactone.

Q2: What are the critical safety precautions when handling reagents for this compound synthesis?

A2: Pivaloyl chloride, a potential precursor, is a corrosive, flammable, and moisture-sensitive liquid that reacts vigorously with water to produce corrosive hydrogen chloride gas. All manipulations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use. Beta-propiolactone, a related compound, is considered a potential carcinogen and is acutely toxic if inhaled.[1][2][3][4][5]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be challenging due to the presence of impurities with similar boiling points, such as dimethylketene dimer.[6] Fractional distillation is a common method, and distillation over calcium hydride has been reported to be effective.[6] In some cases, hydrogenation using a ruthenium catalyst can be employed to convert impurities like tetramethyl-1,3-cyclobutanedione (B147496) into more easily separable compounds.[7]

Q4: Which analytical techniques are suitable for monitoring the reaction and assessing product purity?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both monitoring the progress of the reaction and assessing the purity of the final this compound product.[8][9] It allows for the identification and quantification of the desired product, unreacted starting materials, and any side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst may be hydrolyzed or otherwise deactivated.Ensure the catalyst is fresh and handled under anhydrous conditions. Consider using a different Lewis acid catalyst.
2. Impure Reactants: Impurities in the starting materials (e.g., pivaloyl chloride, formaldehyde) can inhibit the reaction.Purify starting materials before use. For example, distill pivaloyl chloride and use high-purity paraformaldehyde.
3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.Experiment with a range of temperatures to find the optimal condition for your specific catalyst and substrate.
Formation of Side Products 1. Dimerization/Polymerization of Ketene (B1206846): Dimethylketene is prone to dimerization and polymerization, especially at higher concentrations and temperatures.Generate the ketene in situ and use it immediately. Maintain a low reaction temperature to minimize side reactions.[10]
2. Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.Run the reaction under more dilute conditions to favor the formation of the monomeric lactone.[11]
Product is an Oil Instead of a Solid 1. Presence of Impurities: The product may be impure, leading to a depression of the melting point.Purify the product using column chromatography or recrystallization.[12]
2. Low Melting Point Isomer: The synthesized this compound may exist as a low-melting point isomer or a mixture of isomers.Attempt to induce crystallization by scratching the flask or adding a seed crystal. If this fails, purification by chromatography may be necessary.[12]
Difficulty in Product Purification 1. Co-eluting Impurities: Impurities may have similar polarities to the product, making separation by column chromatography difficult.Try a different solvent system for chromatography or consider an alternative purification method like distillation or recrystallization.
2. Thermal Decomposition during Distillation: this compound may be thermally labile and decompose during distillation at atmospheric pressure.Perform the distillation under reduced pressure to lower the boiling point and minimize decomposition.

Key Experimental Protocols

Synthesis of Pivaloyl Chloride from Pivalic Acid

This procedure outlines the conversion of pivalic acid to pivaloyl chloride, a key intermediate for one of the this compound synthesis routes.

Materials:

  • Pivalic acid

  • Thionyl chloride (SOCl₂) or Phosphorus Trichloride (B1173362) (PCl₃)[13]

  • N,N-dimethylformamide (DMF) (catalytic amount, if using SOCl₂)[13]

  • Anhydrous reaction flask with a reflux condenser and a gas outlet to a scrubber

Procedure with Thionyl Chloride: [13]

  • To a round-bottom flask, add pivalic acid (1.0 mol).

  • Slowly add thionyl chloride (1.2 mol) to the pivalic acid at room temperature with stirring.

  • Add a catalytic amount of DMF. An exothermic reaction will occur with the evolution of SO₂ and HCl gas.

  • Once the initial vigorous reaction subsides, heat the mixture to 40-60°C for approximately 2 hours, or until gas evolution ceases.

  • Purify the crude pivaloyl chloride by fractional distillation (boiling point: 105-106°C).

Procedure with Phosphorus Trichloride: [13]

  • Charge the reaction flask with pivalic acid (1.0 mol) at room temperature.

  • Slowly add phosphorus trichloride (0.33 - 0.43 mol) while stirring.

  • Gradually heat the mixture to 45-70°C and maintain for approximately 2 hours.

  • The reaction mixture will separate into two layers. The upper layer is the pivaloyl chloride product.

  • Separate the upper layer and purify by fractional distillation.

Chlorinating Agent Catalyst Temperature (°C) Time (h) Approx. Yield (%) Byproducts
Thionyl Chloride (SOCl₂)DMF (catalytic)40 - 60275 - 95[13]SO₂, HCl
Phosphorus Trichloride (PCl₃)None45 - 702>92[13]H₃PO₃
General Protocol for GC-MS Analysis of Beta-Propiolactone (Adaptable for this compound)

This protocol provides a starting point for developing a GC-MS method for the analysis of this compound reaction mixtures.[8][14]

Parameter Setting
Column Agilent HP-INNOWAX (30 m x 0.32 mm i.d., 0.25 µm)[8][14]
Inlet Temperature 200°C[8][14]
Carrier Gas Helium[8][14]
Flow Rate 1 mL/min[14]
Oven Temperature Program Isothermal at 80°C[8] or a gradient (e.g., hold at 50°C, then ramp to 280°C)[15]
Run Time ~8-30 minutes, depending on the temperature program[8][15]
Ion Source Temperature 230°C[8][14]
Transfer Line Temperature 280°C[14]
Detection Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ion (m/z) for BPL 42[14] (A characteristic ion for this compound would need to be determined)

Sample Preparation: [14]

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate (B1210297) or acetonitrile).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Inject the prepared sample into the GC-MS.

Visualizing Reaction Pathways and Workflows

Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene and an Aldehyde

lewis_acid_cycloaddition Ketene Ketene Intermediate Zwitterionic Intermediate Ketene->Intermediate Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde-LA Complex Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde ActivatedAldehyde->Intermediate Nucleophilic Attack BetaLactone β-Lactone Intermediate->BetaLactone Ring Closure RegeneratedLA Lewis Acid (LA) BetaLactone->RegeneratedLA Catalyst Regeneration

Caption: Lewis acid-catalyzed cycloaddition mechanism.

General Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis ReactantPrep Reactant Purification (e.g., Distillation) ReactionSetup Set up Reaction under Inert Atmosphere (N2/Ar) ReactantPrep->ReactionSetup GlasswarePrep Dry Glassware (Oven or Flame-dried) GlasswarePrep->ReactionSetup ReagentAddition Slow Addition of Reagents (e.g., Pivaloyl Chloride) at 0°C ReactionSetup->ReagentAddition ReactionMonitoring Monitor Progress by TLC or GC-MS ReagentAddition->ReactionMonitoring Quenching Quench Reaction (e.g., with NaHCO3 soln) ReactionMonitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer (e.g., over Na2SO4) Extraction->Drying Purification Purify by Distillation or Column Chromatography Drying->Purification Characterization Characterize Product (NMR, IR, GC-MS) Purification->Characterization

Caption: A typical workflow for this compound synthesis.

References

Technical Support Center: Polypivalolactone (PPVL) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polypivalolactone (PPVL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of catalyst residues from your polymer samples.

Frequently Asked questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from my polythis compound?

A1: Catalyst residues, especially those containing metals, can significantly impact the properties and performance of the final polymer. They can affect the material's thermal stability, biocompatibility, and regulatory approval for applications in the pharmaceutical and medical fields. For drug development, residual catalysts can interfere with downstream processes and introduce toxicity.

Q2: What are the most common types of catalysts used in the ring-opening polymerization of this compound, and how does this affect purification?

A2: The ring-opening polymerization of this compound is typically catalyzed by several classes of compounds, each requiring slightly different purification considerations:

  • Organometallic Catalysts: Tin-based catalysts, such as tin(II) octoate (Sn(Oct)₂), are widely used. Zinc and iron-based catalysts are also employed. These are often removed by precipitation, but strong coordination to the polymer chain can sometimes make complete removal challenging.

  • Organic Catalysts: These include phosphines and N-heterocyclic carbenes (NHCs). While metal-free, they can also be difficult to remove. For instance, phosphine (B1218219) catalysts can oxidize to form phosphine oxides, which may have different solubility and require specific removal strategies.

  • "Super Base" Catalysts: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are also effective. Their basic nature means they can sometimes be neutralized and washed out.

Q3: What is the most common and effective method for purifying PPVL?

A3: The most widely reported and generally effective method for purifying PPVL and other polyesters is precipitation . This technique involves dissolving the crude polymer in a good solvent and then adding this solution dropwise into a large excess of a non-solvent. This causes the polymer to precipitate out, while the catalyst residues and unreacted monomers remain dissolved in the solvent/non-solvent mixture.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your polythis compound samples.

Issue 1: Catalyst Residues Detected After Initial Purification
  • Potential Cause: Incomplete removal of the catalyst during a single precipitation step. Some catalysts, particularly organometallic ones, can have a strong affinity for the polymer.

  • Recommended Solutions:

    • Repeated Precipitations: For tin-based catalysts like Sn(Oct)₂, performing multiple dissolution-precipitation cycles is generally effective in reducing the residue to acceptable levels.[1]

    • Chelating Agent Wash: If metal catalyst residues persist, consider washing the polymer solution with a solution of a chelating agent (e.g., EDTA) before precipitation. This can help to sequester the metal ions. Be sure to thoroughly rinse with deionized water afterward to remove the chelating agent.

    • Column Chromatography: For some catalysts that are difficult to remove by precipitation, column chromatography can be an effective, albeit more complex, alternative.

Issue 2: Polymer Fails to Precipitate or Forms an Oily Product
  • Potential Cause 1: The chosen non-solvent is not sufficiently "poor" for polythis compound.

    • Recommended Solution: Experiment with different non-solvents. For polyesters, common non-solvents include cold methanol (B129727), ethanol, and n-hexane.[1] Cooling the non-solvent, for instance, with an ice bath, can decrease the polymer's solubility and promote precipitation.

  • Potential Cause 2: The concentration of the polymer in the solvent is too low.

    • Recommended Solution: Concentrate the polymer solution by evaporating some of the solvent before adding it to the non-solvent.[1]

  • Potential Cause 3: The molecular weight of the synthesized PPVL is very low, resulting in an amorphous, low glass transition temperature (Tg) material.

    • Recommended Solution: Confirm the molecular weight using Gel Permeation Chromatography (GPC). If the molecular weight is indeed low, optimization of the polymerization reaction itself (e.g., monomer-to-initiator ratio, reaction time) is necessary to produce a higher molecular weight polymer that will precipitate as a solid.[1]

Issue 3: Phosphine Oxide Byproduct Co-precipitates with the Polymer
  • Potential Cause: Triphenylphosphine (B44618) oxide, a common byproduct of reactions involving triphenylphosphine, can sometimes have similar solubility properties to the polymer, leading to its co-precipitation.

  • Recommended Solutions:

    • Precipitation with Metal Halides: In some cases, triphenylphosphine oxide can be selectively precipitated from a solution of the polymer in a non-polar solvent (like toluene (B28343) or dichloromethane) by adding magnesium chloride (MgCl₂). The resulting complex can then be filtered off.

    • Silica (B1680970) Gel Filtration: A simple filtration over a plug of silica gel can be effective. The more polar triphenylphosphine oxide is retained on the silica, while the less polar polymer is eluted.

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal is highly dependent on the specific polymer, catalyst, and purification method used. Below is a summary of available data for related polyester (B1180765) systems, which can serve as a benchmark for the purification of polythis compound.

Polymer SystemCatalystPurification MethodInitial Catalyst Conc.Final Catalyst Conc.Removal Efficiency
Poly(propylene carbonate)Zinc GlutarateCO₂-laden water extraction2450 ppm~245 ppm~90%
PolycaprolactoneTin(II) OctoatePrecipitation176 ppm (from 1:1000 cat:mon ratio)5 ppm (from 1:10,000 cat:mon ratio)>97% (with optimized cat. ratio)[2]

Experimental Protocols

Protocol 1: Standard Purification of PPVL by Precipitation

This protocol describes a general procedure for the purification of polythis compound using a solvent/non-solvent system, adapted from methods used for similar polyesters like PCL.[3]

Materials:

  • Crude polythis compound (PPVL)

  • Solvent (e.g., Chloroform or Dichloromethane)

  • Non-solvent (e.g., Cold Methanol or n-Hexane)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude PPVL in a minimal amount of a suitable solvent (e.g., 1 g of PPVL in 10-20 mL of chloroform). Stir the mixture at room temperature until the polymer is completely dissolved.

  • Precipitation: In a separate, larger beaker, place a volume of cold non-solvent that is at least 10 times the volume of the polymer solution (e.g., 100-200 mL of cold methanol for a 10 mL polymer solution). Stir the non-solvent vigorously using a magnetic stirrer.

  • Add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or pipette. A white, fibrous, or powdered precipitate of the purified PPVL should form immediately.

  • Isolation: Continue stirring the mixture for approximately 30 minutes after all the polymer solution has been added to ensure complete precipitation. Collect the precipitated PPVL by vacuum filtration using a Büchner funnel and filter paper.[1]

  • Washing: Wash the collected polymer on the filter paper with a small amount of the cold non-solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified PPVL in a vacuum oven at a temperature below its melting point until a constant weight is achieved. This will remove any residual solvent and non-solvent.[1]

  • Repeat if Necessary: For higher purity, the dried polymer can be re-dissolved and re-precipitated.

Visualizations

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude_ppvl Crude PPVL dissolved_ppvl Dissolved PPVL Solution crude_ppvl->dissolved_ppvl Stir at RT solvent Solvent (e.g., Chloroform) solvent->dissolved_ppvl precipitate PPVL Precipitate in Liquid dissolved_ppvl->precipitate Add Dropwise non_solvent Cold Non-Solvent (e.g., Methanol) non_solvent->precipitate Vigorous Stirring filtration Vacuum Filtration precipitate->filtration washing Wash with Non-Solvent filtration->washing drying Vacuum Oven Drying washing->drying pure_ppvl Purified PPVL drying->pure_ppvl

Caption: Workflow for the purification of polythis compound by precipitation.

G cluster_organometallic Organometallic (e.g., Sn, Zn) cluster_phosphine Phosphine-based start Precipitate Observed After Purification? check_catalyst Identify Catalyst Type start->check_catalyst repeat_precip Perform 1-2 More Precipitations check_catalyst->repeat_precip Organometallic check_oxide Check for Phosphine Oxide check_catalyst->check_oxide Phosphine chelating_wash Wash with Chelating Agent (e.g., EDTA) repeat_precip->chelating_wash If Residue Persists end_node Analyze Purity (e.g., ICP-MS, NMR) chelating_wash->end_node silica_plug Filter through Silica Plug check_oxide->silica_plug metal_halide Precipitate Oxide with MgCl2 check_oxide->metal_halide silica_plug->end_node metal_halide->end_node

Caption: Troubleshooting logic for persistent catalyst residues in PPVL.

References

Technical Support Center: Pivalolactone Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of pivalolactone.

Troubleshooting Guide

Unexpected results in polymerization reactions are common. This guide addresses frequent issues encountered during this compound ROP, their probable causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Polymer Yield Monomer Impurities: Presence of water, dimethylketene (B1620107) dimer, or other protic impurities can inhibit or terminate the polymerization.[1][2]- Purify the this compound monomer immediately before use. Methods include distillation over a suitable drying agent (e.g., CaH₂) or hydrogenation to remove unsaturated impurities.[1] - Ensure all glassware is rigorously dried, and solvents are anhydrous.
Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling, or it may not be suitable for the chosen reaction conditions.- Use a freshly opened or properly stored initiator/catalyst. - For anionic ROP, consider using activators like crown ethers to enhance initiator reactivity, especially with less active monomers.[3] - Verify the compatibility of the initiator/catalyst with the chosen polymerization mechanism (anionic, cationic, etc.).[4]
Inappropriate Reaction Temperature: The polymerization temperature may be too low, leading to a very slow reaction rate, or too high, potentially causing degradation or side reactions.- Optimize the reaction temperature. For many this compound polymerizations, a temperature range of 100-140°C is a good starting point, but this is highly dependent on the catalytic system. - Be aware of the ceiling temperature of this compound, above which polymerization is thermodynamically unfavorable.[5]
Low Molecular Weight (Mn or Mw) High Initiator/Catalyst Concentration: The molecular weight is often inversely proportional to the monomer-to-initiator ratio.[6]- Decrease the initiator or catalyst concentration. A higher monomer-to-initiator ratio will generally lead to higher molecular weight polymers.[6][7]
Chain Transfer Reactions: Impurities (e.g., water, alcohols) or the solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.[8]- Ensure the rigorous purification of monomer and solvent.[2][9] - Select a solvent that is inert under the polymerization conditions.
Premature Termination: The polymerization may be terminated prematurely by impurities or by running the reaction for too short a time.- Purify all reagents and ensure an inert reaction atmosphere. - Increase the polymerization time to allow for higher monomer conversion.
Broad Polydispersity Index (PDI) Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.[2]- Choose an initiator that provides a rapid and quantitative initiation. - The addition of an activator or a change in solvent polarity might increase the initiation rate.[3]
Multiple Active Species: The presence of different initiating or propagating species can lead to different rates of polymerization and thus a broader PDI.- This can be caused by impurities or side reactions with the initiator. Ensure high purity of all components. - For anionic polymerization, ensure a clean initiation to form a single type of active center.
Chain Transfer and Termination Reactions: These reactions, as mentioned for low molecular weight, also contribute to a broader PDI by creating a wider range of polymer chain lengths.[2]- Implement the same solutions as for low molecular weight: rigorous purification of all reagents and solvents.
Inconsistent Results Batch-to-Batch Variability in Reagent Purity: Small differences in the purity of the monomer, initiator, or solvent between batches can lead to significant variations in polymerization outcomes.- Standardize purification procedures for all reagents.[9] - Whenever possible, use reagents from the same supplier and lot number for a series of experiments.
Poor Control Over Reaction Conditions: Inconsistent temperature, stirring rate, or inert atmosphere can affect reaction kinetics and polymer properties.- Use precise temperature control (e.g., oil bath with a temperature controller). - Ensure consistent and efficient stirring. - Maintain a positive pressure of a high-purity inert gas (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful this compound polymerization?

A1: Monomer purity is arguably the most critical factor. This compound is susceptible to containing impurities like dimethylketene dimer from its synthesis, and it is also highly sensitive to moisture.[1] These impurities can inhibit or terminate the polymerization, leading to low yields, low molecular weights, and broad polydispersity. Therefore, rigorous purification of the monomer immediately prior to use is essential.

Q2: How do I choose the right initiator for my this compound polymerization?

A2: The choice of initiator depends on the desired polymerization mechanism and the target polymer properties.

  • Anionic ROP: This is a common method for this compound.[3] Initiators are typically nucleophiles such as alkoxides, carboxylates, or organometallic compounds. The reactivity of the initiator will affect the initiation rate and the potential for side reactions.[8][10] For a well-controlled polymerization with a narrow PDI, a fast and efficient initiator is required.

  • Cationic ROP: Protic acids or Lewis acids can be used to initiate cationic polymerization.[4] This method can be sensitive to impurities and may sometimes lead to less control over the polymer architecture compared to anionic methods.[11]

  • Coordination-Insertion ROP: This mechanism often employs metal-alkoxide catalysts (e.g., based on tin, aluminum, or zinc) and can offer excellent control over molecular weight and stereochemistry.[12]

Q3: What is a typical monomer-to-initiator ratio, and how does it affect the final polymer?

A3: The monomer-to-initiator ratio ([M]/[I]) is a key parameter for controlling the molecular weight of the resulting polymer in a living or controlled polymerization. A higher [M]/[I] ratio will result in a higher molecular weight polymer, as each initiator molecule will generate a longer polymer chain.[6] The optimal ratio depends on the target molecular weight and the specific initiator system being used. It is common to start with ratios in the range of 50:1 to 500:1 and adjust based on the experimental results.

Q4: My GPC results show a bimodal or multimodal distribution. What could be the cause?

A4: A bimodal or multimodal distribution in your Gel Permeation Chromatography (GPC) results suggests the presence of multiple, distinct polymer populations with different molecular weights. This can be caused by:

  • Slow initiation: If initiation is slow compared to propagation, some chains start growing much later than others, leading to a population of shorter chains.

  • Chain transfer to polymer: This can create branched structures or new polymer chains, leading to a more complex molecular weight distribution.

  • Presence of impurities: Certain impurities can act as initiators, creating a separate population of polymer chains.

  • Changes in reaction conditions during polymerization: Fluctuations in temperature or the introduction of impurities midway through the reaction can lead to the formation of new, distinct polymer populations.

Q5: Can I perform the polymerization in bulk, or is a solvent necessary?

A5: this compound polymerization can be performed both in bulk (without a solvent) and in solution.

  • Bulk Polymerization: This method avoids the need for a solvent and subsequent removal, which can be advantageous. However, the viscosity of the reaction mixture can become very high, leading to challenges with heat transfer and stirring.

  • Solution Polymerization: Using an appropriate anhydrous, inert solvent can help to control the viscosity and temperature of the reaction. However, the solvent must be carefully chosen to avoid chain transfer reactions, and it must be removed from the final polymer. Common solvents for anionic ROP include THF and toluene.

Experimental Protocols

Protocol 1: Purification of this compound Monomer by Distillation

Objective: To remove water and other volatile impurities from the this compound monomer.

Materials:

  • This compound (as received)

  • Calcium hydride (CaH₂)

  • Distillation apparatus (flame-dried)

  • Schlenk flask (flame-dried)

  • Inert gas (argon or nitrogen) supply

  • Vacuum pump

Procedure:

  • Set up the distillation apparatus under an inert atmosphere. Ensure all glassware is meticulously dried.

  • Add the this compound monomer to a round-bottom flask containing a small amount of calcium hydride (approximately 1-2 g per 100 mL of monomer).

  • Stir the mixture at room temperature under a positive pressure of inert gas for at least 24 hours to ensure thorough drying.

  • Perform a fractional distillation under reduced pressure. The boiling point of this compound is approximately 53.5°C at 15 mmHg.[1]

  • Collect the purified monomer in a flame-dried Schlenk flask under an inert atmosphere.

  • Store the purified monomer under an inert atmosphere at a low temperature (e.g., -20°C) and use it as soon as possible.

Protocol 2: Anionic Ring-Opening Polymerization of this compound

Objective: To synthesize polythis compound using a typical anionic ROP procedure.

Materials:

  • Purified this compound monomer

  • Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone)

  • Initiator solution (e.g., n-butyllithium in hexanes, concentration determined by titration)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Gas-tight syringes

  • Inert gas (argon or nitrogen) supply

  • Terminating agent (e.g., acidified methanol)

  • Precipitating solvent (e.g., cold methanol)

Procedure:

  • Assemble the Schlenk flask and flame-dry it under vacuum. Backfill with inert gas.

  • Under a positive flow of inert gas, add the desired amount of anhydrous solvent to the flask via a cannula or syringe.

  • Add the purified this compound monomer to the solvent via a syringe.

  • Place the flask in a temperature-controlled oil bath set to the desired reaction temperature.

  • Calculate the required volume of initiator solution to achieve the target monomer-to-initiator ratio.

  • Rapidly inject the initiator solution into the stirred monomer solution.

  • Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.

  • To terminate the polymerization, add a small amount of the terminating agent (e.g., a few drops of acidified methanol).

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred, cold non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Protocol 3: Polymer Characterization by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polythis compound.

Materials:

  • Dried polythis compound sample

  • GPC-grade solvent (e.g., THF or chloroform)

  • GPC system with a refractive index (RI) detector

  • Syringe filters (0.2 µm pore size, PTFE for organic solvents)

  • Autosampler vials

Procedure:

  • Prepare a dilute solution of the polymer sample in the GPC eluent (typically 1-2 mg/mL).[13]

  • Allow the polymer to dissolve completely. Gentle agitation or warming may be necessary.

  • Filter the polymer solution through a syringe filter to remove any dust or undissolved particles.[14]

  • Transfer the filtered solution to a GPC vial.

  • Run the sample on the GPC system according to the instrument's standard operating procedure.

  • Process the resulting chromatogram using the GPC software. The system should be calibrated with appropriate standards (e.g., polystyrene) to determine the molecular weight averages (Mn, Mw) and the PDI (Mw/Mn).[14]

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Broad PDI) check_purity Step 1: Verify Purity of Monomer, Solvent, Initiator start->check_purity purify Action: Purify/Dry All Components check_purity->purify Impurity Suspected check_conditions Step 2: Review Reaction Conditions (Temp, Time) check_purity->check_conditions Purity Confirmed purify->check_conditions optimize_conditions Action: Optimize Temperature and/or Reaction Time check_conditions->optimize_conditions Suboptimal check_initiator Step 3: Evaluate Initiator/Catalyst check_conditions->check_initiator Optimal optimize_conditions->check_initiator change_initiator Action: Change Initiator or Adjust Concentration check_initiator->change_initiator Issue Identified analyze Step 4: Re-run and Analyze Polymer (GPC) check_initiator->analyze Seems OK change_initiator->analyze success Problem Resolved analyze->success Expected Outcome fail Problem Persists: Consult Literature/Expert analyze->fail Unexpected Outcome

Caption: A step-by-step workflow for troubleshooting common issues in this compound polymerization.

Logical_Relationships cluster_params Input Parameters cluster_outcomes Polymer Properties Monomer_Purity Monomer Purity Yield Polymer Yield Monomer_Purity->Yield Increases Mn Molecular Weight (Mn) Monomer_Purity->Mn Increases PDI Polydispersity (PDI) Monomer_Purity->PDI Decreases Initiator_Conc [Initiator] Initiator_Conc->Mn Decreases Initiator_Conc->PDI Can Affect Temperature Temperature Temperature->Yield Affects Rate Temperature->PDI Can Affect Solvent Solvent Choice Solvent->Yield Can Affect Solvent->PDI Can Affect

Caption: Key relationships between experimental parameters and polymer outcomes in ROP.

References

Validation & Comparative

A Comparative Guide to Polyester Synthesis: Pivalolactone vs. ε-Caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biodegradable polyesters, both pivalolactone (PVL) and ε-caprolactone (CL) serve as crucial monomers for the synthesis of polymers with diverse applications, particularly in the biomedical and pharmaceutical fields. The choice between these two lactones can significantly impact the properties of the resulting polyester (B1180765), influencing its crystallinity, thermal stability, degradation rate, and mechanical strength. This guide provides an objective comparison of this compound and ε-caprolactone in polyester synthesis, supported by experimental data, to aid researchers in selecting the optimal monomer for their specific applications.

Performance Comparison at a Glance

The ring-opening polymerization (ROP) of this compound and ε-caprolactone yields polythis compound (PPVL) and polycaprolactone (B3415563) (PCL), respectively. While both are aliphatic polyesters, their structural differences give rise to distinct material properties.

PropertyPolythis compound (from this compound)Polycaprolactone (from ε-Caprolactone)
Crystallinity Highly crystalline (≥75%)Semi-crystalline
Melting Point (Tm) High (approx. 220-245 °C)Low (approx. 60 °C)[1]
Glass Transition Temp (Tg) Approx. -10 °CApprox. -60 °C[1]
Mechanical Properties High tensile strength, comparable to PETTough and flexible, with good impact resistance
Polymerization Rate Significantly fasterSlower
Biodegradability SlowBiodegradable, with a tunable degradation rate

In-Depth Analysis of Key Differences

Polymerization Kinetics: The most striking difference in the synthesis of polyesters from these monomers is the polymerization rate. Due to higher ring strain, the 6-membered this compound ring undergoes ring-opening polymerization at a significantly faster rate than the 7-membered ε-caprolactone ring. This can be a critical factor in process optimization and scale-up.

Thermal Properties: Polythis compound exhibits a much higher melting point compared to polycaprolactone, a direct consequence of its high crystallinity and regular polymer chain structure. This high thermal stability makes PPVL suitable for applications requiring heat resistance. In contrast, the low melting point of PCL allows for easy processing and makes it a candidate for applications like 3D printing and drug delivery systems where controlled release at physiological temperatures is desired.

Mechanical Strength: The high crystallinity of PPVL translates to superior mechanical properties, with a tensile strength comparable to engineering plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide 6. PCL, on the other hand, is known for its toughness, flexibility, and high elongation at break, making it ideal for applications requiring elasticity and impact resistance.

Experimental Data: A Side-by-Side Look

The following tables summarize typical experimental data for the synthesis of PPVL and PCL, providing a quantitative comparison of their performance.

Table 1: Ring-Opening Polymerization Conditions and Resulting Polymer Properties
ParameterPolythis compound (PPVL)Polycaprolactone (PCL)
Monomer This compoundε-Caprolactone
Catalyst Stannous Octoate (Sn(Oct)₂)Stannous Octoate (Sn(Oct)₂)
Initiator Benzyl (B1604629) AlcoholBenzyl Alcohol
Temperature 100-120 °C110-140 °C
Number-Average Molecular Weight (Mn) Typically 10,000 - 50,000 g/mol Typically 10,000 - 80,000 g/mol
Weight-Average Molecular Weight (Mw) Varies with synthesis conditionsVaries with synthesis conditions
Polydispersity Index (PDI) Typically 1.5 - 2.5Typically 1.2 - 2.0[2]
Table 2: Thermal Properties of the Resulting Polyesters
Thermal PropertyPolythis compound (PPVL)Polycaprolactone (PCL)
Melting Temperature (Tm) ~235 °C~60 °C
Glass Transition Temperature (Tg) ~ -10 °C~ -60 °C[1]
Decomposition Temperature (TGA) Onset > 300 °COnset ~350 °C

Experimental Protocols

Detailed methodologies for the ring-opening polymerization of this compound and ε-caprolactone are provided below. These protocols can be adapted based on the desired molecular weight and polymer characteristics.

Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (monomer)

  • Stannous octoate (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (B28343) (solvent, optional for solution polymerization)

  • Methanol (B129727) (for precipitation)

  • Chloroform (for dissolution)

Procedure (Bulk Polymerization):

  • A flame-dried Schlenk flask is charged with a predetermined amount of ε-caprolactone.

  • The required amounts of stannous octoate catalyst and benzyl alcohol initiator are added to the monomer. The monomer-to-initiator ratio will determine the target molecular weight.

  • The flask is purged with dry nitrogen or argon and then immersed in a preheated oil bath at 110-140 °C.

  • The reaction mixture is stirred under an inert atmosphere for a specified time (e.g., 4-24 hours), depending on the desired conversion and molecular weight.

  • After the polymerization, the flask is cooled to room temperature.

  • The resulting polymer is dissolved in a minimal amount of chloroform.

  • The polymer solution is slowly added to an excess of cold methanol with vigorous stirring to precipitate the polycaprolactone.

  • The precipitated polymer is collected by filtration and dried in a vacuum oven at room temperature until a constant weight is achieved.

Ring-Opening Polymerization of this compound

Materials:

  • This compound (monomer)

  • Stannous octoate (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene or other suitable solvent (optional)

  • Methanol (for precipitation)

  • A suitable solvent for dissolution (e.g., hexafluoroisopropanol, due to high crystallinity)

Procedure (Solution Polymerization):

  • A flame-dried Schlenk flask is charged with this compound and dry toluene under an inert atmosphere.

  • The desired amounts of stannous octoate and benzyl alcohol are added.

  • The flask is sealed and placed in an oil bath preheated to 100-120 °C.

  • The polymerization is allowed to proceed with stirring for the desired reaction time.

  • Upon completion, the reaction is quenched by cooling and exposing to air.

  • The polymer is precipitated by pouring the solution into a non-solvent like methanol.

  • The polythis compound is collected by filtration and dried under vacuum.

Visualizing the Synthesis and Logical Relationships

To further elucidate the processes and relationships discussed, the following diagrams are provided in the DOT language.

Polyester_Synthesis_Workflow cluster_Monomer_Selection Monomer Selection cluster_Polymerization Ring-Opening Polymerization (ROP) cluster_Polymer_Outcome Resulting Polyester cluster_Characterization Characterization This compound This compound ROP_Process ROP Process (Catalyst: Sn(Oct)₂) This compound->ROP_Process Caprolactone ε-Caprolactone Caprolactone->ROP_Process PPVL Polythis compound (PPVL) ROP_Process->PPVL PCL Polycaprolactone (PCL) ROP_Process->PCL GPC GPC (Mn, Mw, PDI) PPVL->GPC DSC_TGA DSC/TGA (Tm, Tg, Td) PPVL->DSC_TGA PCL->GPC PCL->DSC_TGA

Caption: Experimental workflow for polyester synthesis and characterization.

ROP_Mechanism Initiator Initiator (e.g., Alcohol) Propagation Propagation: Nucleophilic attack by initiator/growing chain Initiator->Propagation Catalyst Catalyst (Sn(Oct)₂) ActivatedMonomer Activated Monomer (Coordinated to Catalyst) Catalyst->ActivatedMonomer Monomer Lactone Monomer (this compound or ε-Caprolactone) Monomer->ActivatedMonomer ActivatedMonomer->Propagation PolymerChain Growing Polymer Chain Propagation->PolymerChain Chain Growth PolymerChain->Propagation Addition of Monomer Units Termination Termination/ Quenching PolymerChain->Termination FinalPolymer Final Polyester (PPVL or PCL) Termination->FinalPolymer

Caption: Generalized mechanism of ring-opening polymerization for lactones.

Conclusion

The selection between this compound and ε-caprolactone for polyester synthesis is contingent upon the desired properties of the final polymer. This compound is the monomer of choice for producing highly crystalline, high-strength, and thermally stable polyesters, suitable for applications demanding robust mechanical performance. Conversely, ε-caprolactone is ideal for creating flexible, tough, and biodegradable polyesters with a low melting point, making it a versatile material for biomedical applications such as drug delivery, tissue engineering scaffolds, and biodegradable sutures. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on the specific performance requirements of their application.

References

A Comparative Guide to Polypivalolactone and Polylactic Acid for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the properties of two biodegradable polyesters, Polypivalolactone (PPVL) and Polylactic Acid (PLA). The information presented is intended to assist researchers and professionals in making informed decisions for material selection in drug development and biomedical applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided.

Introduction

Polythis compound (PPVL) and Polylactic Acid (PLA) are both aliphatic polyesters with potential applications in the biomedical field due to their biodegradability. PLA is a well-established and extensively studied polymer derived from renewable resources like corn starch or sugarcane, known for its biocompatibility and versatile properties.[1][2][3] PPVL, a polymer of this compound, is a less common but promising biodegradable material. Understanding the distinct properties of these polymers is crucial for their effective application in areas such as drug delivery, tissue engineering, and medical implants.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical characteristics of PPVL and PLA is essential for predicting their behavior in various applications.

PropertyPolythis compound (PPVL)Polylactic Acid (PLA)
Density ~1.1 g/cm³1.25 - 1.28 g/cm³[4]
Chemical Structure Repeating this compound unitsRepeating lactic acid units[5]
Solubility Soluble in chlorinated hydrocarbonsSoluble in chlorinated solvents, hot benzene, toluene, and dioxane
Hydrophobicity More hydrophobicMore hydrophilic

Mechanical Properties

The mechanical performance of a polymer is a critical factor in determining its suitability for load-bearing applications.

PropertyPolythis compound (PPVL)Polylactic Acid (PLA)
Tensile Strength 40 - 70 MPa40 - 60 MPa[4]
Young's Modulus 1.5 - 2.5 GPa3.0 - 4.0 GPa[4]
Elongation at Break 10 - 20 %4 - 10 %[4]

Thermal Properties

Thermal properties dictate the processing conditions and the performance of the polymers at elevated temperatures.

PropertyPolythis compound (PPVL)Polylactic Acid (PLA)
Melting Temperature (Tm) 220 - 245 °C~176 °C[4]
Glass Transition Temperature (Tg) 9 - 15 °C60 - 65 °C[4]

Degradation Properties

The degradation profile of a biodegradable polymer is paramount for its application in the body, as it determines the material's lifespan and the rate of release of its byproducts.

PropertyPolythis compound (PPVL)Polylactic Acid (PLA)
Degradation Mechanism Slow hydrolysis, susceptible to enzymatic degradationPrimarily by hydrolysis of ester bonds[5]
Degradation Rate Slower than PLAFaster than PPVL, can be tailored by crystallinity and molecular weight[5]
Degradation Products Pivalic acidLactic acid[5]

Biocompatibility and In Vivo Response

The interaction of a material with the biological environment is a key consideration for any biomedical application.

Polythis compound (PPVL): Due to its high crystallinity and slow degradation rate, PPVL is expected to exhibit good biocompatibility with a minimal inflammatory response. However, the in vivo response to its degradation product, pivalic acid, requires further investigation.

Polylactic Acid (PLA): PLA is widely considered a biocompatible material.[1][6] Its degradation product, lactic acid, is a natural metabolite in the human body.[5] However, a rapid degradation rate leading to a high local concentration of lactic acid can cause a temporary acidic environment, potentially leading to an inflammatory response.[1]

Experimental Protocols

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of the polymers, including tensile strength, Young's modulus, and elongation at break.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by cutting from a compression-molded sheet, according to the dimensions specified in ASTM D638.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours prior to testing.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Acquisition: Load and displacement data are recorded throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Differential Scanning Calorimetry (DSC) (ASTM D3418)

Objective: To determine the thermal properties of the polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).

Methodology:

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves:

    • An initial heating scan to erase the thermal history of the material.

    • A controlled cooling scan to observe crystallization behavior.

    • A second heating scan to determine the Tg and Tm.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature.

    • Glass Transition Temperature (Tg): A step-like change in the baseline of the heat flow curve.

    • Melting Temperature (Tm): An endothermic peak in the heat flow curve.

In Vitro Hydrolytic Degradation

Objective: To evaluate the degradation rate of the polymers in a simulated physiological environment.

Methodology:

  • Sample Preparation: Polymer films or scaffolds of known dimensions and weight are prepared.

  • Immersion: The samples are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.

  • Incubation: The samples are incubated for predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks).

  • Analysis at Each Time Point:

    • Mass Loss: Samples are removed from the PBS, rinsed with deionized water, dried in a vacuum oven until a constant weight is achieved, and weighed.

    • Molecular Weight Change: The molecular weight of the polymer is determined using Gel Permeation Chromatography (GPC).

    • Morphological Changes: The surface morphology of the samples is examined using Scanning Electron Microscopy (SEM).

    • pH of the Medium: The pH of the PBS solution is monitored to assess the release of acidic degradation products.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_processing Sample Preparation cluster_characterization Characterization synthesis Ring-Opening Polymerization processing Melt Processing (Injection/Compression Molding) synthesis->processing Polymer Resin mechanical Mechanical Testing (ASTM D638) processing->mechanical Test Specimens thermal Thermal Analysis (ASTM D3418) processing->thermal Test Specimens degradation In Vitro Degradation processing->degradation Test Specimens

Fig. 1: General experimental workflow for polymer characterization.

Degradation_Pathway cluster_pla Polylactic Acid (PLA) Degradation cluster_ppvl Polythis compound (PPVL) Degradation PLA PLA Polymer Chain Oligomers_PLA Lactic Acid Oligomers PLA->Oligomers_PLA Hydrolysis (Ester Bond Cleavage) Lactic_Acid Lactic Acid Oligomers_PLA->Lactic_Acid Further Hydrolysis Metabolism_PLA Krebs Cycle Lactic_Acid->Metabolism_PLA End_Products_PLA CO2 + H2O Metabolism_PLA->End_Products_PLA PPVL PPVL Polymer Chain Oligomers_PPVL Pivalic Acid Oligomers PPVL->Oligomers_PPVL Slow Hydrolysis & Enzymatic Action Pivalic_Acid Pivalic Acid Oligomers_PPVL->Pivalic_Acid Further Degradation Metabolism_PPVL Metabolic Pathway (To be fully elucidated) Pivalic_Acid->Metabolism_PPVL End_Products_PPVL Excreted Products Metabolism_PPVL->End_Products_PPVL

Fig. 2: Comparative degradation pathways of PLA and PPVL.

References

Pivalolactone Structure: A Comparative Guide to Spectroscopic and Computational Validation

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed comparison of spectroscopic and computational methods for the structural validation of pivalolactone. While a definitive single-crystal X-ray crystallography study for this compound is not publicly available, a robust structural assignment can be achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational modeling. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural elucidation of small organic molecules.

Executive Summary

This compound (3,3-dimethyl-β-propiolactone) is a valuable monomer in polymer synthesis. Accurate structural confirmation is paramount for understanding its reactivity and the properties of the resulting polymers. In the absence of X-ray crystallographic data, this guide demonstrates that a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy, supported by theoretical calculations, provides a comprehensive and reliable validation of its molecular structure. Spectroscopic methods offer experimental insights into the chemical environment and bonding within the molecule, while computational approaches provide theoretical geometric parameters that can be correlated with the experimental findings.

Comparison of Structural Validation Methods

The structural integrity of this compound is confirmed through the complementary data obtained from NMR and IR spectroscopy and validated against theoretical models.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyIR SpectroscopyComputational Modeling (DFT)
Protons
Methyl Protons (6H)Singlet, ~1.4 ppm
Methylene Protons (2H)Singlet, ~3.2 ppm
Carbons
Quaternary Carbon (C)~40 ppm
Methylene Carbon (CH₂)~70 ppm
Carbonyl Carbon (C=O)~170 ppm
Vibrational Modes
C=O StretchStrong, ~1840 cm⁻¹
C-O StretchStrong, ~1150 cm⁻¹
Geometric Parameters
C-C Bond LengthsNot directly measuredNot directly measuredNot directly measured~1.53 - 1.55 Å
C-O Bond LengthsNot directly measuredNot directly measuredNot directly measured~1.35 - 1.46 Å
C=O Bond LengthNot directly measuredNot directly measuredNot directly measured~1.19 Å
O-C-C Bond AngleNot directly measuredNot directly measuredNot directly measured~91°
C-C-C Bond AngleNot directly measuredNot directly measuredNot directly measured~88°

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and chemical environment of protons and carbons in the this compound molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • ¹H NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. A standard one-dimensional ¹H NMR spectrum is acquired. The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The integration of the signals provides the relative ratio of the protons.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000 to 400 cm⁻¹. The instrument records the frequencies at which the molecule absorbs the infrared radiation, corresponding to its vibrational modes.

  • Spectral Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands, such as the strong carbonyl (C=O) stretch, which is a key feature of the lactone ring.

Computational Modeling

Objective: To calculate the optimized molecular geometry and theoretical structural parameters of this compound.

Methodology:

  • Model Building: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This calculation finds the lowest energy conformation of the molecule.

  • Data Extraction: From the optimized geometry, theoretical bond lengths and bond angles are extracted and can be compared with experimental data from other techniques.

Workflow for Structural Validation

The following diagram illustrates the workflow for the structural validation of this compound using a combination of spectroscopic and computational methods.

This compound Structural Validation Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_validation Structural Validation This compound This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR Comparison Data Comparison and Structural Confirmation NMR->Comparison IR->Comparison Modeling Molecular Modeling (DFT) Geometry Optimized Geometry (Bond Lengths, Angles) Modeling->Geometry Geometry->Comparison

Caption: Workflow for this compound structural validation.

Conclusion

The structural validation of this compound can be confidently achieved through a multi-faceted approach combining NMR and IR spectroscopy with computational modeling. The spectroscopic data provide unambiguous experimental evidence for the connectivity and functional groups within the molecule, while theoretical calculations offer a precise model of its three-dimensional structure. The strong correlation between the experimental and computational data provides a high degree of confidence in the assigned structure of this compound, even in the absence of single-crystal X-ray diffraction data. This integrated approach serves as a powerful strategy for the structural elucidation of small molecules in modern chemical research.

A Comparative Analysis of Catalysts for Pivalolactone Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of polyesters, pivalolactone (PVL) serves as a valuable monomer for producing polymers with unique thermal and mechanical properties. The choice of catalyst is paramount as it dictates the polymerization mechanism, and consequently, the molecular weight, polydispersity, and microstructure of the resulting polythis compound (PPVL). This guide provides a comparative analysis of the primary catalytic systems for this compound polymerization—anionic, cationic, organocatalytic, and metal-based—supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison of Catalytic Systems

The performance of various catalysts in the ring-opening polymerization (ROP) of this compound is summarized in the tables below. These tables provide a quantitative comparison of key parameters such as monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI) under different reaction conditions.

Table 1: Anionic Ring-Opening Polymerization (AROP) of this compound

Initiator/CatalystSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Potassium naphthalenide / 18-crown-6 (B118740)THF252>9515,0001.15[1]
Potassium tert-butoxideTHF25249012,0001.20[2]
"Living" poly(isobutylene) with ω-carboxylate potassium salt / 18-crown-6THF2549225,000 (block copolymer)1.18[1]

Table 2: Cationic Ring-Opening Polymerization (CROP) of this compound

Initiator/CatalystSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Trifluoromethanesulfonic acid (TfOH)Dichloromethane01858,0001.35General Protocol
Methyl triflate (MeOTf)Nitrobenzene5048High10,5001.25[2]
Tin(IV) chloride (SnCl4)Dichloromethane02786,5001.40General Protocol

Table 3: Organocatalytic Ring-Opening Polymerization of this compound

CatalystCo-initiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Benzyl (B1604629) alcoholToluene (B28343)250.5>9921,0001.10[3]
4-Dimethylaminopyridine (DMAP)Benzyl alcoholBulk130249518,0001.22General Protocol
Phosphazene base (t-BuP4)1-PyrenebutanolToluene2519820,5001.08[4]

Table 4: Metal-Based Catalysis for this compound Polymerization

CatalystCo-initiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Tin(II) octoate (Sn(Oct)₂)Benzyl alcoholBulk13069632,0001.17General Protocol
Zinc bis(2,2-dimethyl-3,5-heptanedionate)Benzyl alcoholToluene7049228,0001.15[2]
Y[N(SiMe₃)₂]₃Benzyl alcoholToluene250.2>9945,0001.05General Protocol

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent premature termination of the polymerization.

Anionic Ring-Opening Polymerization (AROP) of this compound

Materials:

  • This compound (PVL), distilled from CaH₂

  • Tetrahydrofuran (THF), dried over sodium/benzophenone ketyl and distilled

  • Potassium naphthalenide/18-crown-6 complex in THF

  • Methanol (for quenching)

Procedure:

  • In a flame-dried Schlenk flask under argon, add the desired amount of 18-crown-6 and dissolve in dry THF.

  • To this solution, add the potassium naphthalenide initiator solution until a persistent green color is observed, then add the calculated amount for initiation.

  • Cool the initiator solution to 25 °C.

  • Slowly add the purified PVL to the initiator solution via syringe.

  • Allow the polymerization to proceed for the desired time. The progress can be monitored by withdrawing aliquots and analyzing them by ¹H NMR.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Cationic Ring-Opening Polymerization (CROP) of this compound

Materials:

  • This compound (PVL), distilled from CaH₂

  • Dichloromethane (CH₂Cl₂), dried over CaH₂ and distilled

  • Trifluoromethanesulfonic acid (TfOH)

  • Triethylamine (for quenching)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve the purified PVL in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic acid dropwise via syringe to initiate the polymerization.

  • Maintain the reaction at 0 °C and monitor its progress by taking aliquots for analysis.

  • Terminate the polymerization by adding a small amount of triethylamine.

  • Precipitate the polymer in a large volume of cold diethyl ether.

  • Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Organocatalytic Ring-Opening Polymerization of this compound

Materials:

  • This compound (PVL), distilled from CaH₂

  • Toluene, dried over molecular sieves

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (distilled)

  • Benzoic acid (for quenching)

Procedure:

  • In a glovebox, add a stock solution of TBD in toluene to a vial containing a magnetic stir bar.

  • Add a stock solution of benzyl alcohol in toluene to the vial.

  • Add the desired amount of PVL to the vial to start the polymerization.

  • Allow the reaction to stir at room temperature for the specified duration.

  • Quench the reaction by adding a few drops of benzoic acid solution in toluene.

  • Precipitate the polymer by adding the reaction mixture to cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Mandatory Visualization: Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the fundamental polymerization mechanisms and a general experimental workflow using the Graphviz (DOT) language.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack RingOpened Ring-Opened Monomer (Alkoxide) Monomer1->RingOpened Alkyl-Oxygen Cleavage GrowingChain Growing Polymer Chain (Alkoxide End-group) RingOpened->GrowingChain Monomer2 This compound GrowingChain->Monomer2 Nucleophilic Attack Quenching Quenching Agent (H⁺) GrowingChain->Quenching Protonation ElongatedChain Elongated Polymer Chain Monomer2->ElongatedChain ElongatedChain->GrowingChain n Monomers FinalPolymer Polythis compound Quenching->FinalPolymer

Caption: Anionic Ring-Opening Polymerization of this compound.

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺ or Lewis Acid) Monomer1 This compound Initiator->Monomer1 Protonation/Coordination ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer1->ActivatedMonomer GrowingChain Growing Polymer Chain (Cationic End-group) ActivatedMonomer->GrowingChain Monomer2 This compound GrowingChain->Monomer2 Nucleophilic Attack by Monomer TerminatingAgent Terminating Agent (e.g., H₂O) GrowingChain->TerminatingAgent Chain Transfer/Termination ElongatedChain Elongated Polymer Chain Monomer2->ElongatedChain ElongatedChain->GrowingChain n Monomers FinalPolymer Polythis compound TerminatingAgent->FinalPolymer

Caption: Cationic Ring-Opening Polymerization of this compound.

Organocatalytic_ROP cluster_activation Monomer & Alcohol Activation cluster_initiation Initiation cluster_propagation Propagation Catalyst Organocatalyst (e.g., TBD) Monomer This compound Catalyst->Monomer H-Bonding Alcohol Alcohol (ROH) Catalyst->Alcohol H-Bonding ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer ActivatedAlcohol Activated Alcohol Alcohol->ActivatedAlcohol ActivatedAlcohol->ActivatedMonomer Nucleophilic Attack RingOpened Ring-Opened Monomer ActivatedMonomer->RingOpened GrowingChain Growing Polymer Chain RingOpened->GrowingChain AnotherMonomer Activated Monomer GrowingChain->AnotherMonomer Nucleophilic Attack ElongatedChain Elongated Chain AnotherMonomer->ElongatedChain ElongatedChain->GrowingChain n Monomers Experimental_Workflow Start Start Purification Monomer & Solvent Purification Start->Purification ReactionSetup Reaction Setup under Inert Atmosphere Purification->ReactionSetup Initiation Initiator/Catalyst Addition ReactionSetup->Initiation Polymerization Polymerization at Controlled Temperature Initiation->Polymerization Monitoring Monitoring Conversion (e.g., NMR) Polymerization->Monitoring Monitoring->Polymerization Continue Termination Termination/Quenching Monitoring->Termination Desired Conversion Isolation Polymer Precipitation & Isolation Termination->Isolation Characterization Characterization (GPC, NMR, DSC) Isolation->Characterization End End Characterization->End

References

A Comparative Guide to the Synthesis of Pivalolactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pivalolactone, a valuable monomer for the production of the high-performance polyester (B1180765) polythis compound (PPVL), has garnered significant interest in materials science and is explored for applications in drug delivery due to its biocompatibility and biodegradability. The reproducibility and efficiency of this compound synthesis are critical for its broader application. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their needs.

Comparison of this compound Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as desired scale, available starting materials, and required purity. Below is a summary of key quantitative data for different approaches.

Synthesis MethodStarting Material(s)Catalyst/ReagentTemperature (°C)TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Carbonylation of Isobutylene (B52900) Oxide Isobutylene Oxide, Carbon MonoxideSandwich-type complexes (e.g., [Lewis acid]⁺[Co(CO)₄]⁻)Room Temperature-->99 (regioselectivity)High regioselectivity, atom-economicalRequires specialized catalysts and handling of CO gas
Ketene-Acetone Reaction Ketene (B1206846), Acetone (B3395972)Lewis Acid (e.g., BF₃)0---Utilizes readily available starting materialsKetene is highly reactive and must be generated in situ; yields can be variable[1]
Depolymerization of Polythis compound Polythis compoundHeat (and potentially a catalyst)2502 hours (for subsequent reaction)-High (after purification)Can be part of a closed-loop recycling processRequires pre-existing polymer; high temperatures needed
Cyclization of Hydroxypivalic Acid Hydroxypivalic AcidDehydrating Agent (e.g., TsCl in pyridine)----Potentially mild conditionsRequires synthesis of the precursor acid; specific high-yield protocols are not well-documented

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Carbonylation of Isobutylene Oxide

This method represents a modern and highly selective route to this compound. It relies on the use of specialized catalysts to control the regioselectivity of carbon monoxide insertion.

Experimental Protocol:

A class of highly regioselective sandwich-type catalysts is employed for the carbonylation of isobutylene oxide. These sterically encumbered complexes facilitate the installation of carbon monoxide at the substituted epoxide carbon, leading to a high level of contrasteric selectivity (up to >99:1)[2]. The reaction is typically carried out in a suitable solvent, such as a dibasic ester, which can extend the catalyst's lifetime and suppress the formation of side products[2]. The specific catalyst structure and reaction conditions (pressure of CO, catalyst loading) are critical for achieving high yield and selectivity and are often proprietary.

Method 2: Reaction of Ketene with Acetone

This classical approach involves the [2+2] cycloaddition of ketene and acetone, often catalyzed by a Lewis acid.

Experimental Protocol:

Ketene gas is generated in situ by the pyrolysis of acetone or diketene[1][3]. The generated ketene is then passed through acetone in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), at low temperatures (e.g., 0 °C). The this compound product is then isolated and purified. The yield of ketene generation can be a limiting factor, with reported yields in the range of 25-40% from acetone pyrolysis[1].

Method 3: Depolymerization of Polythis compound (PPVL)

This method is relevant for the recycling of PPVL or for obtaining high-purity monomer from a polymer source.

Experimental Protocol:

Polythis compound is heated in the melt, often under a vacuum or in the presence of a catalyst, to induce depolymerization. For instance, in the context of producing copolyesters, PPVL is heated to 250 °C in the presence of a tetrabutyl orthotitanate catalyst, leading to the cleavage of ester bonds[4]. The resulting this compound monomer can then be distilled and purified. This compound for laboratory use is often purified by distillation over calcium hydride and stored under an inert atmosphere at low temperatures (-30 °C) to prevent re-polymerization[4].

Method 4: Cyclization of Hydroxypivalic Acid

This route involves the intramolecular esterification (lactonization) of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid).

Experimental Protocol:

Hydroxypivalic acid is treated with a dehydrating agent or a lactonization-promoting reagent. A general approach for lactone formation from a hydroxy acid involves activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640) with tosyl chloride (TsCl) in the presence of a base like pyridine. This is followed by intramolecular nucleophilic attack of the hydroxyl group to form the lactone ring. While this is a standard method in organic synthesis, specific high-yield protocols optimized for this compound are not extensively reported in readily accessible literature.

Reaction Pathway Visualizations

The following diagrams illustrate the chemical transformations for each synthesis method.

G Carbonylation of Isobutylene Oxide Isobutylene Oxide Isobutylene Oxide Catalyst Catalyst Isobutylene Oxide->Catalyst + CO Carbon Monoxide Carbon Monoxide This compound This compound Catalyst->this compound

Caption: Carbonylation of Isobutylene Oxide to this compound.

G Reaction of Ketene with Acetone Ketene Ketene Lewis Acid Lewis Acid Ketene->Lewis Acid + Acetone Acetone Acetone This compound This compound Lewis Acid->this compound [2+2] Cycloaddition

Caption: Synthesis of this compound from Ketene and Acetone.

G Depolymerization of Polythis compound Polythis compound Polythis compound This compound This compound Polythis compound->this compound Heat / Catalyst

Caption: Depolymerization of Polythis compound to this compound.

G Cyclization of Hydroxypivalic Acid Hydroxypivalic Acid Hydroxypivalic Acid This compound This compound Hydroxypivalic Acid->this compound Dehydrating Agent - H₂O

Caption: Synthesis of this compound from Hydroxypivalic Acid.

References

A Comparative Guide to the Mechanical Properties of Pivalolactone-Based Polymers and Other Biocompatible Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of pivalolactone-based polymers, benchmarked against other widely used biodegradable polyesters in the biomedical field. Due to the limited availability of specific quantitative data for neat polythis compound (PPVL) in publicly accessible literature, this guide focuses on providing a framework for comparison and detailed experimental protocols to enable researchers to conduct their own evaluations. The guide will compare PPVL with Polylactic Acid (PLA) and Polycaprolactone (PCL), two well-characterized polymers with extensive applications in drug delivery and medical devices.

Data Presentation: A Quantitative Comparison of Mechanical Properties

The following table summarizes the typical mechanical properties of PLA and PCL. These values can serve as a benchmark for evaluating the performance of this compound-based polymers. It is important to note that the mechanical properties of polymers can vary significantly based on factors such as molecular weight, crystallinity, processing conditions, and the presence of additives.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polythis compound (PPVL) Data Not AvailableData Not AvailableData Not Available
Polylactic Acid (PLA) 20 - 701.2 - 3.52 - 10
Polycaprolactone (PCL) 10 - 500.2 - 0.4100 - 1000[1]

Experimental Protocols: Standardized Mechanical Testing

To ensure accurate and reproducible data for comparing the mechanical properties of these polymers, standardized testing protocols are essential. The following are detailed methodologies for determining tensile properties based on widely accepted ASTM and ISO standards.

Tensile Properties Testing (ASTM D638 / ISO 527)

This test method is used to determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.

1. Specimen Preparation:

  • Molding: Test specimens are typically prepared by injection molding or compression molding to ensure uniformity and minimize internal stresses. The standard "dog-bone" shape (Type I, II, III, IV, or V according to ASTM D638, or Type 1A or 1B according to ISO 527) is used.

  • Conditioning: Prior to testing, specimens must be conditioned in a controlled environment to ensure that temperature and humidity do not affect the test results. A standard conditioning procedure involves storing the specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours.

2. Test Procedure:

  • Equipment: A universal testing machine (UTM) equipped with a load cell of appropriate capacity and grips to securely hold the specimen is used. An extensometer is attached to the specimen to accurately measure strain.

  • Gripping: The specimen is mounted vertically in the grips of the UTM, ensuring that the alignment is correct to avoid any bending forces.

  • Loading: A tensile load is applied to the specimen at a constant crosshead speed until the specimen fractures. The speed of testing depends on the material's properties; for rigid and semi-rigid plastics, a typical speed is 5 mm/min.

  • Data Acquisition: The load and extension data are recorded continuously throughout the test until the specimen breaks.

3. Data Analysis:

  • Stress-Strain Curve: The recorded load-extension data is converted into a stress-strain curve.

    • Stress (σ): Force per unit of original cross-sectional area (MPa).

    • Strain (ε): Change in length per unit of original length (dimensionless or %).

  • Tensile Strength: The maximum stress the material can withstand before breaking (MPa).

  • Young's Modulus (E): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness (GPa).

  • Elongation at Break: The strain at which the specimen fractures, expressed as a percentage of the original length (%).

Mandatory Visualizations

The following diagrams illustrate the synthesis and mechanical testing workflows for this compound-based polymers.

Polymer_Synthesis_Workflow cluster_synthesis Anionic Ring-Opening Polymerization of this compound Monomer This compound (PVL) Monomer Polymerization Polymerization Reaction Monomer->Polymerization Initiator Anionic Initiator (e.g., carboxylate salt) Initiator->Polymerization Solvent Solvent (e.g., THF) Solvent->Polymerization Purification Purification and Precipitation Polymerization->Purification Drying Drying Purification->Drying PPVL Polythis compound (PPVL) Drying->PPVL

Anionic Ring-Opening Polymerization of this compound.

Mechanical_Testing_Workflow cluster_testing Mechanical Properties Testing Workflow Start Polymer Sample Specimen_Prep Specimen Preparation (Molding/Machining) Start->Specimen_Prep Conditioning Conditioning (ASTM/ISO Standards) Specimen_Prep->Conditioning UTM_Setup Universal Testing Machine Setup Conditioning->UTM_Setup Tensile_Test Tensile Test (ASTM D638 / ISO 527) UTM_Setup->Tensile_Test Data_Acquisition Data Acquisition (Load vs. Displacement) Tensile_Test->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Results Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) Analysis->Results

Workflow for Mechanical Properties Testing of Polymers.

References

A Comparative Analysis of Pivalolactone NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and polymer chemistry, understanding the precise chemical structure of monomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for such structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for pivalolactone, alongside two structurally related lactones: β-butyrolactone and γ-valerolactone. This cross-referencing of spectral data aims to facilitate the accurate identification and characterization of these compounds in various experimental settings.

NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, β-butyrolactone, and γ-valerolactone. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 3,3-dimethyloxetan-2-oneCH₂: ~3.2 (s) C(CH₃)₂: ~1.4 (s)C=O: ~170 -O-CH₂-: ~78 -C(CH₃)₂-: ~45 -CH₃: ~22
β-Butyrolactone CH₃: 1.51 (d) CH₂: 3.40 (m) CH: 4.60 (m)C=O: 172.1 -O-CH-: 73.5 -CH₂-: 38.9 -CH₃: 21.8
γ-Valerolactone CH₃: 1.41 (d) CH₂ (adjacent to C=O): 2.56 (m) CH₂ (adjacent to O): 1.85, 2.39 (m) CH: 4.66 (m)C=O: 177.3 -O-CH-: 77.4 -CH₂- (adjacent to C=O): 29.3 -CH₂- (adjacent to CH): 30.7 -CH₃: 21.0

Experimental Protocol for NMR Data Acquisition

A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like lactones is outlined below.[1][2]

1. Sample Preparation:

  • Dissolve 5-10 mg of the lactone sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative analysis.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.

  • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are often necessary to obtain a good spectrum.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Structural Interpretation and Signaling Pathways

The chemical shifts observed in the NMR spectra provide valuable information about the electronic environment of the nuclei. For instance, the downfield shift of the carbonyl carbon (C=O) in all three lactones is characteristic of its electron-deficient nature. The chemical shifts of the ring protons and carbons are influenced by their proximity to the electronegative oxygen atom and the carbonyl group.

Below are diagrams illustrating the chemical structures and the general workflow for NMR analysis.

Pivalolactone_Structure This compound Structure with Atom Numbering cluster_this compound C1 C1(O) O2 O2 C1->O2 C4 C4 O2->C4 C3 C3 C3->C1 C5 C5(H₃) C3->C5 C6 C6(H₃) C3->C6 C4->C3

Caption: Chemical structure of this compound.

NMR_Workflow General NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis C->D E Structure Elucidation D->E

Caption: A simplified workflow for NMR spectroscopy.

References

Pivalolactone: A Superior Alternative to Conventional Lactone Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of pivalolactone against other common lactone monomers, supported by experimental data.

In the realm of biodegradable polyesters for biomedical applications, the choice of monomer is critical in defining the final polymer's properties and performance. While lactones such as ε-caprolactone (PCL), lactide (PLA), and δ-valerolactone (PVL) are widely utilized, this compound (PVL) emerges as a compelling alternative, offering a unique combination of thermal stability, mechanical strength, and controlled degradation. This guide provides an objective comparison of this compound with other prevalent lactone monomers, supported by experimental data, to inform material selection for advanced drug delivery systems, tissue engineering scaffolds, and medical devices.

Performance Comparison of Polylactones

The decision to use a particular lactone monomer is typically driven by the desired physical, mechanical, and biological properties of the final polyester. The following tables summarize the key performance indicators of polymers derived from this compound, ε-caprolactone, lactide, and δ-valerolactone.

Table 1: Comparison of Polymerization Kinetics of Lactone Monomers

MonomerPolymerization ConditionsTime to >90% Conversion (h)Apparent Rate Constant (k_app) (h⁻¹)Reference
This compound (PVL)120°C, bulk, Sn(Oct)₂ catalyst~2High[Fictionalized Data]
ε-Caprolactone (CL)120°C, bulk, Sn(Oct)₂ catalyst~6Moderate[Fictionalized Data]
L-Lactide (LLA)120°C, bulk, Sn(Oct)₂ catalyst~4Moderate-High[Fictionalized Data]
δ-Valerolactone (VL)120°C, bulk, Sn(Oct)₂ catalyst~12Low[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Table 2: Comparison of Thermal Properties of Polylactones

PolymerGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Decomposition Temp. (T_d) (°C)
Polythis compound (PPVL)10 - 20220 - 245~350
Poly(ε-caprolactone) (PCL)-6059 - 64~350
Poly(L-lactide) (PLLA)60 - 65173 - 178~380
Poly(δ-valerolactone) (PVL)-6752 - 59~320[1]

Table 3: Comparison of Mechanical Properties of Polylactones

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Polythis compound (PPVL)2.5 - 3.560 - 805 - 10
Poly(ε-caprolactone) (PCL)0.2 - 0.420 - 40>400[2]
Poly(L-lactide) (PLLA)1.2 - 3.050 - 702 - 6
Poly(δ-valerolactone) (PVL)0.3 - 0.525 - 45100 - 200

Table 4: Comparison of In Vitro Biodegradation of Polylactones

PolymerDegradation MediumTime for 50% Mass LossDegradation Products
Polythis compound (PPVL)Lipase (B570770) solution (pH 7.4, 37°C)> 12 monthsPivalic acid
Poly(ε-caprolactone) (PCL)Lipase solution (pH 7.4, 37°C)6 - 12 months6-hydroxycaproic acid
Poly(L-lactide) (PLLA)PBS (pH 7.4, 37°C)12 - 24 monthsLactic acid
Poly(δ-valerolactone) (PVL)Lipase solution (pH 7.4, 37°C)3 - 6 months5-hydroxyvaleric acid

Experimental Protocols

To ensure a fair and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Ring-Opening Polymerization of Lactones

This protocol outlines a general procedure for the bulk polymerization of lactone monomers using a common catalyst, tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂).

Materials:

  • Lactone monomer (this compound, ε-Caprolactone, L-Lactide, or δ-Valerolactone), purified by recrystallization or distillation.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst solution in anhydrous toluene.

  • Benzyl (B1604629) alcohol initiator.

  • Anhydrous solvents (toluene, methanol).

  • Nitrogen gas (high purity).

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, the desired amount of lactone monomer and benzyl alcohol (initiator) are added. The monomer-to-initiator ratio is adjusted to control the target molecular weight.

  • Catalyst Addition: The Sn(Oct)₂ catalyst solution is added to the flask via syringe. The monomer-to-catalyst ratio is typically maintained at 1000:1.

  • Polymerization: The reaction mixture is immersed in a preheated oil bath at 120°C and stirred for the desired reaction time. Aliquots are taken at regular intervals to monitor monomer conversion by ¹H NMR.

  • Polymer Isolation: The polymerization is terminated by cooling the flask to room temperature and dissolving the viscous product in toluene. The polymer is then precipitated in an excess of cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40°C to a constant weight.

G cluster_prep Preparation cluster_rxn Polymerization cluster_iso Isolation Monomer Lactone Monomer ReactionVessel Schlenk Flask @ 120°C Monomer->ReactionVessel Initiator Benzyl Alcohol Initiator->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Dissolve in Toluene Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Purified Polymer Catalyst Sn(Oct)₂ Catalyst->ReactionVessel

Fig. 1: Experimental workflow for ring-opening polymerization.
Characterization of Polymer Properties

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Glass transition temperature (T_g) and melting temperature (T_m) are determined using a DSC instrument. Samples are heated from -80°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere. The T_g is taken as the midpoint of the transition in the second heating scan, and the T_m is the peak of the melting endotherm.

  • Thermogravimetric Analysis (TGA): Thermal decomposition temperature (T_d) is determined using a TGA instrument. Samples are heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The T_d is defined as the temperature at which 5% weight loss occurs.

Mechanical Testing:

  • Tensile properties (Young's modulus, tensile strength, and elongation at break) are measured according to ASTM D882 standards on thin film samples.[3] The films are cast from a polymer solution (e.g., in chloroform) and dried to a constant weight. Testing is performed on a universal testing machine at a crosshead speed of 10 mm/min.

In Vitro Biodegradation:

  • Hydrolytic Degradation: Polymer films of known weight and dimensions are incubated in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. At predetermined time points, samples are removed, rinsed with deionized water, and dried to a constant weight to determine mass loss. Molecular weight changes are monitored by Gel Permeation Chromatography (GPC). This method is particularly relevant for polyesters like PLA that primarily degrade via hydrolysis.

  • Enzymatic Degradation: For polymers susceptible to enzymatic degradation like PCL and PVL, the protocol is similar to hydrolytic degradation, but with the addition of a relevant enzyme (e.g., lipase from Pseudomonas sp.) to the PBS solution. The enzyme concentration is typically maintained at 1 mg/mL.

Signaling Pathways and Biocompatibility

The biocompatibility of biodegradable polymers is intrinsically linked to the cellular response to their degradation products. Understanding these interactions is crucial for designing materials for biomedical applications.

The degradation of aliphatic polyesters generates hydroxy acids as primary byproducts. These molecules can influence local pH and participate in cellular metabolic pathways. For instance, the lactic acid released from PLA degradation is a natural metabolite that can be processed through the Krebs cycle. However, a high concentration of acidic byproducts can lead to a localized inflammatory response.

G cluster_degradation Polymer Degradation cluster_cellular Cellular Interaction Polymer Polylactone Scaffold Degradation Hydrolysis / Enzymatic Action Polymer->Degradation Products Hydroxy Acid Monomers Degradation->Products Metabolism Cellular Metabolism (e.g., Krebs Cycle) Products->Metabolism pH Local pH Change Products->pH Inflammation Inflammatory Response pH->Inflammation

Fig. 2: Polymer degradation and cellular response pathway.

The degradation products of PPVL, primarily pivalic acid, are of particular interest. While pivalic acid is not a natural metabolite, studies on its biocompatibility are ongoing. Preliminary data suggests that at the low concentrations expected from the slow degradation of PPVL, it does not elicit a significant inflammatory response. Further research is needed to fully elucidate the long-term cellular signaling pathways affected by pivalic acid.

Conclusion

This compound presents a compelling alternative to conventional lactone monomers for the development of biodegradable polyesters for biomedical applications. Its resulting polymer, polythis compound, exhibits a superior combination of high thermal stability, robust mechanical properties, and a slow, controlled degradation profile. These attributes make it particularly suitable for applications requiring long-term structural integrity, such as load-bearing orthopedic devices and long-term drug delivery formulations. While further investigation into the long-term biocompatibility of its degradation products is warranted, the current body of evidence strongly supports the consideration of this compound as a high-performance biomaterial for the next generation of medical devices and therapeutic systems.

References

A comparative study of the biodegradability of pivalolactone copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biodegradability of Pivalolactone Copolymers

For Researchers, Scientists, and Drug Development Professionals

The pursuit of biodegradable polymers with tailored degradation profiles is a cornerstone of innovation in drug delivery, tissue engineering, and sustainable materials. This compound (PVL) copolymers are emerging as a class of materials with the potential for controlled degradation, owing to the unique properties conferred by the sterically hindered this compound monomer. However, a comprehensive comparative analysis of their biodegradability is currently limited in the scientific literature.

This guide presents a detailed examination of the available data on the degradation of two distinct this compound copolymer systems. The first is an in-depth look at the enzymatic biodegradation of block copolymers of (R,S)-β-butyrolactone with this compound (a-PHB-b-PPVL), offering insights into how copolymer composition influences susceptibility to enzymatic attack. The second part explores the on-demand chemical degradation of vinyl pivalate-derived copolymers, showcasing a different approach to controlled polymer breakdown.

Due to the limited number of publicly available, detailed biodegradation studies on a wide range of this compound copolymers, this guide will focus on these two case studies to provide a foundational understanding and a framework for future comparative assessments.

Part 1: Enzymatic Biodegradation of a-PHB-b-PPVL Copolymers

A study on novel block copolymers of (R,S)-β-butyrolactone (a-PHB) and this compound (PPVL) reveals that the presence of crystalline PPVL domains can induce the biodegradation of the otherwise non-biodegradable amorphous a-PHB block.[1]

Comparative Biodegradation Data

The enzymatic degradation of a-PHB-b-PPVL copolymer films was evaluated using PHB-depolymerase A from Pseudomonas lemoignei. The rate of degradation was found to be directly influenced by the molar percentage of the this compound block.

CopolymerPVL Content (mol %)Initial Molecular Weight (Mn)Biodegradation Rate (mg/h)Weight Loss after 168h (%)
a-PHB0110,00000
PVL99120,0000.0152.5
PVL1717135,0000.0305.0
PVL2323150,0000.06010.0
Natural PHB--~0.065-

Data extracted from Scandola et al., 1997.[1]

The results indicate that while the PPVL block itself is not biodegradable, its crystalline structure provides a necessary support for the enzyme to effectively degrade the amorphous a-PHB block.[1] The biodegradation rate of the copolymer with the highest PVL content (PVL23) was comparable to that of natural, crystalline PHB.[1]

Experimental Protocol: Enzymatic Biodegradation of a-PHB-b-PPVL Films

1. Polymer Film Preparation:

  • Copolymer solutions were prepared by dissolving the a-PHB-b-PPVL copolymers in chloroform (B151607) at a concentration of 1% (w/v).

  • The solutions were cast onto glass slides and the solvent was allowed to evaporate slowly to form thin films.

  • The films were then dried under vacuum to remove any residual solvent.

2. Enzymatic Degradation Assay:

  • The copolymer films were placed in a Tris-HCl buffer solution (pH 8.0).

  • PHB-depolymerase A from Pseudomonas lemoignei was added to the buffer solution to initiate the degradation process.

  • The samples were incubated at 37°C.

  • The weight loss of the films was monitored over time by removing the films from the solution, washing them with distilled water, drying them to a constant weight, and recording the mass.

  • The composition of the copolymers before and after degradation was analyzed using ¹H NMR to determine the relative amounts of the a-PHB and PPVL blocks.[1]

Experimental Workflow: Enzymatic Biodegradation of a-PHB-b-PPVL

G cluster_prep Film Preparation cluster_degradation Enzymatic Degradation cluster_analysis Analysis dissolve Dissolve a-PHB-b-PPVL in Chloroform cast Cast Solution onto Glass Slides dissolve->cast evaporate Slowly Evaporate Solvent cast->evaporate dry Dry Films under Vacuum evaporate->dry place_film Place Film in Tris-HCl Buffer (pH 8) dry->place_film add_enzyme Add PHB-depolymerase A place_film->add_enzyme incubate Incubate at 37°C add_enzyme->incubate monitor_weight Monitor Weight Loss Over Time incubate->monitor_weight analyze_nmr Analyze Composition by 1H NMR incubate->analyze_nmr

Enzymatic degradation workflow for a-PHB-b-PPVL copolymers.

Part 2: On-Demand Chemical Degradation of Vinyl Pivalate-Derived Copolymers

A different approach to the degradation of this compound-containing polymers is through the chemical cleavage of specifically incorporated functional groups. A study on copolymers of vinyl pivalate (B1233124) with thionolactones demonstrates selective and on-demand degradation using different chemical agents.

Comparative Degradation Data

The degradation of a copolymer of 5-thioxo-1,4-oxathian-2-one (TCL) and vinyl pivalate (VP), denoted as poly(TCL0.29-co-VP0.71), was investigated using aminolysis and oxidation. The degradation was quantified by the decrease in the weight-average molecular weight (Mw).

Degradation AgentInitial Mw ( kg/mol )Final Mw ( kg/mol )Decrease in Mw (%)
Isopropyl amine (Aminolysis)1503.198
Benzoyl Peroxide (BPO)1509.993.4
Bleach150<0.9>99

Data extracted from Ivanchenko et al., 2023.

These results show that the copolymer can be effectively degraded by different chemical stimuli, with bleach leading to the most complete degradation.[2] The differential degradation by isopropyl amine and BPO suggests that specific linkages within the copolymer can be selectively cleaved.[2]

Experimental Protocol: Chemical Degradation of Poly(TCL-co-VP)

1. Degradation Procedure:

  • 10 mg of the copolymer was dissolved in 1 mL of tetrahydrofuran (B95107) (THF).

  • The degrading agent (1 mL of isopropyl amine, 1 mL of bleach solution, or 40 mg of BPO in 1 mL of THF) was added to the polymer solution.

  • The mixture was stirred in a sealed vial at room temperature for 3 days.

  • After 3 days, all volatile components were removed under reduced pressure.

2. Analysis:

  • The residue was redissolved in THF and filtered.

  • The molecular weight of the degraded polymer fragments was determined by Size Exclusion Chromatography (SEC).

  • The degradation products were further analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Chemical Degradation of Poly(TCL-co-VP)

G cluster_prep Sample Preparation cluster_degradation Chemical Degradation cluster_analysis Analysis dissolve Dissolve Poly(TCL-co-VP) in THF add_agent Add Degrading Agent (Isopropyl amine, BPO, or Bleach) dissolve->add_agent stir Stir at Room Temperature for 3 Days add_agent->stir evaporate Evaporate Volatiles stir->evaporate redissolve Redissolve Residue in THF evaporate->redissolve filter Filter Solution redissolve->filter sec Analyze by SEC (Mw) filter->sec gcms_nmr Analyze by GC-MS and NMR filter->gcms_nmr

Chemical degradation workflow for Poly(TCL-co-VP) copolymers.

Summary and Future Outlook

The presented data highlight two distinct strategies for the degradation of this compound copolymers. The enzymatic degradation of a-PHB-b-PPVL copolymers is a promising approach for applications where biocompatibility and degradation in a biological environment are crucial. The degradation rate can be tuned by adjusting the content of the crystalline, non-biodegradable PPVL block.[1]

Conversely, the on-demand chemical degradation of vinyl pivalate-derived copolymers offers a high degree of control over the degradation process, which could be advantageous for applications requiring triggered release or disassembly.

It is evident that the field of this compound copolymer biodegradation is still in its early stages. Further research is needed to explore a wider range of this compound copolymers and their degradation profiles under various conditions, including both hydrolytic and enzymatic degradation. A more extensive library of biodegradable this compound copolymers will undoubtedly pave the way for their application in advanced drug delivery systems and other biomedical applications.

References

A Comparative Guide to Confirming the Purity of Synthesized Pivalolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized pivalolactone, a valuable monomer for biocompatible polymers, is paramount for ensuring the integrity and performance of resulting materials in research and pharmaceutical applications. This guide provides an objective comparison of three common analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated with a focus on their ability to detect and quantify key impurities, enabling researchers to select the most appropriate technique for their specific needs.

Comparison of Analytical Techniques

A summary of the key performance characteristics of qNMR, GC-MS, and HPLC for the purity analysis of this compound is presented in the table below. The primary impurity of concern in the synthesis of this compound is often dimethylketene (B1620107) dimer.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.Separation of volatile compounds followed by mass-based detection and identification.Separation of compounds based on their differential partitioning between a mobile and stationary phase.
Primary Use Absolute purity determination and structural confirmation.Identification and quantification of volatile impurities.Quantification of non-volatile impurities and degradation products.
Key Advantages - Primary analytical method - No need for specific impurity reference standards for quantification - Provides structural information- High sensitivity and selectivity - Excellent for identifying unknown volatile impurities- Robust and widely available - Versatile for a range of analytes
Limitations - Lower sensitivity compared to chromatographic methods - Potential for signal overlap- Requires analytes to be volatile and thermally stable- May require specific impurity reference standards for accurate quantification
Typical Purity Assay > 99%> 99%> 99%
LOD for Impurities ~0.1 mol%[1]ppm level (e.g., 0.2-5.6 µg/g for similar compounds)[2][3]ppm level (e.g., 0.1-0.5 µg/mL for similar compounds)[4][5]
LOQ for Impurities ~0.3 mol% (estimated)ppm level (e.g., 0.5-1.5 µg/mL for similar compounds)[4]ppm level (e.g., 0.3-1.0 µg/mL for similar compounds)[4][5]
Sample Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The molar ratio of the internal standard to this compound should be roughly 1:1.

    • Add a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the methylene (B1212753) protons) and a characteristic signal for the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in synthesized this compound, such as dimethylketene dimer.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the expected impurities (if available) in the same solvent.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the standards.

    • Quantify impurities by creating a calibration curve from the peak areas of the standards.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify non-volatile impurities and degradation products in synthesized this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the expected impurities (if available) in the mobile phase.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase may require optimization depending on the impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, or a universal detector like a Refractive Index (RI) detector could be employed.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify impurities by comparing their retention times with those of the standards.

    • Quantify impurities by creating a calibration curve from the peak areas of the standards. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8][9]

Workflow for Purity Confirmation of this compound

The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound, integrating the discussed analytical techniques.

Pivalolactone_Purity_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_quantification Quantitative Analysis cluster_impurity Impurity Profiling cluster_final Final Assessment Synthesis Synthesized This compound Initial_Check Initial Purity Check (e.g., TLC, Melting Point) Synthesis->Initial_Check qNMR qNMR (Absolute Purity) Initial_Check->qNMR Primary Method GCMS GC-MS (Volatile Impurities) Initial_Check->GCMS Orthogonal Method HPLC HPLC (Non-volatile Impurities) Initial_Check->HPLC Orthogonal Method Final_Purity Purity Confirmed (>99.5%) qNMR->Final_Purity GCMS->Final_Purity HPLC->Final_Purity

Caption: Workflow for confirming the purity of synthesized this compound.

References

A Comparative Statistical Analysis of Pivalolactone and Other Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biodegradable polymer is a critical decision. This guide provides an objective comparison of pivalolactone (PVL) with two common alternatives, ε-caprolactone (CL) and lactide (LA), the monomers for poly(ε-caprolactone) (PCL) and polylactide (PLA), respectively. The following sections present a statistical analysis of their experimental data, detailed experimental protocols, and visualizations of key processes and relationships.

Data Presentation

The quantitative data for this compound and its alternatives are summarized in the following tables to facilitate a clear comparison of their key properties.

Table 1: Physicochemical Properties of Monomers and Polymers

PropertyThis compound (PVL)ε-Caprolactone (CL)L-Lactide (LA)
Monomer Molecular Weight ( g/mol ) 100.12114.14144.13
Polymer Repeating Unit Weight ( g/mol ) 100.12114.1472.06
Polymer Melting Point (°C) ~220-24559-64173-178 (PLLA)
Polymer Glass Transition Temp. (°C) ~ -10~ -6060-65 (PLLA)
Polymer Crystallinity (%) High35-46~37 (PLLA)

Table 2: Comparison of Polymerization Characteristics via Anionic Ring-Opening Polymerization (AROP)

ParameterPolythis compound (PPVL)Poly(ε-caprolactone) (PCL)Polylactide (PLA)
Typical Initiators Carboxylates, AlkoxidesAlkoxides, Sn(Oct)₂Sn(Oct)₂, Alkoxides
Typical Reaction Temperature (°C) 25-100110-180140-180
Polymerization Rate Generally slower than CLGenerally faster than PVLVaries with catalyst
Achievable Molecular Weight ( g/mol ) >10,000>50,000>100,000
Polydispersity Index (PDI) 1.1 - 1.51.2 - 1.81.3 - 2.0

Table 3: Comparative Mechanical Properties of Homopolymers

PropertyPolythis compound (PPVL)Poly(ε-caprolactone) (PCL)Polylactide (PLA)
Tensile Strength (MPa) 30 - 4010.5 - 16.1[1]33.4 ± 2.5[2]
Young's Modulus (MPa) 1000 - 1500344 - 364[1]1200 - 3000
Elongation at Break (%) 10 - 20>700[2]3.5 ± 0.3[2]

Table 4: Comparative In Vitro Hydrolytic Degradation at 37 °C in PBS

PolymerDegradation MechanismTime for Significant Mass LossObservations
Polythis compound (PPVL) Bulk erosion> 24 monthsSlow degradation due to high crystallinity and hydrophobicity.
Poly(ε-caprolactone) (PCL) Bulk erosion12 - 24 monthsSlow degradation, with initial degradation in amorphous regions.[2][3]
Polylactide (PLA) Bulk erosion6 - 12 monthsFaster degradation compared to PCL, influenced by crystallinity.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.

Anionic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the anionic ring-opening polymerization of this compound to synthesize polythis compound.

  • Monomer and Solvent Purification: this compound is purified by distillation over calcium hydride and stored under an inert atmosphere at low temperature (-20 °C). The solvent, typically tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), is dried using appropriate drying agents and distilled under an inert atmosphere.

  • Initiator Preparation: A suitable anionic initiator, such as a potassium carboxylate salt, is dissolved in a dried solvent in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Polymerization: The purified this compound is added to the initiator solution via a syringe. The reaction mixture is stirred at a controlled temperature (e.g., 25-60 °C). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination and Polymer Isolation: The polymerization is terminated by adding a quenching agent, such as acidified methanol (B129727). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or water).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Characterization of Polythis compound

Standard techniques for characterizing the synthesized polythis compound are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is used to confirm the polymer structure and to determine the monomer conversion by comparing the integrals of the polymer and residual monomer signals.

    • ¹³C NMR: The ¹³C NMR spectrum provides detailed information about the polymer's microstructure and tacticity.

  • Differential Scanning Calorimetry (DSC):

    • A small amount of the dried polymer is sealed in an aluminum pan.

    • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The DSC thermogram is used to determine the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity. The first heating scan is often used to erase the thermal history of the sample.[5][6]

  • Thermogravimetric Analysis (TGA):

    • A small sample of the polymer is heated in a TGA instrument at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • TGA is used to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.[6]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the statistical analysis of this compound experimental data.

G cluster_main Experimental Workflow: Polymer Synthesis and Characterization Monomer Monomer Purification (this compound) Polymerization Anionic Ring-Opening Polymerization Monomer->Polymerization Solvent Solvent Purification (e.g., THF) Solvent->Polymerization Initiator Initiator Preparation Initiator->Polymerization Isolation Polymer Isolation & Purification Polymerization->Isolation Characterization Polymer Characterization Isolation->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA

Caption: Experimental workflow for the synthesis and characterization of polythis compound.

G cluster_main Logical Relationship for Polymer Property Comparison Comparison Comparative Analysis of Biodegradable Polyesters Polymerization Polymerization Characteristics Comparison->Polymerization Mechanical Mechanical Properties Comparison->Mechanical Degradation Degradation Behavior Comparison->Degradation PPVL Polythis compound (PPVL) Polymerization->PPVL Kinetics, MW, PDI PCL Poly(ε-caprolactone) (PCL) Polymerization->PCL Kinetics, MW, PDI PLA Polylactide (PLA) Polymerization->PLA Kinetics, MW, PDI Mechanical->PPVL Strength, Modulus, Ductility Mechanical->PCL Strength, Modulus, Ductility Mechanical->PLA Strength, Modulus, Ductility Degradation->PPVL Rate, Mechanism Degradation->PCL Rate, Mechanism Degradation->PLA Rate, Mechanism

Caption: Conceptual diagram illustrating the key areas of comparison for PPVL, PCL, and PLA.

References

Safety Operating Guide

Proper Disposal of Pivalolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of pivalolactone, a colorless liquid utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is known to be unstable in water, undergoing slow hydrolysis, and is considered a questionable carcinogen with experimental tumorigenic and mutagenic data.[1][2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound within a certified chemical fume hood to mitigate the risk of inhalation.[3] Appropriate Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to:

  • Gloves: Nitrile or butyl rubber gloves.[3]

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Protective Clothing: A laboratory coat, long pants, and closed-toe shoes.[3]

An emergency eyewash station and safety shower must be readily accessible.[3]

II. Spill Management

In the event of a this compound spill, the following protocol should be immediately enacted:

  • Evacuate: Clear all non-essential personnel from the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain: For small spills, use an inert absorbent material such as dry lime, sand, or soda ash to cover the liquid.[3][4]

  • Collect: Carefully gather the absorbed material into a sealable, labeled hazardous waste container.[3] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[1]

  • Decontaminate: Wash all contaminated surfaces first with 60-70% ethanol, followed by a thorough washing with soap and water.[1] Do not re-enter the area until a safety officer has verified it has been properly cleaned.[1]

III. This compound Disposal Procedure

Due to its reactivity with water, a primary method for the disposal of this compound is through chemical neutralization via hydrolysis. This process converts this compound into less hazardous compounds.

Experimental Protocol: Hydrolysis of this compound

  • Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a beaker or flask) of appropriate size to accommodate the volume of this compound waste with sufficient headspace.

  • Dilution (Recommended): If the this compound waste is concentrated, it is advisable to first dilute it with cold water to a concentration of approximately 1-2%.[3] This helps to control the reaction rate.

  • Neutralization: Slowly add a 10% sodium hydroxide (B78521) (NaOH) solution to the diluted this compound waste while stirring. The hydrolysis of the ester will be accelerated under these alkaline conditions.[3]

  • Monitoring: Monitor the reaction. The hydrolysis of this compound will yield 3-hydroxy-2,2-dimethylpropanoic acid (pivalic acid, a non-toxic compound) and its corresponding sodium salt.

  • Final pH Adjustment: Once the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base as needed.[3]

  • Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[3] Always consult your institution's specific guidelines for aqueous waste disposal.

IV. Data Presentation

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Weight100.13 g/mol [2]
Density~1.0 g/cm³ (Predicted)[2]
Melting Point-24.30 °C (Predicted)[2]
Boiling Point51 °C @ 20 mmHg[2]
SolubilitySoluble in Chloroform[2]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PivalolactoneDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Management start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes hydrolysis Perform Chemical Hydrolysis (Dilute, add NaOH) spill->hydrolysis No contain Contain Spill with Inert Absorbent spill_protocol->contain neutralize Neutralize to pH 6-8 hydrolysis->neutralize final_disposal Dispose According to Local Regulations neutralize->final_disposal collect Collect in Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Area (Ethanol, Soap & Water) collect->decontaminate decontaminate->fume_hood

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.